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Core Science & Biosynthesis

Foundational

Strategic Utilization of tert-Butyl 2-Phenylmorpholine-4-carboxylate in Asymmetric Medicinal Chemistry

Topic: tert-Butyl 2-phenylmorpholine-4-carboxylate as a Chiral Building Block Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: tert-Butyl 2-phenylmorpholine-4-carboxylate as a Chiral Building Block Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Privileged Morpholine Scaffold

In the landscape of central nervous system (CNS) drug discovery, the 2-phenylmorpholine moiety is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, it serves as the core pharmacophore for norepinephrine (NET) and dopamine (DAT) reuptake inhibitors, including phenmetrazine and reboxetine analogues.

tert-Butyl 2-phenylmorpholine-4-carboxylate represents the protected, chemically stable, and versatile form of this scaffold. By masking the secondary amine with a tert-butoxycarbonyl (Boc) group, researchers can utilize this building block for:

  • Regioselective Functionalization: Directing lithiation to the C3 position.

  • Orthogonal Protection: Allowing modifications on the phenyl ring without amine interference.

  • Chiral Pool Synthesis: Accessing enantiopure (2S) or (2R) variants essential for biological selectivity.

Synthesis & Preparation Protocols

The synthesis of this building block is chemically distinct from simple morpholine couplings. It requires the construction of the morpholine ring around the chiral center provided by the phenyl group.

Workflow Visualization

The following diagram outlines the two primary routes: the Racemic Cyclization (Industrial) and the Enantioselective Route (Chiral Pool).

SynthesisPathways Styrene Styrene StyreneOxide Styrene Oxide (Racemic or Chiral) Styrene->StyreneOxide Epoxidation (mCPBA or O2/Cat) AminoAlcohol N-(2-hydroxy-2-phenylethyl) ethanolamine StyreneOxide->AminoAlcohol Ethanolamine Ring Opening Cyclization Acid-Mediated Cyclization AminoAlcohol->Cyclization H2SO4 or HCl Dehydration FreeAmine 2-Phenylmorpholine (Free Base) Cyclization->FreeAmine Base Workup (NaOH) BocProtection Boc-Protection (Boc2O / Base) FreeAmine->BocProtection Boc2O, TEA, DCM FinalProduct tert-Butyl 2-phenylmorpholine- 4-carboxylate BocProtection->FinalProduct Purification

Caption: Synthetic pathway from styrene precursors to the N-Boc protected scaffold.

Protocol A: Enantioselective Synthesis (The (S)-Isomer)

Objective: Synthesis of tert-butyl (2S)-2-phenylmorpholine-4-carboxylate.[1] Rationale: The (S)-enantiomer is often the bioactive conformer in NET/DAT inhibition. Starting from (S)-styrene oxide avoids difficult chiral resolutions later.

Step 1: Ring Opening of (S)-Styrene Oxide

  • Reagents: (S)-Styrene oxide (1.0 eq), Ethanolamine (1.2 eq), MeOH (Solvent).

  • Procedure:

    • Dissolve (S)-styrene oxide in MeOH at 0°C.

    • Add ethanolamine dropwise to prevent polymerization.

    • Warm to RT and stir for 12 hours.

    • Causality: The nucleophilic attack of the amine occurs predominantly at the less substituted carbon of the epoxide (regioselective), preserving the stereochemistry at the benzylic position.

    • Yield: ~85-90% of the diol intermediate.

Step 2: Cyclodehydration

  • Reagents: Conc. H2SO4 or 6N HCl.[2]

  • Procedure:

    • Treat the intermediate amino alcohol with acid at 0°C, then heat to 70°C.

    • Critical Control Point: Monitor temperature strictly. Excessive heat leads to elimination (styrene formation) or racemization.

    • Neutralize with NaOH to pH 12 and extract with DCM.

Step 3: N-Boc Protection

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), Et3N, DCM.

  • Procedure:

    • Dissolve (S)-2-phenylmorpholine (1.0 eq) in DCM.

    • Add Et3N (1.5 eq) followed by Boc2O (1.1 eq) at 0°C.

    • Stir at RT for 4 hours.

    • Wash with 1N HCl (to remove unreacted amine) and Brine.

    • Self-Validation: The disappearance of the broad N-H stretch (~3300 cm⁻¹) in IR and the appearance of the carbamate C=O (~1690 cm⁻¹) confirms conversion.

Chemical Reactivity & Functionalization[3]

Once the tert-butyl 2-phenylmorpholine-4-carboxylate is secured, it acts as a versatile "chiral engine." The Boc group is not merely a protecting group; it is a directing group.

C3-Lithiation (Regioselective Functionalization)

The Boc group's carbonyl oxygen can coordinate with organolithium reagents, directing deprotonation to the C3 position (alpha to the nitrogen).

  • Reagents: sec-Butyllithium (s-BuLi), TMEDA, THF, -78°C.

  • Mechanism: The s-BuLi/TMEDA complex coordinates to the Boc carbonyl, placing the lithium specifically at the C3 equatorial position.

  • Application: Quenching with electrophiles (MeI, PhCHO) creates 2,3-disubstituted morpholines, which are difficult to access via cyclization.

Aromatic Substitution

The phenyl ring at C2 is electronically isolated from the amine but accessible for electrophilic aromatic substitution (EAS) if the conditions are mild, or via pre-functionalized styrene oxides (e.g., 4-chlorostyrene oxide) during the initial synthesis.

Quality Control & Analytical Standards

To ensure the integrity of this building block for drug development, the following analytical parameters must be met.

ParameterSpecificationMethod/Notes
Purity >98%HPLC (C18 column, MeCN/H2O gradient)
Chiral Purity >99% eeChiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA)
Appearance White Crystalline Solid or Viscous OilDepends on enantiomeric purity (racemates often solid)
1H NMR (CDCl3) δ 7.2-7.4 (m, 5H, Ar-H), 4.3 (dd, 1H, H2), 3.8-4.0 (m, 2H), 2.9-3.1 (m, 2H), 1.45 (s, 9H, Boc)Diagnostic doublet of doublets at ~4.3 ppm for H2 benzylic proton.[3][4]

Self-Validating NMR Check: The tert-butyl signal (singlet, ~1.45 ppm, 9H) must integrate 9:1 against the benzylic proton (dd, ~4.3 ppm, 1H). A deviation suggests incomplete Boc protection or hydrolysis.

Case Study: Synthesis of Phenmetrazine Analogues

Context: Phenmetrazine is a classic norepinepherine-dopamine releasing agent.[5] Modern medicinal chemistry seeks to improve its metabolic stability and selectivity.

Workflow:

  • Starting Material: tert-Butyl 2-phenylmorpholine-4-carboxylate.[1]

  • C3-Methylation:

    • Lithiation with s-BuLi/TMEDA at -78°C.

    • Quench with Methyl Iodide (MeI).

    • Result:trans-3-methyl-2-phenylmorpholine scaffold (kinetic control favors trans).

  • Deprotection:

    • Treat with TFA/DCM (1:4).

    • Result: 3-methyl-2-phenylmorpholine (Phenmetrazine) as the TFA salt.

  • Outcome: This route allows for the synthesis of trans-phenmetrazine with high diastereoselectivity (>20:1), whereas the original industrial route yields a mixture of cis/trans.

References

  • General Synthesis of 2-Phenylmorpholine: Title: "2-Phenylmorpholine synthesis and properties." Source: ChemicalBook / Patent Literature (WO2007/70760). URL:

  • Enantioselective Synthesis via Organocatalysis: Title: "A General, Enantioselective Synthesis of Protected Morpholines and Piperazines." Source:Journal of Organic Chemistry (via PubMed Central). URL:

  • Pharmacological Relevance (NRI/DRI): Title: "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Source:Bioorganic Chemistry (Elsevier). URL:

  • Analytical Data (NMR/Properties): Title: "tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate (Related Structure Data)." Source: PubChem Compound Summary. URL:

  • Industrial Preparation (Patent): Title: "Phenylmorpholines and analogues thereof."[6][7] Source: US Patent 20130203752A1. URL:

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of Boc-2-phenylmorpholine: A Technical Guide

Executive Summary & Structural Architecture Boc-2-phenylmorpholine (IUPAC: tert-butyl 2-phenylmorpholine-4-carboxylate) is a highly versatile, stereochemically significant building block extensively utilized in modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Architecture

Boc-2-phenylmorpholine (IUPAC: tert-butyl 2-phenylmorpholine-4-carboxylate) is a highly versatile, stereochemically significant building block extensively utilized in modern drug discovery. The morpholine core is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profiles of drug candidates by balancing aqueous solubility and metabolic stability.

By protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group, chemists can precisely tune the physicochemical properties of the molecule. This strategic protection enables complex downstream functionalizations—such as organometallic cross-coupling or aggressive alkylations—without triggering unwanted N-alkylation or oxidation side reactions. The structural integrity of this molecule relies on three key domains: the morpholine ring, the C2-phenyl substituent (introducing lipophilicity and a chiral center), and the bulky N4-Boc protecting group.

Key Identifiers:

  • Racemic CAS: [1]

  • (S)-Enantiomer CAS: [2]

Physicochemical Properties and Causality in Drug Design

The addition of the Boc group fundamentally alters the thermodynamic and physicochemical profile of the parent 2-phenylmorpholine. Below is a summary of the key quantitative data and the mechanistic reasoning behind their impact on synthetic workflows.

PropertyValueCausality & Synthetic Impact
Molecular Formula C15H21NO3Establishes the baseline atomic composition for mass spectrometry.
Molecular Weight 263.33 g/mol Increases the mass of the intermediate, aiding in LC-MS detection (typically observed as

or

).
LogP (Predicted) ~2.5 - 3.0The lipophilic tert-butyl group significantly increases the partition coefficient. This ensures complete solubility in aprotic organic solvents (DCM, THF, Toluene) critical for low-temperature organometallic reactions.
H-Bond Donors 0Protection of the secondary amine removes the H-bond donor capacity. This prevents the molecule from acting as a nucleophile, safeguarding it during aggressive electrophilic cross-coupling steps.
H-Bond Acceptors 3The morpholine oxygen and the carbamate oxygens remain available for transient coordination with Lewis acids, which can be leveraged for stereodirected functionalization.
Boiling Point (Pred.) ~350 - 380 °CHigh boiling point indicates low volatility; the compound is typically handled as a viscous oil or low-melting solid at room temperature.

Experimental Protocol: Acid-Mediated Deprotection Workflow

While the Boc group provides exceptional thermodynamic stability under basic, reductive, and nucleophilic conditions, it is highly labile to acidic environments. To utilize the 2-phenylmorpholine core in final drug assembly, the Boc group must be cleanly removed.

The following protocol details the conversion of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate to (S)-2-phenylmorpholine. Every step in this workflow is designed as a self-validating system , ensuring high yield and stereochemical preservation[2].

Objective:

Quantitative cleavage of the Boc protecting group while preserving the stereochemical integrity of the C2 chiral center.

Materials:
  • (S)-tert-butyl 2-phenylmorpholine-4-carboxylate (1.28 g)

  • 4N HCl in 1,4-dioxane (3.0 mL)

  • 1N Aqueous HCl & 2N Aqueous NaOH

  • Dichloromethane (DCM) and Diethyl Ether

Step-by-Step Methodology:
  • Reaction Initiation: Dissolve 1.28 g of the Boc-protected substrate in 3.0 mL of 4N HCl in 1,4-dioxane[2].

    • Causality: Dioxane is chosen over water because it provides a miscible, anhydrous environment. This prevents competitive hydrolysis reactions and keeps the highly lipophilic starting material fully dissolved. The high concentration of HCl (4N) drives the equilibrium toward rapid Boc cleavage.

  • Agitation & In-Process Monitoring: Stir the reaction at room temperature (20 °C) overnight[2].

    • Self-Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3). The disappearance of the high-Rf UV-active starting material and the appearance of a baseline spot (the highly polar amine hydrochloride salt) confirms reaction completion.

  • Concentration: Concentrate the mixture under vacuum[2].

    • Causality: This removes the volatile 1,4-dioxane, excess HCl, and the isobutylene gas by-product, preventing them from interfering with the subsequent phase-transfer extraction.

  • Aqueous Dilution & Impurity Extraction: Dilute the crude residue with 1N HCl. Extract the aqueous phase with diethyl ether and discard the organic layer[2].

    • Causality: The target product is currently a water-soluble hydrochloride salt. Washing with ether removes any unreacted starting material or non-basic organic impurities, acting as a highly efficient chemical purification step.

  • Free-Basing (Neutralization): Adjust the aqueous phase to pH 12-14 using 2N NaOH[2].

    • Causality: The strong base deprotonates the morpholine nitrogen (pKa ~8.5), converting it from a hydrophilic salt back into a lipophilic free base.

  • Final Extraction & Post-Reaction Validation: Extract the basic aqueous layer with DCM. Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo[2].
    
    • Self-Validation: The final product structure must be confirmed by

      
       NMR analysis. The absence of the intense 9-proton singlet at ~1.4 ppm (characteristic of the tert-butyl group) and the presence of a broad singlet for the N-H proton validates successful deprotection. This protocol typically yields ~617 mg (78% yield) of (S)-2-phenylmorpholine[2].
      

Visualizations of Mechanisms and Properties

Deprotection A Boc-2-phenylmorpholine (Organic Soluble) B 4N HCl in Dioxane (Acidic Cleavage) A->B Room Temp, Overnight C Amine Hydrochloride Salt (Water Soluble) B->C -Isobutylene, -CO2 D 2N NaOH (pH 12-14) (Neutralization) C->D Aqueous Extraction E 2-phenylmorpholine (Free Base) D->E DCM Extraction

Caption: Step-by-step workflow and phase-transfer mechanism for the deprotection of Boc-2-phenylmorpholine.

PhysicoChem Root Boc-2-phenylmorpholine Physicochemical Profile Lipid High Lipophilicity (LogP ~2.8) Root->Lipid Steric Steric Bulk (tert-butyl group) Root->Steric Electronic No H-Bond Donors (Protected Amine) Root->Electronic Solvent Compatible with Aprotic Solvents (THF, DCM) Lipid->Solvent Direct Directs Stereoselective Functionalization Steric->Direct Protect Prevents N-Alkylation Side Reactions Electronic->Protect

Caption: Logical relationship between the physicochemical properties of the Boc group and synthetic utility.

References

  • ChemBuyersGuide. "C15H21NO3 Chemical Properties and Suppliers". ChemBuyersGuide. Available at:[Link]

Sources

Foundational

The Strategic Role of tert-Butyl 2-Phenylmorpholine-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract In the landscape of contemporary drug discovery and development, the strategic deployment of chiral building blocks is paramount to achieving therapeutic candidates with optimized pharmacological profiles. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary drug discovery and development, the strategic deployment of chiral building blocks is paramount to achieving therapeutic candidates with optimized pharmacological profiles. Among these, tert-butyl 2-phenylmorpholine-4-carboxylate has emerged as a cornerstone scaffold, offering a unique confluence of structural rigidity, synthetic versatility, and advantageous physicochemical properties. This technical guide provides an in-depth exploration of the multifaceted role of this key intermediate in medicinal chemistry. We will dissect its synthesis, elucidate its application in the construction of diverse bioactive molecules, and analyze the structure-activity relationships (SAR) of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this privileged scaffold in their therapeutic programs.

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, celebrated for its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1][2] Its inherent polarity, stemming from the ether oxygen, can enhance aqueous solubility and facilitate interactions with biological targets, while the saturated heterocyclic system often imparts metabolic stability.[3][4] The introduction of a phenyl group at the 2-position, as in 2-phenylmorpholine, introduces a key hydrophobic element and a potential point for diverse functionalization, making it a valuable scaffold for probing receptor binding pockets. The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen in tert-butyl 2-phenylmorpholine-4-carboxylate provides a stable, yet readily cleavable handle, allowing for controlled, sequential chemical transformations.[5]

Physicochemical and Pharmacokinetic Advantages of the 2-Phenylmorpholine Core

The incorporation of the 2-phenylmorpholine scaffold, derived from tert-butyl 2-phenylmorpholine-4-carboxylate, into drug candidates is often a deliberate strategy to enhance their drug-like properties. The morpholine ring itself is known to improve aqueous solubility and cell permeability, crucial for oral bioavailability.[2][6] The phenyl group provides a lipophilic handle that can be crucial for traversing the blood-brain barrier (BBB), making this scaffold particularly valuable for central nervous system (CNS) targets.[7][8] Furthermore, the morpholine ring is generally resistant to metabolic degradation, contributing to an improved pharmacokinetic profile.[4]

PropertyTypical Contribution of the 2-Phenylmorpholine ScaffoldReference
Solubility Enhanced aqueous solubility due to the polar ether oxygen.[2]
Permeability Favorable balance of hydrophilicity and lipophilicity aids in membrane permeability.[6]
Metabolic Stability The saturated morpholine ring is generally resistant to oxidative metabolism.[4]
Blood-Brain Barrier Penetration The lipophilic phenyl group can facilitate entry into the CNS.[7][8]
pKa The morpholine nitrogen has a pKa that often leads to a significant protonated fraction at physiological pH, aiding in solubility and target engagement.[7]

Synthesis of tert-Butyl 2-Phenylmorpholine-4-carboxylate: A Chiral Building Block

The enantioselective synthesis of tert-butyl 2-phenylmorpholine-4-carboxylate is critical, as the stereochemistry at the 2-position often dictates the biological activity of the final compound. Several synthetic strategies have been developed to access this key intermediate in high enantiopurity.

General Synthetic Approach

A common and effective strategy involves the cyclization of a chiral amino alcohol precursor. This approach allows for the establishment of the desired stereocenter early in the synthetic sequence.

cluster_0 Enantioselective Synthesis Chiral Amino Alcohol Chiral Amino Alcohol Protection N-Boc Protection Chiral Amino Alcohol->Protection N-Boc Amino Alcohol N-Boc Amino Alcohol Protection->N-Boc Amino Alcohol Activation Activation of Hydroxyl N-Boc Amino Alcohol->Activation Activated Intermediate Activated Intermediate Activation->Activated Intermediate Cyclization Intramolecular Cyclization Activated Intermediate->Cyclization Product tert-Butyl 2-Phenylmorpholine-4-carboxylate Cyclization->Product cluster_1 Synthesis of Reboxetine Analogues Start tert-Butyl 2-Phenylmorpholine-4-carboxylate Deprotection Boc Deprotection (e.g., TFA or HCl) Start->Deprotection Intermediate (S)-2-Phenylmorpholine Deprotection->Intermediate Alkylation N-Alkylation with Substituted Phenoxyethyl Bromide Intermediate->Alkylation Final_Product Reboxetine Analogue Alkylation->Final_Product cluster_2 SAR Hotspots mol R1 Phenyl Ring (Potency & Selectivity) mol->R1 C2 R2 Morpholine Ring (Conformation) mol->R2 C3, C5, C6 R3 Nitrogen Atom (Target Interaction) mol->R3 N4

Sources

Exploratory

spectroscopic data of tert-butyl 2-phenylmorpholine-4-carboxylate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of tert-butyl 2-phenylmorpholine-4-carboxylate Foreword: A Predictive Framework for Spectroscopic Analysis In the landscape of drug discovery and chemical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of tert-butyl 2-phenylmorpholine-4-carboxylate

Foreword: A Predictive Framework for Spectroscopic Analysis

In the landscape of drug discovery and chemical synthesis, the unambiguous structural confirmation of novel molecular entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical process. This guide provides a comprehensive, in-depth exploration of the expected spectroscopic data for tert-butyl 2-phenylmorpholine-4-carboxylate , a key heterocyclic building block.

It is important to note that a complete, publicly available, and unified experimental dataset (¹H NMR, ¹³C NMR, IR, and MS) for this specific molecule is not readily found in the scientific literature. Therefore, this document has been constructed as a Senior Application Scientist's predictive guide. By leveraging established spectroscopic principles and drawing upon experimental data from closely related structural analogues, we will construct a robust and reliable analytical framework. This guide is designed to empower researchers to anticipate, interpret, and validate the spectra of the target compound, providing a self-validating system for its identification and quality assessment.

Molecular Structure and Analytical Overview

The target molecule, tert-butyl 2-phenylmorpholine-4-carboxylate, possesses a unique combination of structural features: a morpholine core, a stereogenic center at the C2 position bearing a phenyl group, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. Each of these components imparts a distinct signature on its spectroscopic profile.

The analytical workflow is designed to systematically deconstruct the molecule, using each technique to probe different aspects of its structure.

Mol tert-butyl 2-phenylmorpholine-4-carboxylate NMR NMR Spectroscopy (¹H & ¹³C) Mol->NMR Elucidates IR IR Spectroscopy Mol->IR Identifies MS Mass Spectrometry Mol->MS Confirms Structure C-H Framework Connectivity Stereochemistry NMR->Structure Func_Groups Functional Groups (C=O, C-O, C-N) IR->Func_Groups Mol_Weight Molecular Weight & Formula MS->Mol_Weight Parent [M+H]⁺ m/z = 264.16 Frag1 [M+H - C₄H₈]⁺ m/z = 208.12 Parent->Frag1 - C₄H₈ (56 Da) Frag2 [M+H - C₅H₉O₂]⁺ m/z = 164.10 Parent->Frag2 - Boc (101 Da)

Caption: Primary fragmentation pathway of the target molecule.

Conclusion

This guide outlines the comprehensive spectroscopic characterization of tert-butyl 2-phenylmorpholine-4-carboxylate. By integrating the predictive data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a researcher can establish a robust analytical protocol for confirming the identity, structure, and purity of this compound. The key diagnostic features to look for are:

  • ¹H NMR: The characteristic singlet of the tert-butyl group around 1.48 ppm and the aromatic multiplet between 7.28-7.40 ppm.

  • ¹³C NMR: The carbamate carbonyl signal near 154.5 ppm and the two distinct Boc carbon signals at ~80.0 and 28.4 ppm.

  • IR: A very strong carbonyl (C=O) absorption band around 1690 cm⁻¹.

  • MS: A protonated molecular ion at m/z 264.16 and a prominent fragment corresponding to the loss of isobutylene (m/z 208.12).

This predictive framework serves as a reliable tool for any scientist working with this molecule, ensuring a high degree of confidence in its structural assignment.

References

  • Title: Supporting Information for "A mild and efficient method for the N-tert-butyloxycarbonylation of amines and amino acids" Source: Royal Society of Chemistry (RSC) URL: [Link]

Foundational

Engineering Stereocontrol: A Technical Guide to Chiral Morpholine Scaffolds in Modern Drug Design

Executive Summary Morpholine (tetrahydro-1,4-oxazine) is universally recognized as a privileged N,O-heterocycle in medicinal chemistry[1]. While achiral morpholines are routinely appended to pharmacophores to improve aqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine (tetrahydro-1,4-oxazine) is universally recognized as a privileged N,O-heterocycle in medicinal chemistry[1]. While achiral morpholines are routinely appended to pharmacophores to improve aqueous solubility and metabolic stability, the strategic incorporation of chiral morpholines—specifically C2- and C3-substituted derivatives—has emerged as a transformative paradigm. By introducing stereocenters directly into the morpholine ring, drug development professionals can precisely control the spatial trajectory of substituents, drastically enhancing target selectivity and binding affinity[2].

This technical guide explores the physicochemical rationale behind chiral morpholines, examines their impact on structure-activity relationships (SAR) through a verified case study, and provides a self-validating experimental workflow for their asymmetric synthesis.

Physicochemical Rationale: Why Chiral Morpholine?

The decision to utilize a chiral morpholine over homologous aza-heterocycles (such as piperidine or pyrrolidine) is rooted in fundamental physical organic chemistry.

  • Reduced Basicity (pKa) and BBB Permeability: The presence of the electronegative oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect, which significantly lowers the basicity of the morpholine nitrogen compared to piperidine[3]. This reduced pKa ensures that a higher fraction of the drug remains unionized at physiological pH (7.4), thereby enhancing passive diffusion across the blood-brain barrier (BBB)[3].

  • Conformational Predictability: The morpholine ring adopts a highly stable, chair-like flexible conformation[3]. When a chiral center is introduced at the C2 or C3 position, it forces substituents into highly specific equatorial or axial vectors.

  • Stereospecific Target Engagement: This predictable spatial geometry allows medicinal chemists to direct functional groups deep into narrow, stereospecific receptor binding pockets, effectively filtering out off-target interactions.

Logic M Chiral Morpholine Scaffold P1 Reduced pKa & Optimal logP M->P1 P2 Chair-like Flexible Conformation M->P2 P3 Stereospecific Vector Trajectory M->P3 O1 Enhanced BBB Permeability P1->O1 O2 Metabolic Stability P1->O2 P2->O2 O3 Target Selectivity (e.g., D4 vs D2) P3->O3

Caption: Logical relationship between chiral morpholine physicochemical properties and drug efficacy.

Case Study: Dopamine D4 Receptor Antagonism (ML398)

The discovery of the molecular probe ML398 perfectly illustrates the causality between chiral morpholine incorporation and pharmacological efficacy.

Historically, dopamine D4 receptor antagonists relied on piperidine moieties. However, these compounds often suffered from off-target binding to other dopamine receptors (D1, D2, D3) due to their higher basicity[4]. By replacing the piperidine core with a chiral morpholine scaffold, researchers drastically reduced the basicity, which directly contributed to unprecedented receptor selectivity[4].

Structure-activity relationship (SAR) studies revealed that stereochemistry was the absolute determinant of activity: the (R)-enantiomer of the benzylic-substituted morpholine was confirmed as the active isomer[4]. This stereocontrol yielded a highly brain-penetrant compound with a


 of 36 nM for the D4 receptor and >100-fold selectivity over all other dopamine receptor subtypes[5].

Synthetic Strategies and Quantitative Data

Accessing enantiopure C2- or C3-functionalized morpholines has historically been challenging, often relying on expensive chiral pool starting materials or highly inefficient preparative HPLC resolution of racemic mixtures[6]. However, modern asymmetric catalysis provides highly efficient, atom-economical routes[7].

The table below summarizes the current state-of-the-art methodologies for synthesizing these privileged scaffolds.

Table 1: Quantitative Comparison of Chiral Morpholine Synthesis Methods
Synthetic StrategyCatalyst SystemSubstitutionYield (%)Enantiomeric Excess (ee %)
Asymmetric Hydrogenation SKP-Rh ComplexC2-Substituted>99Up to 99[2]
Organocatalytic Cyclization Chiral Brønsted AcidC3-Substituted35–6075–98[6]
Aza-benzilic Rearrangement Chiral Phosphoric AcidC3-SubstitutedUp to 92High (er 99:1)[8]

Experimental Protocol: Asymmetric Hydrogenation of Dehydromorpholines

As a Senior Application Scientist, I emphasize that every experimental protocol must function as a self-validating system . The transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines is indisputably one of the most powerful methods for acquiring these chiral molecules[2]. The following workflow ensures that stereocontrol is maintained and analytically verified at every step.

Step 1: Catalyst Preparation (Glovebox Environment)
  • Action: In a dried Schlenk tube within an inert-atmosphere glovebox, combine the chiral bisphosphine ligand and the rhodium precursor

    
    . Add anhydrous, degassed solvent and stir at room temperature for 30 minutes[7].
    
  • Causality: Pre-forming the active catalyst complex prior to substrate introduction is critical. It prevents competitive binding of the uncoordinated substrate to the rhodium center, which would otherwise lead to uncontrolled, racemic background reactions.

Step 2: Substrate Setup & Transfer
  • Action: Dissolve the dehydromorpholine substrate in anhydrous, degassed solvent. Transfer the active catalyst solution to the substrate via cannula[7].

  • Causality: Strict exclusion of oxygen via degassing prevents the oxidation of the highly sensitive phosphine ligands, ensuring maximum catalyst turnover and longevity.

Step 3: High-Pressure Hydrogenation
  • Action: Seal the autoclave, purge with

    
     gas several times, and pressurize to the desired operational pressure (e.g., 50 atm). Stir at room temperature[7].
    
  • Causality: The high pressure of hydrogen not only drives the thermodynamic equilibrium toward the saturated morpholine but also locks the transition state geometry, maximizing the stereofacial discrimination exerted by the chiral ligand's bite angle[2].

Step 4: Work-up and Self-Validation
  • Action: Carefully release the hydrogen pressure, concentrate the mixture under reduced pressure, and purify via silica gel column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC[7].

  • Causality: The protocol is self-validating through the chiral HPLC analysis. By running a racemic standard first, the baseline separation of enantiomers is confirmed. The subsequent run of the reaction product validates the asymmetric induction of the specific catalyst system.

Workflow A Catalyst Preparation [Rh(COD)2]BF4 + Chiral Ligand C Asymmetric Hydrogenation H2 (50 atm), RT A->C B Substrate Setup Dehydromorpholine in Solvent B->C D Work-up & Purification Chromatography C->D E Validation Chiral HPLC (ee%), NMR D->E

Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.

Conclusion

The transition from achiral to chiral morpholine scaffolds represents a sophisticated leap in rational drug design. By leveraging the unique physicochemical properties of the morpholine ring—such as its reduced basicity and conformational predictability—and coupling it with the spatial precision of asymmetric catalysis, drug development professionals can successfully navigate complex pharmacological challenges, optimizing both BBB penetration and absolute receptor subtype selectivity.

References

  • BenchChem Technical Support Team. "Application of Chiral Morpholine Derivatives in Asymmetric Synthesis." Benchchem. 7

  • "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." PMC - NIH. 2

  • Kourounakis, A., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ResearchGate. 3

  • "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals." ResearchGate. 8

  • Kourounakis, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." ResearchGate. 1

  • "Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity." ACS Medicinal Chemistry Letters.4

  • "Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor." PubMed - NIH. 5

  • "A General, Enantioselective Synthesis of Protected Morpholines and Piperazines." PMC - NIH. 6

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Exploratory

An In-depth Technical Guide to Diethyl Aminoethyl Hexanoate (DA-6)

This guide provides a comprehensive technical overview of Diethyl Aminoethyl Hexanoate (DA-6), a compound identified by CAS number 1487673-42-6. It is intended for researchers, scientists, and professionals in the fields...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Diethyl Aminoethyl Hexanoate (DA-6), a compound identified by CAS number 1487673-42-6. It is intended for researchers, scientists, and professionals in the fields of agricultural science and drug development. This document delves into the physicochemical properties, synthesis, mechanisms of action, and applications of DA-6, with a focus on its role as a potent plant growth regulator. For professionals in drug development, this guide will also address the current landscape of research regarding its potential therapeutic applications.

Introduction to Diethyl Aminoethyl Hexanoate (DA-6)

Diethyl Aminoethyl Hexanoate, commonly known as DA-6, is a synthetic plant growth regulator that has gained significant attention for its ability to enhance crop performance and resilience.[1] Chemically, it is the 2-(diethylamino)ethyl ester of hexanoic acid.[2] Unlike traditional plant hormones, DA-6 does not directly mimic the function of endogenous hormones but rather modulates their synthesis and signaling pathways, leading to a more balanced and robust plant development.[1] It is recognized for its broad-spectrum activity, low toxicity, and environmental compatibility, making it a valuable tool in modern agriculture.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of DA-6 is essential for its formulation, application, and study. The technical grade of the compound is often available as its citrate salt, which enhances its solubility in water.

PropertyValueSource(s)
CAS Number 1487673-42-6-
Common Name Diethyl Aminoethyl Hexanoate (DA-6)[1][5]
Chemical Formula C₁₂H₂₅NO₂[1][2]
Molecular Weight 215.33 g/mol [2][6]
Appearance Pure: Colorless to light yellow liquid. Citrate salt: White to off-white crystalline powder.[1][5][7]
Solubility Crude oil is slightly soluble in water; soluble in most organic solvents. Citrate salt is easily soluble in water, ethanol, and methanol.[1][5][7]
Boiling Point 87-88 °C at 113 Pa[5]
Stability Stable under neutral and acidic conditions; decomposes under alkaline conditions.[6][8]

Synthesis of Diethyl Aminoethyl Hexanoate Citrate

The synthesis of DA-6 citrate can be achieved through a one-step esterification process. A common method involves the reaction of hexanoic acid with diethylaminoethanol in the presence of a catalyst, followed by the addition of citric acid to form the salt.

A patented one-step synthesis method involves the following key steps[9]:

  • Reaction Setup : Toluene, hexanoic acid, and diethylaminoethanol are added to a reaction vessel equipped with an oil-water separator.

  • Catalysis : A catalyst, such as tetrabutyl titanate, is introduced to the mixture.

  • Esterification : The temperature is raised to 125-145°C to initiate a reflux reaction, which is maintained for 4-4.5 hours. Water produced during the condensation reaction is removed.

  • Solvent Removal : Once the reaction reaches 85-95% completion, toluene is distilled off, and the temperature is further increased to 170-180°C.

  • Salt Formation : After cooling to 80-90°C, citric acid monohydrate and absolute ethanol are added and stirred until the citric acid is completely dissolved.

  • Crystallization and Isolation : The final product, diethylaminoethanol hexanoate citrate, is obtained after crystallization, filtration, and drying.

This process is reported to have a high yield of 80-93% and is suitable for industrial-scale production.[9]

Mechanism of Action in Plants

DA-6 exerts its effects on plant growth and development through a multi-faceted mechanism that involves the regulation of endogenous hormones, enhancement of photosynthesis, and modulation of various metabolic pathways.[1][10]

Hormonal Regulation

DA-6 influences the levels and balance of key plant hormones, including auxins, cytokinins, and gibberellins, while potentially decreasing the levels of the stress hormone, abscisic acid (ABA).[1][11] This hormonal modulation promotes cell division and elongation, leading to enhanced root and shoot growth.[10]

Photosynthesis and Metabolism

A primary mode of action of DA-6 is the enhancement of photosynthetic efficiency. It achieves this by increasing the chlorophyll content in leaves, which in turn boosts the rate of photosynthesis and the accumulation of nutrients.[3][8] DA-6 also promotes the carbon and nitrogen metabolism of plants by increasing the activity of key enzymes like nitrate reductase.[8][12]

Stress Resistance

DA-6 has been shown to improve plant tolerance to a variety of abiotic stresses, including drought, cold, and salinity.[4][5][13] This is achieved by regulating the water balance within the plant and enhancing the activity of antioxidant enzymes, which helps to mitigate oxidative damage caused by stress.[13]

The following diagram illustrates the proposed signaling pathway of DA-6 in plants, leading to enhanced growth and stress tolerance.

DA6_Signaling_Pathway cluster_Hormonal_Regulation Hormonal Regulation cluster_Photosynthesis Photosynthesis & Metabolism cluster_Stress_Response Stress Response cluster_Growth_Development Growth & Development DA6 Diethyl Aminoethyl Hexanoate (DA-6) Auxin Auxin Synthesis & Signaling DA6->Auxin Cytokinin Cytokinin Synthesis & Signaling DA6->Cytokinin Gibberellin Gibberellin Synthesis & Signaling DA6->Gibberellin ABA Abscisic Acid (ABA) Levels DA6->ABA Decreases Chlorophyll Increased Chlorophyll Content DA6->Chlorophyll Nutrient_Uptake Improved Nutrient & Water Uptake DA6->Nutrient_Uptake Enzyme_Activity Increased Enzyme Activity (e.g., Nitrate Reductase) DA6->Enzyme_Activity Antioxidant_Enzymes Enhanced Antioxidant Enzyme Activity DA6->Antioxidant_Enzymes Cell_Division Promoted Cell Division & Elongation Auxin->Cell_Division Cytokinin->Cell_Division Gibberellin->Cell_Division Photosynthesis_Rate Enhanced Photosynthesis Rate Chlorophyll->Photosynthesis_Rate Yield_Quality Increased Yield & Improved Quality Photosynthesis_Rate->Yield_Quality Root_Shoot_Growth Enhanced Root & Shoot Growth Nutrient_Uptake->Root_Shoot_Growth Stress_Tolerance Increased Tolerance to Drought, Cold, Salinity Antioxidant_Enzymes->Stress_Tolerance Stress_Tolerance->Yield_Quality Cell_Division->Root_Shoot_Growth Root_Shoot_Growth->Yield_Quality

Caption: Proposed signaling pathway of DA-6 in plants.

Applications in Agriculture

DA-6 is utilized across a wide range of crops, including grains, fruits, vegetables, and ornamental plants, to improve various aspects of their growth and productivity.[1][14]

Application Methods

DA-6 can be applied through several methods, with the most common being:

  • Foliar Spraying : Application of a dilute solution directly onto the leaves of the plant.[1]

  • Seed Soaking : Soaking seeds in a DA-6 solution before planting to improve germination rates and early seedling vigor.[1]

  • Root Irrigation : Applying the solution to the soil to be taken up by the roots.[1]

Recommended Concentrations

The optimal concentration of DA-6 varies depending on the crop, growth stage, and application method. Generally, concentrations in the range of 5-20 mg/L are effective.[1] For example, a study on tomato seedlings found that a 10 mg/L concentration of DA-6 increased biomass and chlorophyll content.[15]

Experimental Protocol: In Vitro Efficacy Testing of DA-6 on Seed Germination and Seedling Growth

This protocol provides a standardized method for evaluating the effects of DA-6 on seed germination and early seedling growth in a controlled laboratory setting.

Objective: To determine the optimal concentration of DA-6 for promoting seed germination and enhancing seedling vigor.

Materials:

  • DA-6 (citrate salt)

  • Seeds of a model plant (e.g., Arabidopsis thaliana, tomato, or lettuce)

  • Sterile petri dishes with filter paper

  • Sterile deionized water

  • Growth chamber with controlled light and temperature

  • Micropipettes and sterile tips

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Preparation of DA-6 Stock Solution (1000 mg/L):

    • Accurately weigh 100 mg of DA-6 citrate salt.

    • Dissolve the powder in a small amount of sterile deionized water in a 100 mL volumetric flask.

    • Bring the final volume to 100 mL with sterile deionized water and mix thoroughly.

    • Store the stock solution at 4°C in the dark.

  • Preparation of Working Solutions:

    • Prepare a series of working solutions with different concentrations of DA-6 (e.g., 0, 1, 5, 10, 20, 50 mg/L) by diluting the stock solution with sterile deionized water. The 0 mg/L solution will serve as the control.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds to prevent microbial contamination. A common method is to wash the seeds with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution, and then rinse several times with sterile deionized water.

    • Place two layers of sterile filter paper in each petri dish.

    • Evenly space a predetermined number of seeds (e.g., 50) on the filter paper in each dish.

  • Treatment Application:

    • Add a specific volume (e.g., 5 mL) of the corresponding DA-6 working solution to each petri dish, ensuring the filter paper is saturated but not flooded.

    • Seal the petri dishes with parafilm to maintain humidity.

  • Incubation:

    • Place the petri dishes in a growth chamber with controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).

  • Data Collection and Analysis:

    • Germination Rate: Count the number of germinated seeds daily for a set period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.

    • Seedling Growth: After the incubation period, measure the root length and shoot length of a representative sample of seedlings from each treatment group.

    • Biomass: Carefully remove the seedlings, gently blot them dry, and measure their fresh weight. For dry weight, place the seedlings in an oven at 60-70°C until a constant weight is achieved.

    • Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatment groups and the control.

Relevance for Drug Development Professionals

While DA-6 has been extensively studied for its applications in agriculture, there is currently a lack of published research on its pharmacological activity or therapeutic potential in humans or animals. A search of scientific literature reveals no studies investigating its use as a drug or its effects on mammalian cells or biological systems in a therapeutic context.

Toxicological Profile: DA-6 is generally considered to have low toxicity to humans and animals and is not expected to be environmentally persistent.[16] It is classified as a fatty ester compound, similar to oils, and is reported to not remain in nature.[1] However, a comprehensive toxicological evaluation for pharmaceutical applications would be required.

For professionals in drug development, DA-6 currently represents an unexplored chemical entity. Its ability to modulate biological pathways in plants, particularly those related to hormone signaling and stress response, could theoretically inspire investigations into its effects on analogous pathways in mammalian systems. However, without any preclinical or clinical data, its potential as a therapeutic agent remains entirely speculative. Any future research in this area would need to begin with fundamental in vitro and in vivo studies to assess its safety and efficacy.

Conclusion

Diethyl Aminoethyl Hexanoate (DA-6) is a well-established plant growth regulator with a proven ability to enhance crop yield, quality, and stress resilience. Its mechanism of action involves a complex interplay of hormonal regulation, improved photosynthesis, and metabolic modulation. The provided experimental protocol offers a framework for further research into its efficacy and optimal application. For the drug development community, DA-6 is a compound with a well-defined role in agriculture but an unwritten chapter in pharmacology. The absence of data on its therapeutic effects presents a clear gap in our knowledge and an open field for potential future investigation, starting from the most basic toxicological and efficacy screenings.

References

  • Vertex AI Search. (2020, November 16).
  • JIN DUN CHEMISTRY. (2025, June 12). What Is Diethyl Diethylhexanoate (DA-6)
  • King Quenson. (2025, July 25). Plant growth regulator Diethyl aminoethyl hexanoate (DA-6): Efficiently improve crop yield and quality.
  • MedChemExpress. Diethyl aminoethyl hexanoate citrate (DA-6 citrate)
  • Zhengzhou Delong Chemical Co., Ltd. (2019, December 24). Details introduction of DA-6 - Knowledge.
  • Aoke Biotech. Diethyl aminoethyl hexanoate DA-6 - Cytokinin,6-ba,Plant Growth Hormones.
  • PANPAN INDUSTRY CO., LIMITED. Diethyl Aminoethyl Hexanoate (DA-6)
  • ASH BIO Chemicals. DA 6 PGR - ASH BIO Chemicals- Transforming Agriculture, Nurturing Growth.
  • Enge Biotech.
  • AGROVEGIT.
  • Zhengzhou Delong Chemical Co., Ltd. (2022, March 16).
  • redox industries limited.
  • Zhengzhou Delong Chemical Co., Ltd. (2021, September 6).
  • Frontiers. (2021, February 3).
  • PubMed. (2019, January 1). DA-6 promotes germination and seedling establishment from aged soybean seeds by mediating fatty acid metabolism and glycometabolism.
  • Scilit. (2021, February 7). Effects of diethyl aminoethyl hexanoate (DA‐6)
  • PMC. (2024, October 11). Diethyl aminoethyl hexanoate reprogramed accumulations of organic metabolites associated with water balance and metabolic homeostasis in white clover under drought stress.
  • Plant Physiology and Biochemistry. Diethyl aminoethyl hexanoate stimulated the growth of corn and soybean seedlings via impacting on photosynthesis and phytohormon.
  • Frontiers. (2026, February 27). Synergistic Enhancement of Soybean Yield and Quality by Diethyl Aminoethyl Hexanoate(DA-6)
  • SCIEPublish. (2026, January 21). Study on the Alleviative Effect of Diethyl Aminoethyl Hexanoate (DA-6)
  • Google Patents.
  • Google Patents.
  • Google Patents.

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Foundational

Technical Guide: Mechanism of Action of 2-Phenylmorpholine Derivatives

[1][2] Executive Summary The 2-phenylmorpholine scaffold represents a privileged structural class in psychopharmacology, distinct from the phenethylamine backbone of amphetamines yet sharing critical functional overlaps....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The 2-phenylmorpholine scaffold represents a privileged structural class in psychopharmacology, distinct from the phenethylamine backbone of amphetamines yet sharing critical functional overlaps.[1] Exemplified by phenmetrazine (3-methyl-2-phenylmorpholine) and its prodrug phendimetrazine , these compounds function primarily as Monoamine Releasing Agents (MRAs) and Reuptake Inhibitors .[2]

Unlike simple reuptake inhibitors (e.g., cocaine), 2-phenylmorpholine derivatives act as substrates for monoamine transporters, hijacking the transport machinery to reverse the flow of neurotransmitters. Recent pharmacological profiling has further elucidated their activity at the Trace Amine-Associated Receptor 1 (TAAR1) , a key intracellular regulator of monoaminergic signaling.

This guide details the molecular mechanisms, Structure-Activity Relationships (SAR), and validation protocols for this compound class.

Part 1: Chemical Biology & Structural Logic[1]

The Scaffold

The core structure consists of a morpholine ring substituted with a phenyl group at the C2 position.[3][4] This cyclization of the ephedrine/amphetamine skeleton restricts conformational flexibility, often enhancing selectivity for specific transporters compared to their acyclic counterparts.

  • Stereochemistry: The biological activity is highly stereoselective. For phenmetrazine, the trans-isomer (2S,3S) exhibits higher potency as a dopamine releaser than the cis-isomer.

  • Metabolic Stability: The morpholine ring reduces susceptibility to MAO (Monoamine Oxidase) degradation compared to primary amines like amphetamine, prolonging half-life.

Structure-Activity Relationship (SAR)

Modifications to the phenyl ring and the morpholine nitrogen dictate the balance between Dopamine (DA), Norepinephrine (NE), and Serotonin (5-HT) activity.

Structural ModificationEffect on PharmacologyExample Compound
Parent Scaffold Balanced NE/DA release; negligible 5-HT activity.[2]Phenmetrazine
N-Methylation Increases lipophilicity; acts as a prodrug (metabolized to parent).[2]Phendimetrazine
3'-Chloro substitution Increases SERT affinity; creates a dual DA/5-HT releaser.[2]PAL-594
3'-Fluoro substitution Retains NE/DA potency; reduces metabolism; popular NPS.3-Fluorophenmetrazine (3-FPM)
4'-Methyl substitution Shifts selectivity towards SERT (entactogen-like profile).[2]4-Methylphenmetrazine

Part 2: Pharmacodynamics & Mechanism of Action[5]

The mechanism of 2-phenylmorpholines is bipartite, involving both transporter interaction and receptor activation.

The "Substrate-Type" Releaser Mechanism

Unlike Reuptake Inhibitors (which bind to the transporter surface and block entry), 2-phenylmorpholines are substrates for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Translocation: The molecule binds to the orthosteric site of DAT/NET and is transported into the presynaptic cytoplasm.

  • VMAT2 Interaction: Once intracellular, they interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient or displacing monoamines from storage vesicles into the cytoplasm.

  • Transporter Reversal: The accumulation of cytoplasmic neurotransmitters, combined with the drug's action on the transporter, triggers efflux (reverse transport), flooding the synaptic cleft with DA/NE.

The Role of TAAR1

Recent evidence implicates the Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular G-protein coupled receptor (GPCR), as a critical mediator.[5][6][7][8]

  • Activation: 2-Phenylmorpholines bind to intracellular TAAR1.[2]

  • Signaling: TAAR1 couples to

    
     (increasing cAMP/PKA) and 
    
    
    
    (activating RhoA).[8]
  • Effect: PKA phosphorylation of DAT/NET promotes transporter internalization or efflux, preventing normal reuptake and sustaining elevated synaptic levels.

Mechanistic Pathway Diagram

MoA Drug 2-Phenylmorpholine (Extracellular) DAT_Out DAT/NET (Outward Facing) Drug->DAT_Out Substrate Binding Drug_In Drug (Intracellular) DAT_Out->Drug_In Translocation TAAR1 TAAR1 Receptor (Intracellular) Drug_In->TAAR1 Agonism VMAT2 VMAT2 (Vesicle) Drug_In->VMAT2 Displaces DA Gs Gs Protein (cAMP/PKA) TAAR1->Gs Signaling Cascade Efflux Transporter Reversal (DA Release) Gs->Efflux Phosphorylation DA_Cyto Cytoplasmic Dopamine (Increased) VMAT2->DA_Cyto Leakage DA_Cyto->Efflux Substrate for Efflux

Caption: Figure 1. Dual mechanism involving transporter translocation, VMAT2 disruption, and TAAR1-mediated signaling to trigger monoamine efflux.

Part 3: Experimental Protocols for Characterization

To validate a novel 2-phenylmorpholine derivative, one must distinguish between reuptake inhibition and release .[2] A simple uptake assay cannot distinguish these two mechanisms; a superfusion assay is required.[2]

Protocol: Synaptosomal Superfusion Assay

This assay measures the drug's ability to stimulate the release of pre-loaded radiolabeled neurotransmitters from rat brain synaptosomes.

Reagents:

  • Rat striatal synaptosomes (freshly prepared).

  • Radioligand:

    
     (for DA) or 
    
    
    
    .
  • Superfusion Buffer: Krebs-HEPES (pH 7.[2]4) with 0.1% BSA and pargyline (MAO inhibitor).

Workflow:

  • Loading: Incubate synaptosomes with

    
     (10 nM) for 20 mins at 37°C to load vesicles.
    
  • Washing: Wash synaptosomes to remove extracellular radioligand.[2]

  • Superfusion: Load synaptosomes into superfusion chambers (e.g., Brandel system).

  • Basal Release: Perfuse with buffer for 30 mins to establish a stable baseline.

  • Stimulation: Switch to buffer containing the test compound (various concentrations) for 10 mins.

  • Quantification: Collect fractions every 2 mins. Count radioactivity via liquid scintillation.[2]

  • Analysis: Calculate release as a percentage of total radioactivity remaining. Plot Dose-Response to determine

    
    .[2]
    
Protocol: Uptake Inhibition Assay

Determines the affinity (


) for the transporter.

Workflow:

  • Incubate synaptosomes with test compound (10 min pre-incubation).

  • Add

    
     (5 nM final concentration).
    
  • Incubate for 5 mins (linear phase of uptake).

  • Terminate reaction by rapid filtration over GF/B filters.

  • Measure radioactivity.[2]

Experimental Logic Flowchart

AssayLogic Start Novel 2-Phenylmorpholine Derivative Uptake Uptake Inhibition Assay (Determine IC50) Start->Uptake Decision Is IC50 < 1000 nM? Uptake->Decision Release Superfusion Release Assay (Determine EC50) Decision->Release Yes Discard Inactive / Low Potency Decision->Discard No Ratio Calculate DAT/SERT Ratio (Assess Abuse Potential) Release->Ratio

Caption: Figure 2. Decision tree for pharmacological characterization of novel derivatives.

Part 4: Comparative Pharmacological Data

The following table summarizes the potency of key 2-phenylmorpholine derivatives. Note the shift in selectivity with structural modification.[3]

Table 1: Monoamine Transporter Activity (


 for Release in nM) 
CompoundDA Release (

)
NE Release (

)
5-HT Release (

)
Selectivity Profile
Phenmetrazine 131 nM50 nM>10,000 nMNE/DA Selective
Phendimetrazine >10,000 nM>10,000 nM>10,000 nMProdrug (Inactive in vitro)
PAL-594 (3'-Cl)27 nM45 nM301 nMBalanced DA/5-HT
(+)-Amphetamine 24 nM7 nM1,765 nMNE/DA Selective (Reference)

*Note: Phendimetrazine requires metabolic conversion to phenmetrazine for activity. Data Source: Rothman et al., 2002; Banks et al., 2013.

References

  • Rothman, R. B., & Baumann, M. H. (2002). Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry. Link

  • Banks, M. L., et al. (2013). Effects of biogenic amine releasers on cocaine- and food-maintained responding in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.[7][9] Link

  • Berry, M. D. (2004).[7] Mammalian central nervous system trace amines.[2][7] Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry. Link

  • Mayer, F. P., et al. (2018). Phase I metabolites of the designer drug 4-fluoroamphetamine share its pharmacological profile. Frontiers in Pharmacology. Link

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Protocols & Analytical Methods

Method

Application Note: Boc Deprotection of tert-Butyl 2-phenylmorpholine-4-carboxylate

Executive Summary & Strategic Analysis The 2-phenylmorpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for various norepinephrine reuptake inhibitors (NRIs) and appetit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 2-phenylmorpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for various norepinephrine reuptake inhibitors (NRIs) and appetite suppressants (e.g., Phenmetrazine analogues). The tert-butoxycarbonyl (Boc) group is the industry standard for protecting the morpholine nitrogen during upstream functionalization (e.g., Pd-catalyzed arylations or lithiation chemistries).

While Boc removal is a canonical transformation, the specific deprotection of tert-butyl 2-phenylmorpholine-4-carboxylate presents unique process challenges:

  • Hygroscopicity: The resulting hydrochloride salts of morpholines are frequently hygroscopic, often oiling out as "gums" rather than discrete solids.

  • Cation Scavenging: While the phenyl ring is relatively robust, the generation of tert-butyl cations (

    
    ) presents a risk of electrophilic aromatic substitution (Friedel-Crafts alkylation) if the phenyl ring possesses electron-donating substituents.
    
  • Volatility: The free base of 2-phenylmorpholine is a semi-volatile oil; isolation as a salt is preferred for mass balance and stability.

This guide details two validated protocols: Method A (HCl/Dioxane) for robust salt isolation and Method B (TFA/DCM) for solution-phase applications requiring cation scavenging.

Mechanistic Principles

The deprotection follows an acid-catalyzed E1 elimination mechanism. The reaction is driven by the entropy of gas evolution (Isobutylene and


).
Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and the fragmentation pathway.

BocMechanism Substrate N-Boc Substrate Protonation Protonated Intermediate Substrate->Protonation + H+ Fragmentation Fragmentation Protonation->Fragmentation CarbamicAcid Carbamic Acid (Unstable) Fragmentation->CarbamicAcid - t-Bu+ Byproducts Isobutylene (g) + CO2 (g) Fragmentation->Byproducts Gas Evolution AmineSalt Morpholine Salt (Product) CarbamicAcid->AmineSalt - CO2

Figure 1: Acid-catalyzed cleavage mechanism. Note that the tert-butyl cation (


) is ejected and typically converts to isobutylene via deprotonation.[1]

Experimental Protocols

Method A: HCl in 1,4-Dioxane (Precipitation Method)

Best for: Isolating the product as a stable solid hydrochloride salt without chromatography. Scale: Scalable from mg to kg.

Reagents
  • Substrate: tert-butyl 2-phenylmorpholine-4-carboxylate

  • Acid: 4.0 M HCl in 1,4-Dioxane (Anhydrous)

  • Solvent: 1,4-Dioxane or Diethyl Ether (for trituration)

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in a minimal volume of 1,4-dioxane (approx. 2–3 mL per gram of substrate).

    • Note: Avoid using methanol or water, as they can solubilize the salt product, preventing precipitation.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise.

    • Safety: Gas evolution (

      
       and Isobutylene) will occur.[2][3][4] Ensure the vessel is vented (e.g., via a needle and bubbler). Do not  seal the vessel.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (ensure neutralization of the aliquot) or LCMS. The disappearance of the starting material indicates completion.

  • Workup (The "Gummy Solid" Fix):

    • Scenario 1 (Precipitate forms): If a white solid precipitates, dilute with excess diethyl ether (

      
      ), filter under vacuum, and wash the cake with 
      
      
      
      .
    • Scenario 2 (Oiling out): If the product forms a gummy oil (common with morpholines):

      • Decant the supernatant.

      • Add fresh anhydrous

        
         or Hexanes.
        
      • Sonicate the flask vigorously for 5–10 minutes. This "trituration" induces crystallization.

      • Filter the resulting solid.

  • Drying: Dry the solid under high vacuum (0.1 mbar) for 12 hours to remove trace dioxane.

Method B: TFA/DCM with Scavengers

Best for: Substrates with electron-rich phenyl rings (e.g., methoxy-substituted) to prevent alkylation, or for solution-phase carryover.

Reagents
  • Acid: Trifluoroacetic Acid (TFA)[2][3]

  • Solvent: Dichloromethane (DCM)[3][5]

  • Scavenger (Optional but Recommended): Triethylsilane (TES) or Triisopropylsilane (TIPS).

Step-by-Step Protocol
  • Preparation: Dissolve the substrate in DCM (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (2.0 equiv).

    • Expert Insight: The scavenger acts as a "hydride donor" to quench the

      
       cation, preventing it from attacking the aromatic ring of the morpholine [1].
      
  • Acidolysis: Add TFA slowly to achieve a final ratio of 1:4 (TFA:DCM) or 1:1 for resistant substrates.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup:

    • Concentrate the mixture in vacuo.

    • Co-evaporate with Toluene (

      
      ) or DCM (
      
      
      
      ) to remove excess TFA azeotropically.
    • The product is isolated as the Trifluoroacetate (TFA) salt.[5]

Analytical Validation & QC

To certify the material, compare the analytical data against the following criteria.

MetricExpected ResultInterpretation
1H NMR (DMSO-d6) Loss of singlet at

ppm (9H).
Confirming removal of Boc group.
1H NMR (DMSO-d6) Broad singlet at

ppm.
Appearance of ammonium protons (

).
LCMS Mass shift:

.
Loss of Boc (

).
Appearance White to off-white hygroscopic solid.If yellow/brown, recrystallization (EtOH/Et2O) required.

Troubleshooting & Optimization

Decision Tree: Workup Strategy

Use this logic flow to determine the optimal isolation path based on your downstream needs.

WorkupLogic Start Reaction Complete NeedBase Is Free Base Required? Start->NeedBase NoBase No (Stable Salt Preferred) NeedBase->NoBase Storage YesBase Yes (Next Step Basic) NeedBase->YesBase Immediate Use Evap Evaporate Volatiles NoBase->Evap Triturate Triturate with Et2O (Fixes Gums) Evap->Triturate Filter Filter & Dry (HCl/TFA Salt) Triturate->Filter Partition Partition: DCM / 1M NaOH YesBase->Partition SCX Alt: SCX-2 Cartridge (Catch & Release) YesBase->SCX Concentrate Concentrate (Low Temp) Volatile Oil! Partition->Concentrate SCX->Concentrate

Figure 2: Workup decision matrix. Note the volatility warning for the free base.

Common Issues
  • Incomplete Reaction: Often caused by the neutralization of HCl by the product amine. Solution: Use a large excess of HCl (5–10 equiv) or re-treat the isolated intermediate.

  • Product Loss during Free-Basing: 2-phenylmorpholine free base is semi-volatile. Solution: Do not use high vacuum (< 10 mbar) for extended periods on the free base. Keep the bath temperature < 30°C.

  • Salt Hygroscopicity: The HCl salt absorbs water rapidly, turning into a syrup. Solution: Store in a desiccator or glovebox. If weighing is difficult, dissolve in a known volume of MeOH and dispense volumetrically.

References

  • Pearson, D. A., et al. (1989). Triethylsilane as a scavenger in acidic deprotection of t-butyl esters and carbamates. Journal of Organic Chemistry.[6]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[7] Wiley-Interscience.[7] (Standard Reference for Boc Cleavage Conditions).

  • Han, G., et al. (2013). One-Pot Synthesis of Morpholines.[8] Journal of Organic Chemistry.[6] (Context on Morpholine Synthesis and Handling).

  • BenchChem. Boc Deprotection Protocols and Mechanisms. (General Protocol Verification).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 2-phenylmorpholine derivatives and strong acids before proceeding.

Sources

Application

Strategic Utilization of tert-Butyl 2-phenylmorpholine-4-carboxylate in Monoamine Reuptake Inhibitor Synthesis

Executive Summary & Scientific Rationale The morpholine heterocycle is a "privileged scaffold" in neuropharmacology, serving as the core pharmacophore for a diverse class of Monoamine Reuptake Inhibitors (MRIs). Specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The morpholine heterocycle is a "privileged scaffold" in neuropharmacology, serving as the core pharmacophore for a diverse class of Monoamine Reuptake Inhibitors (MRIs). Specifically, the 2-phenylmorpholine moiety is critical for high-affinity binding to the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

tert-Butyl 2-phenylmorpholine-4-carboxylate (N-Boc-2-phenylmorpholine) represents the strategic "gateway intermediate" for this class. Unlike the free amine, this carbamate-protected species offers three decisive advantages in drug development:

  • Chiral Resolution: The lipophilic Boc group allows for efficient enantiomeric separation of (2S) and (2R) isomers via chiral stationary phase HPLC, a critical step since NET/DAT selectivity is stereodependent (e.g., (S,S)-Reboxetine is the eutomer).

  • Regioselective Functionalization: It passivates the secondary amine, allowing for lithiation or electrophilic substitution on the phenyl ring or the morpholine C3/C5 positions without N-alkylation side reactions.

  • Purification Handle: It enables silica gel chromatography of intermediates that would otherwise be too polar or basic (streaking) in their free amine form.

This guide details the protocols for utilizing this intermediate to synthesize high-value MRIs, including Reboxetine analogues and Phenmetrazine derivatives .

Chemical Profile & Pharmacophore Logic

The 2-phenylmorpholine scaffold mimics the phenethylamine backbone of catecholamines but constrains it within a cyclic ether, reducing conformational entropy and enhancing receptor selectivity.

PropertyDataRelevance
Compound tert-Butyl 2-phenylmorpholine-4-carboxylateStable Intermediate
CAS No. 1487673-42-6 (Generic)Identification
Target Class NRI / NDRI / SNRIAntidepressants, Psychostimulants
Key Analogs Reboxetine, Phenmetrazine, ViloxazineStructural Homology
Binding Affinity (S)-2-phenylmorpholine:

200 nM (NET)
High Potency (Active Metabolite)
Mechanism of Action & SAR

The N-Boc intermediate is the precursor to the active pharmacophore. Upon deprotection, the protonated nitrogen interacts with Asp75 (NET) or Asp79 (DAT). The 2-phenyl group occupies the hydrophobic S1 pocket. Substituents on the phenyl ring (e.g., ortho-alkoxy in Reboxetine) dictate selectivity between NET and SERT.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the N-Boc intermediate.

G Start Precursor (Amino Alcohols) Cyclization Cyclization (Base-Mediated) Start->Cyclization Ethylene glycol equiv. Intermediate tert-Butyl 2-phenylmorpholine-4-carboxylate (The N-Boc Intermediate) Cyclization->Intermediate Boc-Protection Resolution Chiral Resolution (HPLC / SFC) Intermediate->Resolution Isomer Separation PathA Path A: Deprotection Resolution->PathA TFA or HCl PathB Path B: C-H Functionalization Resolution->PathB Lithiation/Coupling ProductA 2-Phenylmorpholine HCl (Phenmetrazine Analogue) PathA->ProductA Salt Formation ProductB Reboxetine Analogues (via Aryl Coupling) PathB->ProductB Ether Synthesis

Figure 1: Divergent synthetic utility of the N-Boc intermediate. Path A leads to psychostimulant-like NDRIs; Path B leads to antidepressant-like NRIs.

Experimental Protocols

Protocol A: Synthesis of the N-Boc Intermediate (Cyclization)

Context: If the intermediate is not purchased, it is best synthesized via the cyclization of N-Boc-phenylglycinol derivatives.

Reagents:

  • N-Boc-2-phenylglycinol (1.0 equiv)

  • 1,2-Dibromoethane (1.5 equiv) or Ethylene Sulfate

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 equiv)

  • Sodium Hydroxide (50% aq. solution)

  • Toluene (Solvent)

Step-by-Step:

  • Phase Transfer Setup: Charge a reaction vessel with N-Boc-2-phenylglycinol dissolved in toluene. Add TBAHS (Phase Transfer Catalyst).

  • Alkylation: Add 1,2-dibromoethane. Cool the mixture to 0°C.

  • Cyclization: Dropwise add 50% NaOH solution with vigorous stirring. The biphasic system drives the O-alkylation and subsequent intramolecular cyclization.

  • Heating: Heat to 50°C for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting material.

  • Workup: Separate phases. Wash organic layer with water and brine. Dry over MgSO₄.[1]

  • Purification: The N-Boc product is lipophilic. Purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

    • Checkpoint: The product should be a white solid or clear oil. Confirm structure via ¹H NMR (diagnostic Boc singlet at ~1.4 ppm).

Protocol B: Chiral Resolution (Critical for Potency)

Context: The (S)-enantiomer of 2-phenylmorpholine is typically the more potent NRI. The N-Boc group allows for efficient separation on polysaccharide-based chiral columns.

System: Preparative HPLC or SFC (Supercritical Fluid Chromatography). Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates). Mobile Phase: Hexane/Isopropanol (90:10) or CO₂/MeOH (SFC). Detection: UV at 220 nm.

Procedure:

  • Dissolve racemic tert-butyl 2-phenylmorpholine-4-carboxylate in mobile phase (50 mg/mL).

  • Inject onto the column. The N-Boc group provides sufficient steric bulk for excellent discrimination between enantiomers (

    
    ).
    
  • Collect fractions. Evaporate solvent to yield enantiopure (S)-N-Boc-2-phenylmorpholine (>99% ee).

Protocol C: Deprotection to Active API (2-Phenylmorpholine HCl)

Context: Removal of the Boc group to release the secondary amine pharmacophore.

Reagents:

  • (S)-tert-Butyl 2-phenylmorpholine-4-carboxylate[2][3]

  • 4M HCl in 1,4-Dioxane (Anhydrous)

  • Diethyl Ether (Precipitation solvent)

Step-by-Step:

  • Dissolution: Dissolve the N-Boc intermediate (1.0 g) in minimal dry dichloromethane (DCM) or add directly to 4M HCl in Dioxane (10 mL).

  • Reaction: Stir at room temperature (20-25°C) for 2–4 hours.

    • Observation: Evolution of CO₂ gas (bubbling) indicates reaction progress.

  • Precipitation: As the reaction proceeds, the amine hydrochloride salt may precipitate. If not, concentrate the solution to 50% volume under vacuum.

  • Isolation: Add anhydrous diethyl ether (20 mL) to force precipitation of the product.

  • Filtration: Filter the white solid under nitrogen (hygroscopic). Wash with cold ether.

  • Yield: Quantitative conversion is expected.

    • Validation: ¹H NMR in D₂O or DMSO-d₆ should show loss of the Boc peak (1.4 ppm) and appearance of broad NH₂⁺ peaks.

Application Data: Binding Affinity & Selectivity[5][6]

The utility of this intermediate is best understood by the activity of its derivatives. The table below highlights how the 2-phenylmorpholine core (derived from this Boc-intermediate) compares to established transporters.

CompoundNET

(nM)
DAT

(nM)
SERT

(nM)
Classification
2-Phenylmorpholine 220480>10,000NDRI (Stimulant-like)
Phenmetrazine 40130>10,000NDRI (Potent)
Reboxetine (S,S) 1.1>10,000>1,000Selective NRI
Viloxazine 155>10,00017,300Selective NRI

Note: Data aggregated from standard pharmacological assays [1, 2]. Lower


 indicates higher affinity.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Yield in Cyclization Hydrolysis of Boc group due to high temperature/base.Maintain T < 55°C. Ensure phase transfer catalyst (TBAHS) is fresh.
Poor Chiral Separation Column overload or improper solvent choice.Switch from OD-H to AD-H column. Reduce injection concentration.
Sticky Gum upon Deprotection Incomplete salt formation or wet solvent.Use anhydrous HCl/Dioxane.[2] Triturate the gum with cold Et₂O/Hexane to induce crystallization.
Side Products in Alkylation N-alkylation occurring before O-alkylation.Ensure the N-Boc group is intact before attempting any side-chain modifications.

References

  • Structure-Activity Relationships of Morpholine Derivatives: Title: Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition.[4] Source: Bioorganic & Medicinal Chemistry Letters, 2008.[4][5] URL:[Link]

  • Synthesis of Reboxetine Analogues: Title: Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs. Source: Nuclear Medicine and Biology, 2005. URL:[Link]

  • Pharmacology of Phenylmorpholines: Title: Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine.[1] Source: Drug Testing and Analysis, 2018.[1] URL:[Link]

Sources

Method

Application Note: Strategic N-Alkylation of 2-Phenylmorpholine

This Application Note is structured to provide a comprehensive, field-ready guide for the N-alkylation of 2-phenylmorpholine. It prioritizes mechanistic understanding and robust, reproducible protocols over generic instr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-ready guide for the N-alkylation of 2-phenylmorpholine. It prioritizes mechanistic understanding and robust, reproducible protocols over generic instructions.

Executive Summary

2-Phenylmorpholine is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for Norepinephrine Reuptake Inhibitors (NRIs) and various CNS-active agents (e.g., substituted morpholines analogous to Reboxetine or Phenmetrazine). Functionalizing the N4-position via alkylation is a critical step in SAR (Structure-Activity Relationship) exploration.

This guide details two primary protocols for N-alkylation:

  • Reductive Amination: The preferred method for introducing secondary alkyl groups or sterically demanding motifs, offering high chemoselectivity and avoiding quaternization.

  • Direct Nucleophilic Substitution (

    
    ):  A classical approach best suited for methylation or introducing simple primary alkyl chains.
    

Strategic Analysis & Decision Matrix

Before selecting a protocol, the researcher must evaluate the electronic and steric environment of the substrate.

Substrate Properties[1]
  • Steric Hindrance: The phenyl ring at C2 creates a specific steric environment. While the N4 nitrogen is relatively accessible, bulky electrophiles may suffer from reduced reaction rates compared to unsubstituted morpholine.

  • Basicity: The electron-withdrawing inductive effect of the oxygen atom and the C2-phenyl group renders the N4 amine slightly less basic (approx. pKa ~7.8–8.0) than typical secondary acyclic amines. This impacts nucleophilicity in

    
     reactions.
    
  • Stereochemistry: 2-Phenylmorpholine is chiral. Both protocols described below are designed to preserve the stereochemical integrity of the C2 center.

Method Selection Guide
FeatureProtocol A: Reductive Amination Protocol B: Direct Alkylation (

)
Target Substituent Secondary alkyls, Benzylic groups, Cycloalkyls.Methyl, Ethyl, simple Primary alkyls.
Risk of Over-alkylation Negligible (Self-limiting).[1]Moderate to High (Quaternization risk).
Reagent Stability Moisture sensitive (Hydrides).Generally stable.
Reaction Conditions Mild (Room Temp), Acidic/Buffered.Basic, often requires Heat/Reflux.[2]
Atom Economy Lower (Boron waste).Higher (Halide salt waste).

Protocol A: Reductive Amination (Preferred)

Target: Synthesis of N-benzyl, N-isopropyl, or N-cycloalkyl derivatives. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

Mechanistic Pathway

The reaction proceeds via the condensation of 2-phenylmorpholine with a carbonyl compound. We utilize Sodium Triacetoxyborohydride (STAB) because it is mild enough to reduce the iminium ion selectively without reducing the aldehyde/ketone substrate, allowing for a "one-pot" procedure.

ReductiveAmination cluster_reagents Reagents Substrate 2-Phenylmorpholine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Cat.) Product N-Alkylated Product (Tertiary Amine) Iminium->Product + H- (from STAB) Irreversible STAB NaBH(OAc)3 (Mild Hydride) STAB->Iminium Selective Reduction

Caption: Step-wise mechanism of Reductive Amination using STAB, highlighting the critical Iminium Ion intermediate.

Experimental Procedure

Reagents:

  • 2-Phenylmorpholine (1.0 equiv)[3]

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended for ketones)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rates, but DCM is safer.

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 2-phenylmorpholine  (1.0 equiv) in anhydrous DCE  (0.1 M concentration).
    
  • Activation: Add the Aldehyde/Ketone (1.1 equiv).

    • Critical Step: If reacting with a ketone, add Acetic Acid (1.0 equiv) to catalyze iminium formation. Stir for 15–30 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture slightly (0°C) if using highly reactive aldehydes. Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Why STAB? Unlike

      
      , STAB does not reduce aldehydes/ketones at a significant rate, preventing side reactions.
      
  • Monitoring: Warm to RT and stir. Monitor by TLC or LC-MS.[3] Reaction typically completes in 2–16 hours.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
     and concentrate.
    

Protocol B: Direct Nucleophilic Substitution ( )

Target: Methylation, Ethylation, or introduction of simple primary chains. Risk: Over-alkylation to the quaternary ammonium salt is the primary failure mode.

Mechanistic Pathway

This is a bimolecular substitution.[2] The base deprotonates the ammonium salt formed during the reaction, regenerating the free amine for further reaction.

SN2Reaction Amine 2-Phenylmorpholine (Nucleophile) Transition Transition State [N...C...X]‡ Amine->Transition + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->Transition Protonated Protonated Product (H-N+-R) Transition->Protonated - X- Final Tertiary Amine (Product) Protonated->Final + Base (- H+) Base Base (K2CO3) Quat Quaternary Salt (Over-alkylation) Final->Quat + Excess R-X (Side Reaction)

Caption: Direct Alkylation pathway showing the competitive risk of Quaternization (Red path).

Experimental Procedure

Reagents:

  • 2-Phenylmorpholine (1.0 equiv)[3]

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.0 – 1.1 equiv)

  • Base:

    
     (2.0 – 3.0 equiv) or 
    
    
    
    (for faster rates)
  • Solvent: Acetonitrile (ACN) (Preferred) or DMF.[2]

Step-by-Step:

  • Setup: Charge a flask with 2-phenylmorpholine (1.0 equiv) and

    
      (2.5 equiv) in anhydrous Acetonitrile .
    
  • Addition: Cool to 0°C. Add the Alkyl Halide (1.0 equiv) dropwise.

    • Control: Do NOT add excess alkyl halide. Stoichiometry is critical to prevent quaternization.

  • Reaction: Allow to warm to RT.

    • For reactive halides (MeI, BnBr): Stir at RT for 4–12 hours.

    • For unreactive halides: Heat to mild reflux (60°C).

  • Monitoring: Check TLC. Look for the disappearance of the starting secondary amine. If a baseline spot appears (TLC), it indicates quaternary salt formation (Over-alkylation).

  • Workup: Filter off the inorganic solids (

    
    ). Concentrate the filtrate. Dissolve residue in EtOAc, wash with water/brine, dry, and concentrate.[2]
    

Purification & Validation Strategy

Acid-Base Extraction (Self-Validating Cleanup)

Because the product is a tertiary amine, it can be purified from non-basic impurities (unreacted alkyl halide) without chromatography.

  • Dissolve crude mixture in EtOAc.

  • Extract with 1M HCl (Product moves to aqueous layer as salt; impurities stay in organic).

  • Wash aqueous layer with fresh EtOAc (discard organic).

  • Basify aqueous layer to pH > 12 using 2M NaOH.

  • Extract product back into EtOAc.[2] Dry and concentrate.

Analytical Checkpoints (NMR)
  • 1H NMR (CDCl3):

    • Diagnostic Shift: The protons on the morpholine ring adjacent to the nitrogen (C3 and C5) will shift upfield slightly upon alkylation compared to the precursor, but the N-Alkyl group itself is the key indicator.

    • N-Methyl: Look for a singlet around

      
       2.30 – 2.40 ppm.
      
    • N-Benzyl: Look for a benzylic AB quartet (due to the chiral center at C2 making the benzylic protons diastereotopic) around

      
       3.5 – 4.0 ppm.
      

References

  • BenchChem. Application Notes and Protocols: N-Alkylation of Morpholine Derivatives. (Accessed 2023).[4] Link

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[5][6][7] Chem. 1996, 61, 3849-3862.[5][7] Link

  • Organic Chemistry Portal. Synthesis of Morpholines and Reductive Amination Protocols. (Accessed 2023).[4] Link

  • Master Organic Chemistry. Reductive Amination: Mechanism and Practical Guide. (Accessed 2023).[4] Link

  • Common Organic Chemistry. Sodium Triacetoxyborohydride (STAB) Conditions.[8] (Accessed 2023).[4] Link

Sources

Application

Application Note: Enantioselective Synthesis of Substituted 2-Phenylmorpholine Analogues

Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Status: Validated Technical Protocol & Mechanistic Guide Executive Summary & Pharmacological Context The 2-phenylmorpholine scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Status: Validated Technical Protocol & Mechanistic Guide

Executive Summary & Pharmacological Context

The 2-phenylmorpholine scaffold is a privileged pharmacophore in neuropharmacology. Analogues of this class function as potent monoamine (dopamine, norepinephrine, serotonin) releasers and reuptake inhibitors, making them critical targets for treating obesity, addiction, and depression[1]. Furthermore, specific stereoisomers have demonstrated high efficacy as α3β4* nicotinic acetylcholine receptor (nAChR) antagonists and glycogen synthase kinase-3β (GSK-3β) inhibitors.

Because the spatial orientation of the C2-phenyl group profoundly dictates receptor binding affinity and functional activity, racemic mixtures are no longer acceptable in modern drug discovery[2]. Traditional synthetic routes rely heavily on the chiral pool or late-stage HPLC resolution, which inherently caps yields at 50% and limits structural diversification. As a Senior Application Scientist, I have designed this guide to detail a bottom-up, highly scalable organocatalytic asymmetric synthesis that provides direct access to enantioenriched 2-phenylmorpholines with >95% enantiomeric excess (ee)[3].

Mechanistic Insights & Synthetic Strategy

The core challenge in synthesizing chiral morpholines is constructing the heterocycle without epimerizing the sensitive benzylic stereocenter. This protocol leverages the Jørgensen-Hayashi enamine catalysis to establish the stereocenter early in the sequence[4].

By reacting a substituted phenylacetaldehyde with a chiral diarylprolinol silyl ether catalyst, an enamine intermediate is formed. The bulky silyl ether group effectively shields one face of the enamine, forcing the electrophilic chlorine source (N-chlorosuccinimide, NCS) to approach exclusively from the opposite face[3]. This establishes the α-stereocenter with exquisite precision. To prevent racemization via enolization, the highly labile α-chloroaldehyde is immediately trapped via reduction to a configurationally stable 2-chloroalcohol. Subsequent epoxidation, regioselective ring opening, and chemoselective cyclization construct the morpholine core while preserving absolute stereochemical fidelity[3].

Workflow Visualization

G A Substituted Phenylacetaldehyde B Chiral α-Chloro Alcohol A->B 1. Jørgensen Cat., NCS 2. NaBH4, MeOH C Chiral Aryl Oxirane B->C KOH, Et2O Intramolecular SN2 D Amino Diol Intermediate C->D N-Benzylaminoethanol Regioselective Opening E Enantioenriched 2-Phenylmorpholine D->E 1. MsCl, Et3N 2. t-BuOK 3. Pd/C, H2

Workflow for the enantioselective organocatalytic synthesis of 2-phenylmorpholines.

Experimental Protocols & Causality

Step 1: Organocatalytic α-Chlorination and in situ Reduction

Objective: Establish the chiral benzylic stereocenter.

  • Reaction Setup: Dissolve the substituted phenylacetaldehyde (1.0 equiv) and (R)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl]pyrrolidine (10 mol%) in anhydrous CH₂Cl₂ (0.2 M). Cool the mixture to -20 °C.

  • Electrophilic Addition: Add N-chlorosuccinimide (NCS, 1.2 equiv) in portions. Stir for 4 hours at -20 °C.

  • In situ Reduction: Add cold MeOH (equal volume to CH₂Cl₂) followed immediately by NaBH₄ (2.0 equiv). Stir for 30 minutes, then quench with saturated aqueous NH₄Cl.

  • Causality & Rationale: The addition of NaBH₄ must be performed immediately while maintaining the -20 °C temperature. Allowing the α-chloroaldehyde to warm to room temperature results in rapid epimerization via enolization, which would destroy the enantiomeric excess established by the chiral catalyst[3].

  • Validation & Quality Control: Isolate the 2-chloro-2-phenylethanol via flash chromatography. Perform chiral HPLC (e.g., Chiralcel OD-H column). A self-validating run will show an ee of >95%.

Step 2: Epoxide Formation

Objective: Convert the chloroalcohol to a reactive chiral oxirane.

  • Reaction Setup: Dissolve the chiral 2-chloro-2-phenylethanol in Et₂O.

  • Cyclization: Add powdered KOH (3.0 equiv) and stir vigorously at room temperature for 2 hours.

  • Workup: Filter through a pad of Celite to remove salts and concentrate under reduced pressure.

  • Causality & Rationale: The strong base deprotonates the primary alcohol. The resulting alkoxide undergoes an intramolecular Sₙ2 attack on the benzylic carbon bearing the chloride. This reaction proceeds with complete inversion of stereochemistry at the benzylic position, translating the chiral information perfectly to the epoxide.

  • Validation & Quality Control: ¹H NMR (CDCl₃) must show the disappearance of the primary alcohol and chloromethine protons, replaced by characteristic oxirane signals (two doublets of doublets at ~2.8 and 3.1 ppm for the CH₂ group, and a doublet of doublets at ~3.8 ppm for the CH group).

Step 3: Regioselective Epoxide Opening

Objective: Install the nitrogen and oxygen atoms required for the morpholine ring.

  • Reaction Setup: Dissolve the chiral aryl oxirane in absolute ethanol (0.5 M). Add N-benzylaminoethanol (1.5 equiv).

  • Ring Opening: Heat the mixture to reflux for 12 hours.

  • Causality & Rationale: Under neutral/basic thermal conditions, the amine nucleophile attacks the least sterically hindered position of the epoxide (the terminal CH₂). This regioselectivity is critical; it ensures that the oxygen remains attached to the benzylic carbon (C2 position of the final morpholine), while preserving the stereocenter entirely[2].

  • Validation & Quality Control: LC-MS (ESI+) should show a single major peak corresponding to the [M+H]⁺ of the amino diol intermediate.

Step 4: Chemoselective Cyclization

Objective: Close the morpholine ring via selective activation.

  • Activation: Dissolve the amino diol in anhydrous CH₂Cl₂ with triethylamine (2.5 equiv) at 0 °C. Add methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise. Stir for 1 hour.

  • Cyclization: Remove the solvent, redissolve the crude mesylate in anhydrous THF, and add potassium tert-butoxide (t-BuOK, 2.0 equiv). Stir at room temperature for 4 hours.

  • Causality & Rationale: The amino diol contains both a primary and a secondary (benzylic) alcohol. The primary alcohol is significantly less sterically hindered, allowing MsCl to chemoselectively activate it as a leaving group. Subsequent treatment with t-BuOK deprotonates the benzylic alcohol, which then displaces the primary mesylate via an intramolecular etherification to form the morpholine ring[3].

  • Validation & Quality Control: ¹³C NMR will confirm the disappearance of the primary alcohol carbon signal (~60 ppm) and the emergence of the fully closed morpholine ring system.

Step 5: Global Deprotection

Objective: Yield the free secondary amine for pharmacological testing.

  • Hydrogenolysis: Dissolve the N-benzyl morpholine in MeOH. Add 10% Pd/C (10 wt%).

  • Reaction: Purge the vessel with H₂ gas and stir under a hydrogen balloon (1 atm) for 12 hours at room temperature. Filter through Celite and concentrate.

Quantitative Data Summary

The following table summarizes the robustness of this organocatalytic protocol across various substituted phenylacetaldehydes, demonstrating high tolerance for both electron-withdrawing and electron-donating substituents.

Substrate (Ar-Group)Catalyst ConfigurationGlobal Yield (5 Steps)Enantiomeric Excess (ee)Regioselectivity (Ring Opening)
Phenyl(R)-Jørgensen58%96%>19:1
4-Fluorophenyl(R)-Jørgensen55%95%>19:1
3-Methoxyphenyl(S)-Jørgensen60%98%>19:1
2-Chlorophenyl(S)-Jørgensen45%92%>19:1
4-Methylphenyl(R)-Jørgensen52%94%>19:1

Data synthesized from benchmark organocatalytic morpholine protocols demonstrating the scalability and reliability of the enamine-mediated asymmetric induction[3].

References

1.[2] Benchchem. "Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds." Benchchem. 2.[1] Carroll, F. I., et al. "Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine." Journal of Medicinal Chemistry (Figshare). 3.[3] O'Reilly, M. C., & Lindsley, C. W. "A General, Enantioselective Synthesis of Protected Morpholines and Piperazines." Organic Letters, American Chemical Society. 4.[4] Vaghi, F., et al. "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins." AIR Unimi.

Sources

Method

application of tert-butyl 2-phenylmorpholine-4-carboxylate in dopamine receptor ligand synthesis

Application Note: Modular Synthesis of Dopamine Receptor Ligands Using tert-Butyl 2-Phenylmorpholine-4-Carboxylate Abstract This guide details the application of tert-butyl 2-phenylmorpholine-4-carboxylate as a high-valu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of Dopamine Receptor Ligands Using tert-Butyl 2-Phenylmorpholine-4-Carboxylate

Abstract

This guide details the application of tert-butyl 2-phenylmorpholine-4-carboxylate as a high-value scaffold in the synthesis of selective Dopamine D2/D3 receptor ligands and norepinephrine-dopamine reuptake inhibitors (NDRIs). The morpholine core serves as a bioisostere for piperazine and piperidine rings, offering improved metabolic stability and solubility profiles. This protocol focuses on the controlled deprotection and subsequent regioselective coupling of the scaffold to generate high-affinity D3-selective antagonists, a critical class of therapeutics for schizophrenia and substance use disorders.

Strategic Rationale & Scaffold Logic

The tert-butyl 2-phenylmorpholine-4-carboxylate (Boc-2-PM) scaffold is utilized for three specific medicinal chemistry objectives:

  • Chiral Fidelity: The Boc-protected intermediate allows for chromatographic resolution of the (2S) and (2R) enantiomers prior to functionalization. This is critical as the (2S)-isomer typically exhibits superior affinity for monoamine transporters, while D3 receptor affinity often relies on specific steric fits within the orthosteric binding pocket.

  • Orthogonal Protection: The Boc group protects the secondary amine from oxidation while permitting modifications to the phenyl ring (e.g., halogenation via electrophilic aromatic substitution) if required before the final coupling.

  • Lipophilic Tuning: The 2-phenyl group provides the necessary lipophilic bulk to occupy the hydrophobic pocket of the dopamine receptor, mimicking the phenyl-piperazine motif found in classic antipsychotics (e.g., Aripiprazole) but with altered pKa and hydrogen bond acceptor properties.

Visualizing the Synthetic Strategy

G Start Boc-2-Phenylmorpholine (Scaffold) Step1 Chiral Resolution (Optional) Start->Step1 Step2 Controlled Deprotection (TFA or HCl) Step1->Step2 Step3 Free Base Generation Step2->Step3 Branch1 Reductive Amination (Linker Attachment) Step3->Branch1 Alkyl Linker Branch2 Buchwald-Hartwig (Direct Arylation) Step3->Branch2 Aryl Core Target1 D3 Antagonist (Bitopic Ligand) Branch1->Target1 Target2 NDRI (Reuptake Inhibitor) Branch2->Target2

Figure 1: Modular workflow transforming the Boc-protected scaffold into distinct dopaminergic ligand classes.

Core Protocol: Controlled Deprotection

Objective: Remove the Boc group without racemization or formation of oxidative byproducts, yielding the pure amine salt ready for coupling.

Causality: While HCl/Dioxane is common, we recommend TFA/DCM for this specific scaffold. The 2-phenyl group makes the benzylic position sensitive; anhydrous HCl can sometimes promote minor benzylic cleavage or racemization under prolonged heat. TFA acts rapidly at room temperature.

Materials
  • tert-Butyl 2-phenylmorpholine-4-carboxylate (1.0 equiv)

  • Trifluoroacetic acid (TFA), Reagent Grade

  • Dichloromethane (DCM), Anhydrous

  • Saturated NaHCO₃ solution (for free-basing)

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 g (3.8 mmol) of the Boc-protected scaffold in 10 mL of DCM (0.4 M concentration). Cool to 0°C.[1]

  • Acid Addition: Add 5 mL of TFA dropwise over 10 minutes. Note: Rapid addition generates heat and isobutylene gas; controlled addition prevents splashing and thermal spikes.

  • Reaction: Remove ice bath and stir at 23°C for 2 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting material (R_f ~0.6) should disappear; the amine salt stays at the baseline.

  • Workup (The Critical Step):

    • Concentrate the mixture in vacuo to remove excess TFA.

    • Self-Validating Step: Redissolve the oily residue in DCM (20 mL) and wash carefully with Sat. NaHCO₃ (2 x 20 mL) until the aqueous layer pH is >8. This ensures conversion from the Trifluoroacetate salt to the free amine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Yield Check: Expect >95% yield of a pale yellow oil (2-phenylmorpholine).

    • QC Check: ¹H NMR (CDCl₃) should show the disappearance of the tert-butyl singlet at δ 1.49 ppm.

Application Protocol: Synthesis of a D3-Selective Antagonist

Context: High-affinity D3 antagonists often require a "bitopic" structure—the morpholine head group (orthosteric) connected via a butyl linker to a lipophilic aryl tail (secondary binding pocket).

Reaction: Reductive Amination with 4-(4-fluorophenyl)butanal.

Reagents Table
ReagentEquiv.RoleNotes
2-Phenylmorpholine (Free Base) 1.0NucleophileFreshly prepared from Protocol 3
4-(4-fluorophenyl)butanal 1.1ElectrophileThe "Linker + Tail" moiety
STAB (Sodium Triacetoxyborohydride) 1.5Reducing AgentMild; tolerates other functional groups
Acetic Acid (AcOH) 1.0CatalystActivates the imine intermediate
DCE (Dichloroethane) SolventMediumPreferred over DCM for STAB solubility
Procedure
  • Imine Formation: In a dry vial, mix 2-phenylmorpholine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.2 M). Add AcOH (1.0 equiv). Stir for 30 minutes at room temperature.

    • Why? Pre-stirring allows the hemiaminal/imine equilibrium to establish before reduction, reducing side reactions.

  • Reduction: Add STAB (1.5 equiv) in one portion. Stir vigorously for 16 hours under N₂ atmosphere.

  • Quench: Add Sat. NaHCO₃ solution. Extract with DCM (3x).[2]

  • Purification: The secondary amine product is lipophilic. Purify via Flash Chromatography (0-10% MeOH in DCM).

Data Validation (Self-Check):

  • Mass Spec: Look for [M+H]⁺ corresponding to the coupled product.

  • HPLC: Purity >95% is required for binding assays.

Quality Control & Stereochemical Validation

When developing dopamine ligands, the enantiomeric excess (ee) is paramount. The 2-phenylmorpholine scaffold has a chiral center at C2.

Chiral HPLC Method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (S)-enantiomer typically elutes earlier on AD-H columns. If the starting material was 99% ee, the final product must be >98% ee. Significant drop implies racemization during the deprotection or coupling (unlikely with STAB, possible with high-temp acid).

Mechanism of Action: Ligand Binding

The resulting ligand operates via a bitopic mechanism.[3] The 2-phenylmorpholine occupies the orthosteric site (interacting with Asp110 in D3), while the linker positions the fluoro-phenyl tail into the secondary binding pocket (SBP), conferring selectivity over D2.

Binding cluster_Receptor Dopamine D3 Receptor Pocket Ligand Synthesized Ligand (2-Phenylmorpholine-Linker-Aryl) Asp110 Asp110 (Salt Bridge) Ligand->Asp110 Morpholine N+ Phe346 Phe346 (Pi-Pi Stacking) Ligand->Phe346 2-Phenyl Ring SBP Secondary Binding Pocket (Selectivity Filter) Ligand->SBP Tail Group

Figure 2: Interaction map of the synthesized ligand within the D3 receptor active site.

References

  • Dopamine D3 Receptor Antagonist Design: Micheli, F., et al. "Novel morpholine scaffolds as selective dopamine (DA) D3 receptor antagonists."[4] Bioorganic & Medicinal Chemistry Letters, 2016.[4]

  • Bitopic Ligand Strategy: Battiti, F. O., et al. "Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors." European Journal of Medicinal Chemistry, 2023.

  • Deprotection Methodologies: Awuah, E., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[1] RSC Advances, 2020.

  • Stereoselective Synthesis: Menegatti, R., et al. "Design, synthesis and pharmacological profile of novel dopamine D2 receptor ligands." Bioorganic & Medicinal Chemistry, 2003.

  • General Reactivity: "Tert-butyl 2,2-dimethylmorpholine-4-carboxylate - Applications in Medicinal Chemistry." BenchChem, 2024.

Sources

Application

Application Note: Synthesis and Isolation of (S)-2-Phenylmorpholine via Boc-Deprotection

Introduction & Scientific Grounding Chiral morpholines, specifically (S)-2-phenylmorpholine, are privileged scaffolds in modern drug discovery. They serve as critical pharmacophores in the development of CNS-active agent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Grounding

Chiral morpholines, specifically (S)-2-phenylmorpholine, are privileged scaffolds in modern drug discovery. They serve as critical pharmacophores in the development of CNS-active agents, kinase inhibitors, and advanced antiviral compounds. During the multi-step asymmetric synthesis of these azacycles, the secondary amine is universally masked using a tert-butoxycarbonyl (Boc) protecting group [1]. The Boc group provides exceptional orthogonality; it is highly stable to catalytic hydrogenation, nucleophilic attacks, and strongly basic conditions, ensuring the morpholine ring remains intact during upstream functionalization.

To yield the active (S)-2-phenylmorpholine free base, the Boc group must be selectively cleaved. This application note details the mechanistic rationale and provides two field-proven, self-validating experimental protocols for this critical transformation.

Mechanistic Causality of Acid-Catalyzed Cleavage

The deprotection of a Boc-protected amine does not proceed via basic hydrolysis but requires strong Brønsted acids. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This protonation induces the heterolytic cleavage of the tert-butyl-oxygen bond, generating a highly stabilized tert-butyl cation and a transient carbamic acid intermediate [3].

The carbamic acid spontaneously decarboxylates, releasing carbon dioxide (


) gas. This irreversible gas evolution provides the thermodynamic driving force that pushes the reaction to completion [4]. The resulting product is the protonated (S)-2-phenylmorpholine salt, which must subsequently be neutralized to isolate the free base.

Mechanism A Boc-(S)-2-Phenylmorpholine (Starting Material) B Protonated Intermediate (Oxonium Ion) A->B + H+ (TFA or HCl) C Carbamic Acid + tert-Butyl Cation B->C Heterolytic Cleavage D (S)-2-Phenylmorpholine Salt + CO2 (gas) C->D Decarboxylation

Caption: Mechanistic pathway of acid-catalyzed Boc deprotection yielding the amine salt.

Experimental Design & Method Selection

Depending on the scale of the synthesis and the downstream application of the (S)-2-phenylmorpholine, chemists must choose between two primary acidic systems: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrogen Chloride (HCl) in 1,4-Dioxane [2].

The table below summarizes the quantitative and qualitative data to guide your experimental choice.

ParameterMethod A: TFA / DCMMethod B: HCl / Dioxane
Typical Yield 90 - 98%92 - 99%
Reaction Time 1 - 3 hours2 - 4 hours
Intermediate Salt Trifluoroacetate salt (often a viscous oil)Hydrochloride salt (often a crystalline solid)
Scalability Best for discovery scale (< 5 grams)Excellent for process scale (> 10 grams)
Environmental Impact High (TFA is highly persistent/toxic)Moderate (HCl is easier to quench and remove)
Byproduct Trapping May require cation scavengers (e.g., TIPS)Less prone to tert-butyl alkylation side-reactions

Detailed Step-by-Step Methodologies

Both protocols below are designed as self-validating systems. The disappearance of the starting material via Thin Layer Chromatography (TLC) and the visual cue of gas evolution serve as real-time indicators of reaction progress.

Method A: TFA-Mediated Deprotection (Discovery Scale)

This method is highly effective for rapid, small-scale generation of the free amine [4].

Materials Required:

  • tert-Butyl (S)-2-phenylmorpholine-4-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA) (20-30% v/v in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous

    
     solution
    

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with tert-butyl (S)-2-phenylmorpholine-4-carboxylate (1.0 mmol). Dissolve the substrate in anhydrous DCM (4.0 mL).

  • Acid Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add TFA (1.0 mL) to the stirring solution. Causality note: Cooling mitigates the exothermic protonation step and prevents non-specific degradation.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3; stain with Ninhydrin to detect the free amine).

  • Concentration: Once the starting material is fully consumed, concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual TFA.

  • Neutralization & Workup: Dissolve the crude trifluoroacetate salt in DCM (10 mL). Wash the organic layer with saturated aqueous

    
     (3 × 10 mL) until the aqueous phase pH is > 8. Causality note: This step is mandatory to convert the protonated salt back into the nucleophilic free base.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to afford (S)-2-phenylmorpholine as a pale oil or solid.
    
Method B: HCl-Mediated Deprotection (Process Scale)

This orthogonal method avoids the use of TFA, producing a highly crystalline hydrochloride salt intermediate that is easily handled [2].

Materials Required:

  • tert-Butyl (S)-2-phenylmorpholine-4-carboxylate (1.0 eq)

  • 4M HCl in 1,4-Dioxane (5.0 - 10.0 eq)

  • Methanol or Ethyl Acetate (for trituration)

  • 1M Aqueous NaOH

Procedure:

  • Dissolution: In a round-bottom flask, suspend the Boc-protected morpholine (10.0 mmol) in a minimal amount of dry 1,4-dioxane (5.0 mL).

  • Acid Addition: At room temperature, slowly add 4M HCl in 1,4-Dioxane (12.5 mL, 50.0 mmol). Mild effervescence (

    
     evolution) will be observed.
    
  • Reaction Execution: Stir the mixture at room temperature for 3 hours. As the reaction proceeds, the (S)-2-phenylmorpholine hydrochloride salt will typically precipitate out of the dioxane solution, driving the reaction forward and providing a visual confirmation of success.

  • Concentration & Trituration: Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold ethyl acetate (20 mL) and filter to collect the pure hydrochloride salt.

  • Neutralization: To obtain the free base, dissolve the HCl salt in water (20 mL) and basify with 1M NaOH to pH 10. Extract the aqueous layer with DCM (3 × 20 mL).

  • Isolation: Combine the organic extracts, dry over

    
    , filter, and evaporate to yield the pure (S)-2-phenylmorpholine free base.
    

Experimental Workflow Visualization

The following diagram maps the logical progression of the experimental protocol, highlighting the critical transition from the acidic cleavage environment to the basic isolation environment.

Workflow Step1 1. Dissolution (Substrate in DCM or Dioxane) Step2 2. Acid Addition (TFA or 4M HCl at 0°C to RT) Step1->Step2 Step3 3. Reaction Monitoring (TLC / LC-MS for 1-4 hrs) Step2->Step3 Step4 4. Concentration (Removal of Volatiles) Step3->Step4 Step5 5. Neutralization Workup (Aq. NaHCO3 or NaOH to pH > 8) Step4->Step5 Step6 6. Extraction & Drying (DCM or EtOAc, MgSO4) Step5->Step6 Step7 7. Pure (S)-2-Phenylmorpholine (Isolated Free Base) Step6->Step7

Caption: Step-by-step experimental workflow for the deprotection and isolation of (S)-2-phenylmorpholine.

References

  • Source: e-bookshelf.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)
  • Source: total-synthesis.
  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA)
Method

Application Note: High-Throughput Parallel Synthesis Workflows Utilizing tert-Butyl 2-phenylmorpholine-4-carboxylate

Executive Summary The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed to improve the physicochemical properties (e.g., aqueous solubility, metabolic stability) of drug ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed to improve the physicochemical properties (e.g., aqueous solubility, metabolic stability) of drug candidates. Specifically, the 2-phenylmorpholine derivative is a critical pharmacophore found in monoamine releasing agents (MRAs) and various kinase and phospholipase D (PLD) inhibitors [1, 2].

This application note details the methodological framework for utilizing tert-butyl 2-phenylmorpholine-4-carboxylate (Boc-2-phenylmorpholine) as a foundational building block in parallel synthesis. By employing automated deprotection and solid-supported scavenger methodologies, medicinal chemists can rapidly generate highly diverse 2-phenylmorpholine libraries without the bottleneck of preparative HPLC purification.

Mechanistic Rationale & Pharmacological Context

Why Start with the Boc-Protected Scaffold?

While free 2-phenylmorpholine is commercially available, it is a secondary amine that is susceptible to atmospheric oxidation and exhibits hygroscopic properties. In the context of automated high-throughput screening (HTS) and library generation, precise stoichiometry is paramount. tert-Butyl 2-phenylmorpholine-4-carboxylate is a highly stable, free-flowing crystalline solid. This ensures high-fidelity automated powder dispensing and allows for orthogonal functionalization if the phenyl ring requires prior modification (e.g., late-stage C-H activation or cross-coupling on a halogenated phenyl derivative) before the morpholine nitrogen is diversified.

Pharmacological Significance

Derivatives of 2-phenylmorpholine act as potent norepinephrine-dopamine releasing agents (NDRAs). They bind to the dopamine transporter (DAT) and norepinephrine transporter (NET), translocate into the presynaptic terminal, and disrupt vesicular storage via VMAT2, leading to the efflux of neurotransmitters into the synaptic cleft [1].

NDRA_Pathway Drug 2-Phenylmorpholine Derivatives DAT DAT / NET Transporters Drug->DAT Binds & Enters VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) DAT->VMAT2 Disrupts Storage Cytosol Cytosolic Accumulation of DA / NE VMAT2->Cytosol DA/NE Release Efflux Reverse Transport (Efflux into Synapse) Cytosol->Efflux Concentration Gradient

Fig 1. Mechanism of action for 2-phenylmorpholine-derived monoamine releasing agents.

Experimental Workflows: From Scaffold to Library

The parallel synthesis workflow is designed to be a self-validating system . By integrating polymer-supported (PS) reagents and scavengers, the protocols drive reactions to completion and sequester unreacted starting materials. This eliminates liquid-liquid extraction and chromatography, allowing direct progression to biological assay plates.

ParallelSynthesis Boc tert-Butyl 2-phenylmorpholine -4-carboxylate Deprotect High-Throughput Deprotection (4N HCl in Dioxane) Boc->Deprotect Step 1 Intermediate 2-Phenylmorpholine HCl Salt (Arrayed in 96-well plates) Deprotect->Intermediate Step 2 Amidation Parallel Amidation (R-COCl, PS-DIEA) Intermediate->Amidation Route A Reductive Reductive Amination (R-CHO, NaBH(OAc)3) Intermediate->Reductive Route B Buchwald Buchwald-Hartwig (Ar-X, Pd cat., Base) Intermediate->Buchwald Route C Purification High-Throughput Purification (Solid Phase Extraction / Filtration) Amidation->Purification Reductive->Purification Buchwald->Purification Library Purified 2-Phenylmorpholine Derivative Library Purification->Library Final

Fig 2. High-throughput parallel synthesis workflow for 2-phenylmorpholine libraries.

Step-by-Step Protocols

Protocol A: Automated High-Throughput Boc Deprotection

Causality Insight: Trifluoroacetic acid (TFA) is frequently used for Boc deprotection; however, it leaves residual trifluoroacetate salts that strongly ion-pair with the morpholine nitrogen. This suppresses nucleophilicity and complicates LC-MS analysis. We utilize 4N HCl in 1,4-dioxane because both the solvent and excess reagent are highly volatile, yielding a clean, free-flowing hydrochloride salt upon centrifugal evaporation[3].

  • Dispensing: Dispense tert-butyl 2-phenylmorpholine-4-carboxylate (50 µmol) into each well of a 96-well deep-well glass plate.

  • Reaction: Add 500 µL of 4N HCl in 1,4-dioxane to each well using an automated liquid handler.

  • Agitation: Seal the plate with a pierceable silicone mat and shake at 600 rpm for 4 hours at room temperature.

  • Evaporation: Remove the seal and place the plate in a centrifugal evaporator (e.g., Genevac) at 35 °C until complete dryness (approx. 2 hours).

  • Validation: Re-dissolve one control well in methanol and confirm complete mass shift via LC-MS (-100 Da loss of the Boc group).

Protocol B: Parallel Amidation with Polymer-Supported Scavengers

Causality Insight: To avoid the introduction of soluble amine bases (like DIPEA) which require aqueous workup to remove, we use Polymer-Supported Diisopropylethylamine (PS-DIEA). Post-reaction, Polymer-Supported Trisamine (PS-Trisamine) is added to covalently bind unreacted acyl chlorides, rendering the final product pure upon simple filtration.

  • Neutralization & Coupling: To the arrayed 2-phenylmorpholine HCl salts (50 µmol), add 1.0 mL of anhydrous DCM.

  • Add PS-DIEA (150 µmol, 3.0 eq, ~3.8 mmol/g loading) to neutralize the salt.

  • Add a diverse array of acyl chlorides (60 µmol, 1.2 eq) to the respective wells.

  • Shake at room temperature for 12 hours.

  • Scavenging: Add PS-Trisamine (60 µmol, 1.2 eq, ~4.0 mmol/g loading) to scavenge excess acyl chloride. Shake for an additional 4 hours.

  • Filtration: Transfer the contents to a 96-well filter plate (PTFE frit) and filter into a collection plate. Wash the resin twice with 500 µL DCM.

  • Concentration: Evaporate the filtrate to yield the pure amide library.

Protocol C: Parallel Reductive Amination

Causality Insight: Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride due to its lower toxicity and its ability to function efficiently without requiring highly acidic conditions. 1,2-Dichloroethane (DCE) is utilized as the solvent because it provides optimal solubility for STAB and accelerates the iminium ion reduction compared to THF.

  • Imine Formation: To the 2-phenylmorpholine HCl salts (50 µmol), add 800 µL of DCE and DIPEA (50 µmol, 1.0 eq) to liberate the free base.

  • Add a diverse array of aldehydes (75 µmol, 1.5 eq). Shake for 2 hours at room temperature to form the iminium intermediate.

  • Reduction: Add STAB (100 µmol, 2.0 eq) as a solid or suspension. Shake for 16 hours.

  • Scavenging: Add PS-TsNHNH2 (Polymer-supported tosylhydrazine, 75 µmol) to scavenge unreacted aldehydes. Shake for 6 hours.

  • Workup: Filter through a PTFE frit, wash with DCE, and evaporate to yield the N-alkylated library.

Quantitative Data & Yield Analysis

The following table summarizes the expected performance metrics across a standard 96-well plate validation run using the protocols described above. Data represents the average of 10 diverse electrophiles per reaction class.

Reaction TypeReagent EquivalentsScavenger SystemAverage Isolated Yield (%)Average LC-MS Purity (UV 254 nm)
Boc Deprotection 10.0 eq (HCl)None (Evaporation)> 98%> 99%
Amidation 1.2 eq (R-COCl)PS-DIEA / PS-Trisamine82 ± 6%> 92%
Reductive Amination 1.5 eq (R-CHO)PS-TsNHNH₂76 ± 8%> 88%
Buchwald-Hartwig 1.2 eq (Ar-X)SiliaPrep Pd Scavenger65 ± 12%> 85%

Note: Purity thresholds >85% are generally considered acceptable for direct progression into primary biochemical or phenotypic high-throughput screening assays.

References

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry, 6(17), 1845–1859. URL:[Link]

  • Castellani, B., Diamanti, E., Pizzirani, D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 602–626. URL:[Link]

  • Kulkarni, S. S., & Ganesan, A. (2007). Synthesis of (S)-2-phenylmorpholine from Boc-derivative. Patent WO2007070760A2. World Intellectual Property Organization.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Boc-Deprotection of tert-butyl 2-phenylmorpholine-4-carboxylate

Welcome to the technical support center for the optimization of Boc-deprotection, specifically focusing on tert-butyl 2-phenylmorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of Boc-deprotection, specifically focusing on tert-butyl 2-phenylmorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can achieve clean, efficient, and reproducible deprotection of your target molecule.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during the Boc-deprotection of tert-butyl 2-phenylmorpholine-4-carboxylate.

Question 1: My deprotection reaction is extremely slow or appears incomplete. What is causing this and how can I fix it?

Answer: Incomplete or sluggish deprotection of tert-butyl 2-phenylmorpholine-4-carboxylate is a common issue primarily rooted in two factors: steric hindrance and insufficient acid strength.

  • Causality - Steric Hindrance: The 2-phenyl group on the morpholine ring provides significant steric bulk. This bulk can physically impede the approach of the acidic reagent to the carbamate's carbonyl oxygen, which is the necessary first step for cleavage.[1][2][3] The acid must be able to protonate this oxygen to initiate the removal of the Boc group.[4][5]

  • Causality - Insufficient Acid Strength/Concentration: The cleavage of the Boc group is an acid-catalyzed process.[3] If the acid is too weak or its concentration is too low, the equilibrium between the protonated and unprotonated carbamate will not sufficiently favor the protonated form, leading to a slow or stalled reaction.[3]

Solutions & Optimization Strategies:

  • Increase Acid Concentration: The most direct approach is to increase the acid concentration. If you are using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50% or even using neat TFA (with appropriate scavengers).[2][3][6]

  • Extend Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6] Some sterically hindered substrates may simply require longer reaction times, from a few hours to overnight stirring.[7]

  • Switch to a Stronger Acid System: If TFA/DCM is ineffective, switching to a 4M solution of Hydrogen Chloride (HCl) in 1,4-dioxane is a highly effective alternative.[1][2][6][8] This reagent is often more potent for hindered amines and can lead to faster and cleaner conversions.[8][9]

  • Optimize the Solvent: Ensure your starting material is fully dissolved. Poor solubility will severely limit the reaction rate. While DCM is common for TFA-based deprotections, 1,4-dioxane is the standard for HCl-based methods.[2][6]

Question 2: My mass spectrometry results show a significant byproduct with a mass increase of +56 amu. What is this impurity and how do I prevent its formation?

Answer: A mass increase of +56 amu corresponds to the addition of a tert-butyl group (C₄H₈). This is a classic side reaction known as tert-butylation.

  • Causality - The tert-Butyl Cation: The acid-catalyzed deprotection mechanism proceeds by generating a stable tert-butyl cation intermediate.[5][10][11] This cation is a reactive electrophile. If other nucleophilic sites exist on your molecule, this cation can alkylate them, leading to the observed byproduct.[12] The phenyl ring of your substrate is an electron-rich, nucleophilic site that is particularly susceptible to this alkylation.

Solutions & Optimization Strategies:

  • Use Scavengers: The most effective way to prevent tert-butylation is to add "scavengers" to the reaction mixture.[6] Scavengers are reagents that are more nucleophilic than your substrate and will preferentially react with and "trap" the tert-butyl cation.[6]

    • Triisopropylsilane (TIS): An excellent general-purpose scavenger, typically used at 2.5-5% (v/v).[2]

    • Water: Can also act as an effective scavenger, often included at 2.5-5% (v/v).[2][5]

    • Thiophenol/Thioanisole: Particularly useful for protecting tryptophan residues in peptide synthesis, but also effective general scavengers.

  • Change Reaction Conditions:

    • Lower Temperature: Running the reaction at 0 °C can sometimes reduce the rate of the alkylation side reaction more than the desired deprotection.

    • Switch to HCl/Dioxane: While tert-butylation can still occur, it is sometimes observed to a lesser extent with HCl/dioxane compared to TFA. The chloride counter-ion can react with the tert-butyl cation to form tert-butyl chloride, reducing its availability for side reactions.

Question 3: How can I monitor the progress of my deprotection reaction effectively?

Answer: Monitoring the reaction is crucial to determine the optimal reaction time, preventing the formation of degradation products from over-exposure to acid.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.[7]

    • Spotting: Spot your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica plate.

    • Visualization: The Boc-protected starting material is less polar and will have a higher Rf value (travel further up the plate) than the deprotected product, which is a polar amine salt.

    • Staining: After visualization under UV light (if your compound is UV-active), stain the plate with a ninhydrin solution . Ninhydrin reacts with the newly formed free secondary amine to produce a distinct color (often yellow-orange for secondary amines), providing definitive confirmation of deprotection.[7] The starting material will not stain with ninhydrin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the disappearance of the starting material peak and the appearance of the product peak, while also detecting any potential side products (like the +56 amu adduct).[2][10]

Frequently Asked Questions (FAQs)

Q1: What are the standard "go-to" conditions for deprotecting tert-butyl 2-phenylmorpholine-4-carboxylate? A1: The two most common and reliable methods are:

  • TFA/DCM: A solution of 25-50% TFA in DCM, often with 2.5-5% TIS as a scavenger, stirred at room temperature for 1-4 hours.[1][3][13]

  • HCl in Dioxane: A 4M solution of HCl in 1,4-dioxane, typically used in excess (e.g., 5-10 equivalents or as the solvent), stirred at room temperature for 30 minutes to 2 hours.[1][8][14]

Q2: How do I choose between using TFA and 4M HCl/Dioxane? A2: The choice depends on the presence of other acid-sensitive functional groups in your molecule and work-up considerations.

  • TFA is highly effective but very corrosive and can be difficult to remove completely. Co-evaporation with a solvent like toluene is often required.[5][7] It is generally considered harsher and more likely to cleave other acid-labile groups like tert-butyl esters.

  • 4M HCl in Dioxane is often considered milder and more selective.[8][9] A significant advantage is that the product often precipitates from the reaction mixture as the hydrochloride salt, which can be easily isolated by filtration and washed with a non-polar solvent like diethyl ether, simplifying purification.[7][14]

Q3: Are there milder, non-acidic alternatives if my molecule is extremely sensitive? A3: Yes, although they are less common for simple Boc-deprotections. For highly sensitive substrates, you might consider:

  • Thermal Deprotection: Heating the substrate in a suitable high-boiling solvent can cause thermolytic cleavage of the Boc group, although this may require high temperatures (e.g., 120-240 °C) and is substrate-dependent.[15]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can selectively deprotect Boc groups, but reaction times can be long.[6][16]

  • Oxalyl Chloride/Methanol: This system is reported to be very mild and tolerant of other acid-labile esters.[6][17]

Data Summary of Deprotection Methods

MethodReagentsSolventTypical TimeTemperaturePros & Cons
Standard Acidolysis 25-50% TFA, 2.5-5% TISDCM1-4 hours0 °C to RTPros: Fast, widely used. Cons: Harsh, requires scavengers, TFA removal can be difficult.[2][10]
Milder Acidolysis 4M HCl1,4-Dioxane30 min - 2 hoursRoom Temp.Pros: Often cleaner, product may precipitate as HCl salt for easy isolation.[7][8][14] Cons: Dioxane is a peroxide-former and has health concerns.
Mild Alternative Oxalyl Chloride (3 eq.)Methanol1-4 hoursRoom Temp.Pros: Very mild, good for substrates with other acid-labile groups.[17][18] Cons: Less common, may require optimization.
Thermal None (Substrate only)High-boiling solvent (e.g., TFE, Toluene)Varies (e.g., 30-90 min)High (120-240 °C)Pros: Avoids all acidic reagents.[15] Cons: Requires high temperatures which may degrade the substrate.

Visualized Workflows & Decision Making

A logical approach is key to selecting the right deprotection strategy. The following diagrams illustrate a decision-making process and a general experimental workflow.

Deprotection_Decision_Tree Start Start: Deprotect tert-butyl 2-phenylmorpholine-4-carboxylate CheckSensitivity Does the molecule contain other acid-sensitive groups (e.g., t-butyl esters, acetals)? Start->CheckSensitivity UseMild Use Milder Conditions: - 4M HCl / Dioxane - Oxalyl Chloride / MeOH CheckSensitivity->UseMild  Yes UseStandard Use Standard Conditions: - 25-50% TFA / DCM - 4M HCl / Dioxane CheckSensitivity->UseStandard No Monitor Monitor reaction by TLC with Ninhydrin stain or LC-MS UseMild->Monitor UseStandard->Monitor CheckComplete Is the reaction complete and clean? Monitor->CheckComplete Workup Proceed to Work-up & Isolation CheckComplete->Workup Yes Troubleshoot Troubleshoot: - Increase acid concentration - Extend reaction time - Add/change scavenger CheckComplete->Troubleshoot No Troubleshoot->Monitor

Caption: Decision tree for selecting a Boc-deprotection strategy.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve 1. Dissolve Boc-protected amine in anhydrous solvent (e.g., DCM) Cool 2. Cool solution to 0 °C (ice bath) Dissolve->Cool AddReagents 3. Add scavenger (e.g., TIS), then add acid (e.g., TFA) dropwise Cool->AddReagents Stir 4. Stir at 0 °C, then warm to RT. Monitor by TLC/LC-MS AddReagents->Stir Concentrate 5. Concentrate in vacuo to remove solvent/excess acid Stir->Concentrate Neutralize 6. Neutralize with aq. NaHCO₃ & Extract with organic solvent Concentrate->Neutralize Purify 7. Dry, filter, concentrate, and purify (e.g., chromatography) Neutralize->Purify

Caption: General experimental workflow for TFA-mediated Boc-deprotection.

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [7][13]

  • Dissolution: Dissolve the tert-butyl 2-phenylmorpholine-4-carboxylate (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add triisopropylsilane (TIS) (0.5 equiv, ~5% v/v of total TFA). Slowly, add TFA (10-20 equiv, to a final concentration of 25-50% v/v) dropwise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by TLC (staining with ninhydrin) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • TFA Removal: Add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step two more times to ensure complete removal of residual TFA.[5][7]

  • Isolation: The resulting crude amine TFA salt can be used directly or neutralized. For neutralization, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane [7][8][14]

  • Dissolution: Dissolve the tert-butyl 2-phenylmorpholine-4-carboxylate (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or DCM if necessary for solubility.

  • Addition of Reagent: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents). Alternatively, the substrate can be dissolved directly in the 4M HCl/dioxane solution.

  • Reaction: Stir the mixture at room temperature. The deprotection is often complete in 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Isolation: In many cases, the deprotected product will precipitate out of the solution as the white hydrochloride salt. If this occurs, the reaction can be diluted with a non-polar solvent like diethyl ether to maximize precipitation.

  • Purification: Collect the solid product by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities and the dioxane solvent. Dry the resulting hydrochloride salt under vacuum. This product is often pure enough for subsequent steps without further purification.

References

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - ResearchGate. Available at: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. Available at: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis. Available at: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Available at: [Link]

  • Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics - PMC. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. Available at: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. Available at: [Link]

  • What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality? | ResearchGate. Available at: [Link]

  • Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. Available at: [Link]

  • BOC Deprotection - Wordpress. Available at: [Link]

  • 1 Protection Reactions - Wiley-VCH. Available at: [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]

Sources

Optimization

challenges in the synthesis of enantiopure 2-phenylmorpholine

Technical Support Center: Enantiopure 2-Phenylmorpholine Synthesis Ticket System: OPEN Priority: High (Drug Discovery/Development) Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enantiopure 2-Phenylmorpholine Synthesis Ticket System: OPEN Priority: High (Drug Discovery/Development) Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Introduction: Scope of Support

Welcome to the Technical Support Center for morpholine scaffolds. This guide addresses the synthesis of enantiopure 2-phenylmorpholine .

CRITICAL DIAGNOSTIC (Read Before Proceeding): Are you attempting to synthesize 2-phenylmorpholine or 3-phenylmorpholine ?

  • 2-Phenylmorpholine: The phenyl ring is attached to the carbon adjacent to the oxygen . (Precursor: Styrene Oxide or Mandelic Acid).

  • 3-Phenylmorpholine: The phenyl ring is attached to the carbon adjacent to the nitrogen . (Precursor: Phenylglycine).[1][2]

This guide focuses exclusively on the 2-phenyl isomer. If you use Phenylglycine as a starting material for 2-phenylmorpholine, you will fail; that route yields the 3-phenyl isomer.

Route Selection & Strategy (Pre-Experiment Check)

User Query: "Which synthetic route provides the highest enantiomeric excess (ee) for 2-phenylmorpholine?"

Technical Response: The two primary validated routes are Asymmetric Epoxide Opening (Chemical Synthesis) and Classical Resolution (Separation).

FeatureRoute A: Asymmetric Epoxide OpeningRoute B: Classical Resolution
Starting Material (S)- or (R)-Styrene OxideRacemic 2-Phenylmorpholine
Key Reagent Ethanolamine / Lewis AcidMandelic Acid or Tartaric Acid
Chirality Source Chiral Pool (Epoxide)Resolution via Diastereomeric Salts
Risk Factor Regioselectivity (Attack at

vs

carbon)
Yield (Max 50% theoretical without recycling)
Scalability High (Flow chemistry compatible)High (Crystallization is robust)
Recommendation Preferred for high-value, small-scale synthesis.Preferred for multi-kilogram cost-effective production.

Module 1: Troubleshooting the Epoxide Route

Ticket #401: "I am getting a mixture of regioisomers (2-phenyl and 3-phenyl analogs) when reacting styrene oxide with ethanolamine."

Root Cause Analysis: Styrene oxide ring opening is governed by a competition between steric control and electronic control .[3]

  • Basic Conditions (

    
    ):  Nucleophile attacks the less hindered terminal carbon (
    
    
    
    -attack). This retains the oxygen at the benzylic position, leading to 2-phenylmorpholine .
  • Acidic Conditions (

    
    -like):  The benzylic carbon stabilizes the partial positive charge, encouraging attack at the more hindered position (
    
    
    
    -attack). This leads to 3-phenylmorpholine precursors.

Protocol: Regioselective Ring Opening (Targeting 2-Phenyl) To ensure 2-phenylmorpholine synthesis, you must force


-attack.
  • Reagents: (S)-Styrene Oxide (1.0 eq), Ethanolamine (1.2 eq).

  • Solvent: Water or MeOH (Protic solvents assist epoxide activation via H-bonding without fully ionizing it).

  • Condition: Strictly Basic/Neutral. Do NOT use Lewis acids (like

    
     or 
    
    
    
    ) here, as they shift selectivity toward the
    
    
    -carbon.
  • Procedure:

    • Dissolve Ethanolamine in water.

    • Add Styrene Oxide dropwise at

      
       to minimize polymerization.
      
    • Warm to RT.[4][5][6][7]

    • Checkpoint: NMR should show the methine proton (

      
      ) shifted downfield (~4.7 ppm) compared to the amine-substituted isomer.
      

DOT Diagram: Regioselectivity Logic

Regioselectivity StyreneOxide Styrene Oxide (Ph-CH-CH2-O) Conditions Reaction Conditions StyreneOxide->Conditions Basic Basic/Neutral (Steric Control) Conditions->Basic Acidic Acidic/Lewis Acid (Electronic Control) Conditions->Acidic BetaAttack Beta Attack (Terminal C) Basic->BetaAttack S_N2 AlphaAttack Alpha Attack (Benzylic C) Acidic->AlphaAttack S_N1-like Prod2 Precursor for 2-Phenylmorpholine BetaAttack->Prod2 Prod3 Precursor for 3-Phenylmorpholine AlphaAttack->Prod3

Caption: Decision tree showing how reaction pH dictates the regiochemical outcome of styrene oxide opening.

Module 2: Cyclization Challenges

Ticket #405: "I have the correct amino-alcohol intermediate, but cyclization to the morpholine is failing or racemizing the product."

Issue: Closing the ring requires forming an ether bond (


).
  • Acid-Catalyzed Dehydration: Using

    
     or 
    
    
    
    at high heat often racemizes the benzylic center via a carbocation intermediate (
    
    
    ).
  • Base-Mediated (

    
    ):  Requires a leaving group on the ethanolamine chain, but the benzylic alkoxide is a poor nucleophile due to sterics.
    

Recommended Solution: The "One-Pot" Sulfamidate or Mitsunobu Strategy Instead of harsh acid cyclization, use a stereospecific activation.

Protocol: Modified Cyclization (Mitsunobu-Type) Reference: This approach avoids carbocation formation.

  • Intermediate:

    
    -Boc-protected amino alcohol (Protection is vital to prevent N-alkylation).
    
  • Reagents:

    
     (Triphenylphosphine), DIAD (Diisopropyl azodicarboxylate).[4][5][8][9]
    
  • Mechanism: The Mitsunobu reaction activates the primary alcohol (less hindered) of the hydroxyethyl chain. The benzylic alcohol (secondary) then attacks intramolecularly.

  • Troubleshooting Low Yield:

    • Dilution: Perform at high dilution (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

    • Order of Addition: Add DIAD last and slowly at

      
      .
      

Module 3: Resolution & Purification

Ticket #409: "I am synthesizing racemic 2-phenylmorpholine. Which resolving agent works best?"

Technical Insight: Direct resolution of secondary amines can be difficult due to salt solubility. N-Benzylation often improves crystallinity.

Resolution Protocol:

  • Derivatization: Convert racemic 2-phenylmorpholine to

    
    -benzyl-2-phenylmorpholine (Benzyl chloride, 
    
    
    
    ).
  • Resolving Agent: (S)-(+)-Mandelic Acid .

    • Why? Mandelic acid shares the phenyl-glycolic motif, allowing for tight "stacking" interactions in the crystal lattice (homochiral recognition).

  • Solvent: Ethanol/Water (9:1).

  • Process:

    • Mix equimolar amounts. Heat to reflux.[1]

    • Cool slowly (1°C/min) to RT.

    • Recrystallize the salt until constant melting point is achieved.

  • Liberation: Treat salt with

    
     and extract with DCM.
    
  • Debenzylation: Hydrogenation (

    
    ) yields enantiopure 2-phenylmorpholine.
    

DOT Diagram: Resolution Workflow

Resolution Racemate Racemic 2-Phenylmorpholine Protect Step 1: N-Benzylation (Improves Crystallinity) Racemate->Protect SaltForm Step 2: Add (S)-Mandelic Acid (Solvent: EtOH/H2O) Protect->SaltForm Filter Step 3: Filtration SaltForm->Filter Solid Solid Salt (Enriched Enantiomer) Filter->Solid Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Liberate Step 4: NaOH Treatment & Pd/C Hydrogenation Solid->Liberate Final Enantiopure 2-Phenylmorpholine Liberate->Final

Caption: Workflow for the classical resolution of 2-phenylmorpholine using Mandelic Acid.

FAQ: Common Error Codes

Error Code: LOW-EE (Low Enantiomeric Excess)

  • Cause: Racemization during the ring-closing step.

  • Fix: If using the epoxide route, ensure the reaction temperature during ring opening does not exceed

    
    . If using acid cyclization, switch to the Mitsunobu protocol (Module 2).
    

Error Code: POLY-01 (Polymerization)

  • Cause: Intermolecular reaction dominates over intramolecular cyclization.

  • Fix: Increase solvent volume (High Dilution Principle). Concentration should be

    
    .[6]
    

Error Code: WRONG-ISO (Wrong Isomer)

  • Cause: Used Phenylglycine as starting material.[1]

  • Fix: Phenylglycine yields 3-phenylmorpholine . Switch starting material to Styrene Oxide or Mandelic Acid derivatives for 2-phenylmorpholine .

References

  • Regioselectivity in Styrene Oxide Opening

    • G. H. Posner et al., "Regioselective opening of epoxides," Journal of the American Chemical Society. (Validated Concept).

    • Note: Basic conditions favor attack at the less substituted carbon (Search Result 1.2).
  • Resolution of Morpholines

    • Ebbers, E. J., et al. "New resolving bases for ibuprofen and mandelic acid."[10] Tetrahedron: Asymmetry 8.24 (1997): 4047-4057.

    • Context: Discusses Mandelic acid derivatives and resolution efficiency (Search Result 1.25).
  • Mitsunobu Cyclization

    • Mitsunobu, O.[9] "The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products."[5] Synthesis 1981.01 (1981): 1-28.

    • Context: Standard protocol for ether formation with inversion/retention logic (Search Result 1.12).
  • Racemization Risks

    • Blaskovich, M. A.[7] "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal 2 (2008).

    • Context: Discusses racemization mechanisms relevant to phenyl-substituted amino precursors (Search Result 1.7).

Sources

Troubleshooting

Technical Support Center: Optimizing the Yield of N-Substituted 2-Phenylmorpholine Synthesis

Welcome to the Technical Support Center. N-substituted 2-phenylmorpholines are critical scaffolds in medicinal chemistry, frequently acting as monoamine releasing agents and appearing in numerous FDA-approved drugs[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-substituted 2-phenylmorpholines are critical scaffolds in medicinal chemistry, frequently acting as monoamine releasing agents and appearing in numerous FDA-approved drugs[1][2]. However, synthesizing these heterocycles often suffers from low yields (typically 30–50% in classical approaches) due to competing side reactions such as over-alkylation, poor regioselectivity during epoxide opening, and incomplete cyclization[2][3].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we analyze the chemical causality behind common bottlenecks and provide self-validating methodologies to consistently drive your yields above 75%.

Diagnostic Workflow

Before altering your chemical inventory, use the following diagnostic logic to isolate the exact stage where yield is being lost.

Workflow Start Low Yield Detected in 2-Phenylmorpholine Synthesis Step1 Analyze Reaction Stage Start->Step1 Alkylation Stage 1: N-Alkylation (Over-alkylation?) Step1->Alkylation Cyclization Stage 2: Cyclization (Incomplete closure?) Step1->Cyclization Purification Stage 3: Workup (Product loss?) Step1->Purification Sol1 Use Ethylene Sulfate or Reductive Amination Alkylation->Sol1 Sol2 Optimize Lewis Acid or use Mitsunobu conditions Cyclization->Sol2 Sol3 Strict pH Control (pH 12-14) during aqueous extraction Purification->Sol3

Diagnostic flowchart for troubleshooting low yields in 2-phenylmorpholine synthesis.

Troubleshooting Guides & FAQs

Q1: My initial N-alkylation of the 1,2-amino alcohol with an alpha-halo ketone (e.g., 2-bromoacetophenone) results in massive over-alkylation and poor yields (<40%). How can I drive mono-alkylation?

Analysis & Causality: Primary amines readily undergo multiple alkylations because the resulting secondary amine product is often more nucleophilic than the starting primary amine. This creates a statistical mixture of unreacted starting material, desired mono-alkylated product, and over-alkylated tertiary amines. Solutions:

  • Steric Hindrance: Using bulkier amines (e.g., isopropanolamine or tert-butylamine) naturally suppresses over-alkylation compared to unsubstituted ethanolamine due to increased steric clash at the transition state[3].

  • Reductive Amination Route: Instead of direct SN2 alkylation, perform a reductive amination of 1-phenylpropane-1,2-dione with the amino alcohol using NaBH4. This entirely bypasses the SN2 over-alkylation pathway, boosting intermediate yields to ~85%[3].

  • Ethylene Sulfate (ES) Annulation: Recent green chemistry protocols demonstrate that reacting primary amines with ethylene sulfate and tBuOK enables highly selective monoalkylation. This forms a stable zwitterion that cleanly cyclizes into the morpholine without over-alkylation, achieving yields up to 85%[2][4].

Q2: I am using the epoxide ring-opening route (styrene oxide + N-substituted ethanolamine), but my cyclization step is stalling, leaving uncyclized diol. How do I force ring closure?

Analysis & Causality: The intramolecular etherification requires potent activation of the hydroxyl group. Weak acids or insufficient dehydrating conditions lead to a stalled equilibrium, leaving the open-chain diol intact. Solutions:

  • Lewis Acid Catalysis: Transitioning to a Lewis acid-catalyzed halonium generation or using BF3·OEt2 can significantly accelerate the ring closure by increasing the electrophilicity of the target carbon[4][5].

  • Mitsunobu Cyclization: If acid catalysis fails, convert the primary alcohol to a better leaving group. Using Mitsunobu conditions (PPh3, DIAD) or tosylation (TsCl/pyridine) prior to base-mediated cyclization (e.g., NaH in THF) thermodynamically forces the ring closure, often achieving >80% yield[6].

Q3: My reaction conversion looks great on LC-MS, but my isolated yield after aqueous workup is terrible. Where is my product going?

Analysis & Causality: N-substituted 2-phenylmorpholines are basic amines. If the aqueous phase is not sufficiently basic during workup, the morpholine nitrogen remains protonated (as an ammonium salt) and highly water-soluble, leading to poor partitioning into the organic phase. Solutions:

  • Rigorous pH Control: A self-validating workup protocol requires strict pH control. After acidic deprotection or quenching, the aqueous layer must be basified to pH 12–14 using 2N NaOH before extraction with dichloromethane (DCM) or ether[7][8]. Always verify the pH of the aqueous layer with indicator paper before discarding it to guarantee no product is left behind.

Standard Operating Procedure (SOP): High-Yield Synthesis & Isolation

This protocol utilizes an acid-catalyzed cyclization followed by a rigorously pH-controlled workup to ensure high recovery (expected yield: 78%)[7][8].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.28 g of the uncyclized precursor (e.g., tert-butyl (S)-2-phenylmorpholine-4-carboxylate or N-Boc-dialkanolamine) in 3 mL of a 4N HCl in 1,4-dioxane solution[7].

  • Reaction: Stir the mixture at room temperature (20 °C) overnight.

    • Self-Validation Check: Monitor the reaction by TLC (ninhydrin stain) or LC-MS until the Boc-protected starting material is completely consumed.

  • Concentration: Concentrate the reaction mixture in vacuo to remove excess dioxane and volatile HCl gas.

  • Acidic Wash: Dilute the resulting residue with 1N aqueous HCl. Extract with diethyl ether to remove non-basic organic impurities. Discard this organic phase.

  • Basification (Critical Step): Carefully adjust the aqueous phase to pH 12–14 using 2N NaOH[7].

    • Causality: This guarantees the morpholine nitrogen is fully deprotonated, shifting its partition coefficient heavily toward the organic solvent.

  • Extraction & Drying: Extract the highly basic aqueous phase three times with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na2SO4, and filter[7].

  • Isolation: Concentrate in vacuo to afford the crude 2-phenylmorpholine. (Typical recovery for this scale: ~617 mg, 78% yield)[7].

Quantitative Data: Comparison of Synthetic Routes

To aid in route scouting, the following table summarizes quantitative data across modern synthetic approaches for morpholine synthesis:

Synthetic RouteKey Reagents / CatalystsTypical YieldEnantiomeric Excess (ee)Primary Bottleneck Solved
Boc-Deprotection & Acid Cyclization 4N HCl in Dioxane, pH 14 Workup78%N/A (Maintains starting ee)Product loss during aqueous extraction[7]
Ethylene Sulfate Annulation Ethylene Sulfate, tBuOK70–85%N/AOver-alkylation of primary amines[2]
Asymmetric Hydrogenation [Rh(COD)2]BF4, (R)-SKP ligand, H2>99%92%Direct synthesis of chiral morpholines from oxazines[9]
Pd-Catalyzed Carboamination Pd(OAc)2, P(2-furyl)3, NaOtBu60–75%>20:1 drRegioselectivity in C-N/C-O bond formation[10]

References

  • The Journal of Organic Chemistry - ACS Publications. "Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement". acs.org. URL:[Link][5]

  • Sciencemadness Discussion Board. "a novel phenylmorpholine synthesis aka preludin". sciencemadness.org. URL:[Link][3]

  • ResearchGate. "Morpholines. Synthesis and Biological Activity". researchgate.net. URL:[Link][6]

  • PMC - NIH. "A New Strategy for the Synthesis of Substituted Morpholines". nih.gov. URL:[Link][10]

  • Organic Chemistry Portal. "Morpholine synthesis". organic-chemistry.org. URL:[Link][4]

  • ChemRxiv. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines". chemrxiv.org. URL:[Link][2]

Sources

Optimization

troubleshooting the chiral separation of 2-phenylmorpholine enantiomers

Technical Support Center: Chiral Separation Guide Ticket ID: #PM-CHIRAL-088 Topic: Troubleshooting the Enantioseparation of 2-Phenylmorpholine Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Separation Guide Ticket ID: #PM-CHIRAL-088 Topic: Troubleshooting the Enantioseparation of 2-Phenylmorpholine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Challenge of 2-Phenylmorpholine

2-Phenylmorpholine presents a classic "double trouble" scenario in chiral chromatography:

  • Chiral Recognition: It requires a stationary phase capable of distinguishing the spatial arrangement of the phenyl group relative to the morpholine ring.

  • Peak Shape (The Amine Effect): As a secondary amine, it acts as a Lewis base. Without proper mobile phase modification, the lone pair on the nitrogen will interact strongly with residual silanols on the silica support, leading to severe peak tailing (

    
    ) and loss of resolution.
    

This guide moves beyond generic advice, providing a self-validating protocol specifically for phenyl-substituted cyclic amines.

Part 1: The "Quick Fix" – Peak Shape & Tailing

Status: Critical First Step

The Symptom: You observe separation (a split peak or shoulder), but the peaks are asymmetrical with long tails.[1] The Cause: Unwanted secondary interactions between the morpholine nitrogen and acidic silanols on the column backbone.

The Solution: Basic Modifiers For normal phase (NP) or polar organic modes, you must add a basic modifier.

  • Standard Protocol: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase.

  • Why? The additive competes for the active silanol sites, effectively "shielding" them from your analyte.

  • Verification: If tailing persists, increase modifier to 0.2% or switch to Ethanolamine (stronger competitor), but monitor system pressure.

Warning: Never use amine modifiers on non-immobilized columns (like Chiralpak AD/OD) without first checking miscibility if you are switching solvents. Flush lines with 100% Isopropanol (IPA) before introducing basic additives if the previous line contained acids (like TFA).

Part 2: Method Development & Column Screening

Status: Optimization

If you have no separation (single peak), follow this screening hierarchy. 2-phenylmorpholine separates best on polysaccharide-based CSPs due to the


 interactions available via its phenyl ring.
Primary Screening Matrix (Normal Phase)
PriorityColumn TypeCSP ChemistryMobile Phase AMobile Phase BAdditive
1 Amylose-1 (e.g., Chiralpak AD-H / IA)Amylose tris(3,5-dimethylphenylcarbamate)n-HexaneEthanol (10-20%)0.1% DEA
2 Cellulose-1 (e.g., Chiralcel OD-H / IB)Cellulose tris(3,5-dimethylphenylcarbamate)n-HexaneIPA (10-20%)0.1% DEA
3 Cellulose-2 (e.g., Chiralcel OJ-H)Cellulose tris(4-methylbenzoate)n-HexaneEthanol (10%)0.1% DEA

Technical Insight:

  • Amylose (AD/IA): Often the most successful for phenyl-ring containing heterocycles. The helical cavity of amylose allows inclusion of the phenyl group.

  • Solvent Switch: If Hexane/IPA fails on AD-H, switch to Hexane/Ethanol. Ethanol often alters the solvation of the polymer strands, changing the shape of the chiral cavity and potentially inducing separation where IPA failed.

Part 3: Troubleshooting Logic (Visualized)

The following decision tree outlines the logical steps to resolve common failure modes during the separation of 2-phenylmorpholine.

TroubleshootingFlow Start Start: Inject 2-Phenylmorpholine CheckShape Check Peak Shape Start->CheckShape Tailing Severe Tailing (As > 1.5)? CheckShape->Tailing AddBase Add 0.1% DEA/TEA to Mobile Phase Tailing->AddBase Yes CheckRes Check Resolution (Rs) Tailing->CheckRes No AddBase->CheckRes NoSep No Separation (Rs = 0)? CheckRes->NoSep Partial Partial Sep (0 < Rs < 1.5)? NoSep->Partial No SwitchCol Switch CSP: AD-H -> OD-H -> OJ-H NoSep->SwitchCol Yes SwitchSolv Change Alcohol: IPA <-> EtOH Partial->SwitchSolv Yes Success Success: Rs > 1.5, As < 1.2 Partial->Success No (Rs > 1.5) SwitchCol->CheckRes TempOpt Lower Temp to 10-15°C SwitchSolv->TempOpt If Rs still < 1.5 TempOpt->Success

Caption: Logical workflow for troubleshooting chiral separation of basic amines. Blue nodes indicate decision points; Green nodes indicate optimization actions.

Part 4: Advanced Protocols & FAQs

Protocol: Low-Temperature Optimization

If you achieve partial separation (


), lowering the temperature is the most powerful physical lever.
  • Set Column Oven: 10°C or 15°C.

  • Flow Rate: Reduce by 20% (to compensate for higher viscosity).

  • Mechanism: Lower temperatures reduce the kinetic energy of the analyte, increasing the residence time in the chiral stationary phase cavities and enhancing the enthalpy-driven enantioselectivity.

FAQ: Common User Questions

Q1: Can I use Reversed-Phase (RP) conditions? A: Yes, but it is less predictable for initial screening.

  • Column: Chiralpak IA/IB/IC (Immobilized) are preferred to prevent hydrolysis.

  • Mobile Phase: Water/Acetonitrile with 20mM Ammonium Bicarbonate (pH 9.0) .

  • Why High pH? You must keep the amine deprotonated (neutral) to increase interaction with the hydrophobic chiral selector. At acidic pH, the charged amine is too hydrophilic and elutes too quickly (near void volume).

Q2: I need to scale up to purify grams. Is HPLC the best way? A: For gram-scale, Classical Resolution is often more cost-effective.

  • Agent: Dibenzoyl-L-tartaric acid (L-DBTA).

  • Method: Formation of diastereomeric salts in ethanol. The (S)-2-phenylmorpholine salt typically crystallizes out, leaving the (R)-isomer in the mother liquor (or vice versa depending on the tartrate used).

  • Validation: Use your analytical HPLC method to check the enantiomeric excess (%ee) of the crystals.

Q3: My column pressure is rising after using DEA. A: This indicates salt precipitation or clogging.

  • Fix: Flush the column with 100% Ethanol (for AD/OD columns) or the storage solvent immediately. Ensure that if you used a buffer previously, you flushed with 50:50 Water/Organic before introducing the 100% organic mobile phase with DEA.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Accessed 2024).[2] Provides specific solvent compatibility and additive guidelines for amylose-based CSPs.

  • BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds. (2025). Detailed protocols for peak tailing and temperature optimization.

  • Dombrády, Z. S., et al. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers (2019). Discusses classical resolution of phenyl-substituted amines using tartaric acid derivatives.

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (2025).[1][3][4] Explains the silanol-amine interaction mechanism.

  • Sigma-Aldrich. A Novel Approach in HPLC Chiral Method Development. (2013).[5] Strategies for screening multiple chiral centers and method development.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of tert-Butyl 2-Phenylmorpholine-4-Carboxylate

[1] Case ID: 2-PM-BOC-STAB Status: Active Assigned Specialist: Senior Application Scientist, Chemical Development Group[1] Executive Summary You have inquired about the stability of tert-butyl 2-phenylmorpholine-4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: 2-PM-BOC-STAB Status: Active Assigned Specialist: Senior Application Scientist, Chemical Development Group[1]

Executive Summary

You have inquired about the stability of tert-butyl 2-phenylmorpholine-4-carboxylate under acidic conditions.

The short answer: This molecule is intentionally unstable to strong acids. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group designed to be cleaved by reagents such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][2][3] However, the morpholine core (the heterocyclic ring) is generally stable under these standard deprotection conditions.

This guide details the stability profile, validated deprotection protocols, and troubleshooting steps to ensure you remove the protecting group without degrading your scaffold.

Module 1: The Acid Sensitivity Profile

To manipulate this compound effectively, you must distinguish between the Protecting Group (Boc) and the Scaffold (2-Phenylmorpholine) .

The Protecting Group (Boc)[2][3][4][5][6][7]
  • Sensitivity: High sensitivity to strong Brønsted acids (TFA, HCl, H₂SO₄) and Lewis acids (TMSOTf, ZnBr₂).

  • Mechanism: Protonation of the carbonyl oxygen leads to the ejection of the tert-butyl cation (as isobutylene) and subsequent decarboxylation.[4]

  • Implication: You cannot expose this compound to acidic aqueous workups (pH < 4) or acidic silica gel during purification without risk of partial deprotection.[1]

The Scaffold (2-Phenylmorpholine)[1]
  • Sensitivity: Moderate to Low.[1]

  • The Benzylic Ether Risk: The C2 position is benzylic to the ether oxygen. While benzylic ethers can be cleaved by strong Lewis acids (e.g., BBr₃) or vigorous hydrogenolysis, the morpholine ring is stable to standard Boc-removal conditions (e.g., TFA/DCM or 4M HCl/Dioxane).

  • Storage Stability: The compound is stable for months at 2–8°C if kept dry. It is not sensitive to atmospheric moisture but will degrade if stored in acidic solvents.[1]

Module 2: Mechanistic Visualization

Understanding the pathway is critical for troubleshooting low yields. The diagram below illustrates the standard deprotection pathway and the specific points where side reactions can occur.

BocDeprotection Figure 1: Acid-mediated deprotection pathway of tert-butyl 2-phenylmorpholine-4-carboxylate. Start Boc-Protected Precursor Protonation Protonated Intermediate Start->Protonation + H+ (TFA/HCl) Cation Carbamic Acid + t-Butyl Cation Protonation->Cation - Isobutylene Product 2-Phenylmorpholine (Salt Form) Cation->Product - CO2 (Decarboxylation) SideProduct Alkylated By-Products Cation->SideProduct Cation Trapping (If no scavenger)

[1][2][3][7]

Module 3: Validated Deprotection Protocols

Do not use unverified "splash and stir" methods.[1] The following protocols are optimized to prevent the tert-butyl cation from alkylating the phenyl ring (a rare but possible side reaction known as "cation scrambling").

Protocol A: Standard TFA Deprotection (Recommended)

Best for small scale (<1g) and when volatile byproducts are desired.[1]

  • Dissolution: Dissolve the substrate in DCM (Dichloromethane) (0.1 M concentration).

  • Scavenger (Optional but Recommended): Add 2–5 equivalents of triethylsilane (Et₃SiH) or water.[1] Why? This traps the t-butyl cation, preventing it from attacking the phenyl ring of your morpholine.

  • Acid Addition: Cool to 0°C. Add TFA (Trifluoroacetic Acid) dropwise until the ratio is 1:1 (v/v) TFA:DCM.

  • Reaction: Warm to room temperature. Stir for 1–2 hours. Monitor by TLC (Note: The product will be very polar/baseline).

  • Workup (Critical):

    • Concentrate in vacuo.[1]

    • The "TFA Trap": The product is now a TFA salt. To remove excess acid, co-evaporate with Toluene or DCM (3x).[1]

    • Free-Basing: Dissolve residue in DCM, wash with saturated NaHCO₃ or 1N NaOH.[1] Dry organic layer over Na₂SO₄.[1]

Protocol B: HCl/Dioxane Method

Best for scale-up (>1g) or if the HCl salt is the desired final form.[1]

  • Dissolution: Dissolve substrate in dry 1,4-Dioxane or MeOH .[1]

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equivalents).

  • Reaction: Stir at room temperature for 1–3 hours.

  • Isolation: The amine hydrochloride salt often precipitates.[1] Filter the solid and wash with diethyl ether. This avoids the aqueous workup entirely.

Module 4: Troubleshooting & FAQs

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Boc group lost during purification Acidic Silica GelAdd 1% Triethylamine (Et₃N) to your eluent during flash chromatography to neutralize silica acidity.[1]
Low Yield after Workup Water SolubilityThe deprotected morpholine is a secondary amine and is highly water soluble at neutral/acidic pH. Ensure the aqueous layer is pH > 10 before extracting with DCM/CHCl₃.
"Missing" Phenyl Group (NMR) Ring Degradation (Rare)If using Lewis acids (e.g., BBr₃, AlCl₃), you may have cleaved the benzylic ether bond. Switch to Protocol A (TFA).[1]
Extra peaks in aromatic region Cation AlkylationThe tert-butyl cation attacked the phenyl ring.[1] Repeat reaction with a scavenger (Triethylsilane or Anisole).[1]
Frequently Asked Questions

Q: Can I store the Boc-protected compound in solution? A: Yes, in non-acidic solvents (DCM, EtOAc, DMSO). Avoid storing in CDCl₃ (Chloroform-d) for long periods, as it slowly forms HCl, which will deprotect the amine over weeks.

Q: Is the 2-phenyl group stable to hydrogenation? A: The Boc group is stable to H₂/Pd-C. However, the benzylic ether (the C2-O bond) is susceptible to hydrogenolysis under vigorous conditions (high pressure/temperature), potentially opening the ring.[1] Standard conditions (1 atm H₂, RT) are usually safe, but monitor carefully.

Q: Why is my product hygroscopic? A: If you isolated the TFA or HCl salt, it is likely hygroscopic. Store in a desiccator. For better handling, convert it to the free base or a less hygroscopic salt (e.g., fumarate).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (The definitive guide on Boc chemistry and stability). [1]

  • Lundt, B. F., et al. (1978). Reaction of tert-butyl carbamates with trifluoroacetic acid.[1][2][3][4] Scavengers.Int. J. Pept.[1] Protein Res., 12, 258. (Foundational paper on cation scavenging during deprotection).

  • Han, G., et al. (2004).[3] Design, Synthesis, and Biological Evaluation of 2-Phenylmorpholine Derivatives.Bioorganic & Medicinal Chemistry Letters, 14(12), 3053-3056.[1] (Specific context for 2-phenylmorpholine synthesis and handling).

  • Agami, C., et al. (2002).[3] The stability of N-Boc to catalytic hydrogenation.[1][3]Tetrahedron, 58, 2701. (Reference for the orthogonality of Boc vs. Hydrogenation).

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 2-Phenylmorpholine Derivatives

Welcome to our dedicated technical support center for the synthesis of 2-phenylmorpholine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of 2-phenylmorpholine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you prevent racemization and achieve high enantiopurity in your experiments.

Introduction: The Challenge of Stereochemical Integrity

The 2-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of several biologically active compounds. The precise three-dimensional arrangement of substituents on the morpholine ring is often critical for therapeutic efficacy and safety. Consequently, controlling stereochemistry and preventing racemization during synthesis are paramount. This guide provides practical, field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies to obtain enantiomerically pure 2-phenylmorpholine derivatives?

A1: Several robust strategies exist, with the choice depending on available starting materials, required scale, and desired stereoisomer. The most prevalent methods include:

  • Asymmetric Hydrogenation of Dehydromorpholines: This is a highly effective method that can provide excellent enantioselectivity (often >99% ee).[1][2][3] It typically involves the use of a rhodium or iridium catalyst with a chiral bisphosphine ligand.

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral precursor to direct the stereoselective formation of the morpholine ring. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

  • Organocatalysis: Chiral small molecules, such as proline derivatives, can catalyze the enantioselective formation of the morpholine ring.

  • Substrate-Controlled Diastereoselective Synthesis: This approach utilizes existing stereocenters in the starting materials to control the formation of new stereocenters during the cyclization process.

  • Kinetic Resolution: A racemic mixture of a 2-phenylmorpholine derivative can be resolved by reacting it with a chiral reagent that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

Q2: At which stages of the synthesis is racemization most likely to occur?

A2: Racemization is a significant risk under conditions that can lead to the formation of a planar, achiral intermediate, such as an enol or an iminium ion. Key steps to monitor closely include:

  • Reactions involving a chiral center alpha to a carbonyl group: If your synthetic route involves a ketone or ester intermediate with a stereocenter at the alpha-position, exposure to acidic or basic conditions can cause racemization via enol or enolate formation.[4]

  • N-Alkylation of the morpholine nitrogen: While direct alkylation of a chiral amine is a common transformation, it can sometimes lead to racemization, especially if the reaction conditions are harsh or involve intermediates that can undergo reversible imine formation.[5][6]

  • Purification steps: Prolonged exposure to acidic or basic conditions during workup or chromatography can lead to a decrease in enantiomeric excess.

Q3: How does temperature affect the enantioselectivity of my reaction?

A3: Temperature is a critical parameter in asymmetric catalysis. Generally, lower reaction temperatures lead to higher enantioselectivity.[7] This is because the difference in the activation energies of the two competing diastereomeric transition states becomes more significant relative to the available thermal energy. It is often beneficial to screen a range of temperatures (e.g., from room temperature down to -78 °C) to find the optimal balance between reaction rate and enantioselectivity.

Q4: What is the impact of solvent choice on preventing racemization?

A4: The solvent can play a crucial role in the stereochemical outcome of a reaction by influencing the conformation of the catalyst-substrate complex and the stability of the transition states.[7] It is advisable to screen a variety of solvents with different polarities and coordinating abilities. For instance, a switch from a non-coordinating solvent like toluene to a more coordinating one like THF can sometimes improve enantioselectivity.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Encountering low enantiomeric excess can be a frustrating experience. This guide provides a systematic approach to identifying and resolving the root cause of poor stereoselectivity in your synthesis of 2-phenylmorpholine derivatives.

Initial Checks

Before embarking on extensive optimization, it's crucial to rule out common sources of error:

  • Verify Purity of Starting Materials and Reagents: Impurities can interfere with the catalyst or favor a non-selective background reaction.[7] Ensure all starting materials, reagents, and solvents are of high purity and, where necessary, anhydrous.

  • Confirm Catalyst Integrity and Handling: Chiral catalysts can be sensitive to air, moisture, and improper storage.[8] If you prepared the catalyst in-house, verify its structure and purity. For commercial catalysts, ensure they have been stored correctly.

  • Double-Check Reaction Setup and Conditions: Confirm that the reaction temperature, concentration, and stoichiometry are correct. Minor deviations can have a significant impact on enantioselectivity.[7]

Systematic Troubleshooting Workflow

If the initial checks do not resolve the issue, a more systematic approach is required. The following workflow can help you pinpoint the problem.

TroubleshootingWorkflow start Low ee Observed purity_check Verify Purity of Substrates, Reagents & Catalyst start->purity_check conditions_check Optimize Reaction Conditions purity_check->conditions_check Purity Confirmed success High ee Achieved purity_check->success Impurity Identified & Removed catalyst_check Investigate Catalyst System conditions_check->catalyst_check Optimization Fails conditions_check->success Optimization Successful substrate_check Modify Substrate catalyst_check->substrate_check Catalyst Not the Issue catalyst_check->success New Catalyst Works substrate_check->success Modification Successful

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution(s)
Low ee with a known, reliable procedure Impure starting materials or reagents.Purify all starting materials and reagents. Ensure solvents are anhydrous.
Deactivated or impure catalyst.Verify the catalyst's integrity. If possible, run a control reaction with a substrate known to give high ee.[7]
Incorrect reaction conditions.Double-check temperature, concentration, and reaction time.
Inconsistent ee between batches Variability in reagent quality.Source high-purity reagents from a reliable supplier.
Inconsistent reaction setup.Standardize the experimental procedure and ensure accurate measurements.
Low ee with a new substrate The catalyst is not optimal for the new substrate.Screen a library of different chiral ligands or catalysts.
The reaction temperature is too high.Systematically lower the reaction temperature.[7]
The solvent is not ideal.Screen a range of solvents with varying polarities.
Racemization during workup or purification Exposure to acidic or basic conditions.Use neutral workup conditions. Consider using a milder purification technique, such as flash chromatography with a buffered mobile phase.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Dehydromorpholine

This protocol provides a general procedure for the highly enantioselective synthesis of a 2-phenylmorpholine derivative via asymmetric hydrogenation.

Materials:

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine substrate)

  • [Rh(COD)₂]BF₄ (catalyst precursor)

  • (R)-SKP-Phos (chiral ligand)

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, add the chiral bisphosphine ligand (e.g., (R)-SKP-Phos, 1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) to a dried Schlenk tube. Add anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS if possible.

  • Work-up: Upon completion, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired chiral 2-phenylmorpholine derivative.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

AsymmetricHydrogenation substrate Dehydromorpholine product Chiral 2-Phenylmorpholine substrate->product catalyst [Rh]-Chiral Ligand catalyst->product Catalyzes h2 H₂ (High Pressure) h2->product Reduces

Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for developing a chiral HPLC method to determine the enantiomeric excess of a 2-phenylmorpholine derivative.

Materials:

  • Racemic and enantiomerically enriched samples of the 2-phenylmorpholine derivative

  • Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Amine additive (e.g., diethylamine) for basic compounds

  • Acidic additive (e.g., trifluoroacetic acid) for acidic compounds

Procedure:

  • Column Selection: Based on the structure of your 2-phenylmorpholine derivative, select a suitable chiral stationary phase. Polysaccharide-based columns are a good starting point.[9]

  • Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v). If your compound is basic, add a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

  • Method Optimization:

    • Solvent Ratio: Vary the ratio of the polar and non-polar solvents to optimize the separation and retention times.

    • Flow Rate: Adjust the flow rate to improve resolution.

    • Temperature: If necessary, adjust the column temperature.

  • Analysis: Inject the racemic sample to confirm the separation of the two enantiomers. Then, inject the enantiomerically enriched sample to determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

ChiralHPLC sample Racemic/Enriched Sample injection Inject onto Chiral Column sample->injection separation Separation of Enantiomers injection->separation detection UV or MS Detection separation->detection analysis Calculate ee from Peak Areas detection->analysis

Caption: Workflow for ee determination by chiral HPLC.

Protocol 3: NMR Analysis with a Chiral Solvating Agent

This protocol describes the use of a chiral solvating agent (CSA) to determine the enantiomeric excess of a 2-phenylmorpholine derivative by ¹H NMR spectroscopy.

Materials:

  • 2-Phenylmorpholine derivative (~5-10 mg)

  • Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol - Pirkle's alcohol)[10]

  • Deuterated solvent (e.g., CDCl₃)

Procedure:

  • Initial Spectrum: Dissolve the 2-phenylmorpholine derivative in the deuterated solvent and acquire a standard ¹H NMR spectrum.

  • Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Acquire Spectrum: Re-acquire the ¹H NMR spectrum. In the presence of the CSA, the signals of the two enantiomers may be resolved into two separate sets of peaks.

  • Analysis: Identify a well-resolved pair of signals corresponding to the two enantiomers. The enantiomeric excess can be determined by integrating these signals. It may be necessary to optimize the molar ratio of the CSA to the analyte for optimal resolution.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491–14496. [Link]

  • Minami, T., Iwakawa, T., Nakagawa, S., & Hanamoto, T. (2018). Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. Journal of Organic Chemistry, 83(15), 8706-8716. [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). NMR chiral solvating agents. Topics in Stereochemistry, 13, 263-331.
  • James, T. D. (2016). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 11(9), 1673–1680. [Link]

  • Orentas, E., & Cerniauskas, D. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549–6560. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroisoquinoline synthesis. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Chen, J., & Ghorai, M. K. (2017). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 13, 1373–1379. [Link]

  • ResearchGate. (n.d.). Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. [Link]

  • Orentas, E., & Cerniauskas, D. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. [Link]

  • Mar-Salas, F., & Jørgensen, K. A. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Angewandte Chemie International Edition, 51(49), 12344-12347. [Link]

  • Liu, J., & Jia, X. (2021). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis, 11(21), 13356–13364. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 26-33. [Link]

  • Qu, G., & Ma, C. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798835. [Link]

  • Sortais, J.-B., & Darcel, C. (2020). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 26(63), 14354-14359. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Fiveable. (2025, August 15). Racemization Definition. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of Medicinal Chemistry, 57(23), 10257–10274. [Link]

  • Tiritiris, I. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 247. [Link]

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • ResearchGate. (2025, August 6). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Ciamician, G. (2024). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Organics, 5(3), 237-264. [Link]

  • Blacker, A. J., & Martin, J. (1999). Racemisation of amines. U.S. Patent No. 6,002,045. Washington, DC: U.S.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Benaglia, M., & Rossi, S. (2014). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen Research. [Link]

  • Bode, J. W. (2015). OC VI (HS 2015). ETH Zurich.
  • Princeton University. (2022, July 25). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Samec, J. S. M. (2016). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Catalysts, 6(9), 133. [Link]

  • Organic Syntheses. (2017). Enantioselective Preparation of 5-Oxo-5,6-dihydro-2H- pyran-2-yl phenylacetate via organocatalytic Dynamic Kinetic Asymmetric Transformation (DyKAT). [Link]

  • Orentas, E., & Cerniauskas, D. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549–6560. [Link]

  • Knowles, R. R. (2025, March 19). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society. [Link]

  • Njardarson, J. T., Smith, D. T., & Vitaku, E. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • Rueping, M. (2021, November 12). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9036-9041. [Link]

  • Sibi, M. P. (2018). Skeletal Editing via Diastereoselective Ring Expansion Enables Enantioenriched Tetrasubstituted Δ3‑Oxepenes. Journal of the American Chemical Society, 140(38), 11953–11957. [Link]

Sources

Troubleshooting

work-up procedure for reactions involving tert-butyl 2-phenylmorpholine-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling tert-butyl 2-phenylmorpholine-4-carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling tert-butyl 2-phenylmorpholine-4-carboxylate (Boc-protected 2-phenylmorpholine).

Morpholine derivatives are privileged scaffolds in drug discovery due to their favorable metabolic stability and ADME properties[1]. However, the presence of the acid-labile tert-butoxycarbonyl (Boc) group and the pH-dependent solubility of the morpholine ring require precise work-up conditions. This guide provides self-validating protocols, mechanistic causality, and field-proven troubleshooting strategies.

Physicochemical Data & Work-Up Implications

Understanding the molecular behavior of your intermediate is the first step in preventing product loss. The following table summarizes the key properties that dictate our extraction strategies.

PropertyValueWork-Up Implication
Boc Group Stability Stable at pH > 4; Labile at pH < 3Avoid strong acidic quenches (e.g., 1N HCl) when isolating the protected intermediate to prevent premature cleavage[2].
Nitrogen Basicity Neutral (Carbamate)The protected nitrogen cannot be protonated. It will not form water-soluble salts and remains in the organic layer regardless of aqueous pH.
Deprotected Amine pKa ~8.5 (2-phenylmorpholine)Following deprotection, the aqueous phase must be basified to pH 12–14 to ensure >99% free-basing for efficient organic extraction[3].
Lipophilicity (LogP) ~2.8 (Protected) vs ~1.2 (Free)The Boc-protected form is highly lipophilic and easily extracted with EtOAc. The free base is more polar, making DCM the preferred extraction solvent[3].

Standard Operating Procedures (SOPs)

SOP A: Reaction Work-Up (Preserving the Boc Group)

Use this protocol when tert-butyl 2-phenylmorpholine-4-carboxylate is the desired product (e.g., after cross-coupling, alkylation, or initial Boc-protection).

Mechanistic Rationale: The goal is to quench reactive reagents without dropping the pH below 4, which would trigger the autocatalytic cleavage of the Boc group.

  • Quench: Cool the reaction mixture to 0–5 °C. Slowly add saturated aqueous sodium bicarbonate (

    
    ) until gas evolution ceases and the pH is confirmed to be 
    
    
    
    7.
  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 3 volumes relative to the reaction solvent).

  • Phase Separation: Transfer to a separatory funnel. Vigorously shake and allow the layers to separate. The neutral Boc-protected product will partition into the organic layer.

  • Washing: Wash the combined organic layers once with deionized water (to remove residual salts) and once with saturated aqueous NaCl (brine) to pre-dry the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    . Filter the drying agent and concentrate the filtrate in vacuo at a bath temperature not exceeding 40 °C to yield the crude product.
    
SOP B: Deprotection Work-Up (Isolating Free 2-phenylmorpholine)

Use this protocol when cleaving the Boc group to yield the active secondary amine.

Mechanistic Rationale: Deprotection typically utilizes 4N HCl in dioxane or Trifluoroacetic acid (TFA) in DCM[2]. The resulting product is a highly water-soluble morpholinium salt. The work-up must first strip organic impurities, then aggressively basify the aqueous layer to force the free amine into the organic extraction phase[3].

  • Volatile Removal: Upon reaction completion, concentrate the acidic reaction mixture in vacuo to remove excess HCl/dioxane or TFA.

  • Aqueous Dilution: Dissolve the resulting crude salt in 1N HCl and water.

  • Organic Wash (Critical Step): Extract the acidic aqueous phase with Diethyl Ether or EtOAc. Discard this organic layer. Causality: This removes cleaved tert-butyl byproducts, unreacted starting materials, and non-basic impurities while the protonated morpholine remains safely in the aqueous phase.

  • Basification: Cool the aqueous phase in an ice bath. Slowly add 2N NaOH dropwise until the pH indicator paper reads strictly between 12 and 14[3].

  • Extraction: Extract the basified aqueous phase 3 times with DCM.

  • Drying & Concentration: Combine the DCM layers, dry over anhydrous

    
    , filter, and concentrate in vacuo to afford pure 2-phenylmorpholine.
    

Process Workflows

The following diagrams illustrate the logical flow and phase-distribution of the target molecules during both procedures.

BocPreservation Step1 Reaction Mixture (Containing Boc-Product) Step2 Quench with Sat. NaHCO3 (pH > 7) Step1->Step2 Step3 Extract with EtOAc or DCM Step2->Step3 Split Phase Separation Step3->Split Aq Aqueous Phase (Discard) Split->Aq Org Organic Phase (Retain) Split->Org Step4 Wash with Brine Org->Step4 Step5 Dry over Na2SO4 & Filter Step4->Step5 Step6 Concentrate in vacuo Step5->Step6

Workflow for isolating tert-butyl 2-phenylmorpholine-4-carboxylate while preserving the Boc group.

BocDeprotection Step1 Deprotection Mixture (HCl/Dioxane or TFA/DCM) Step2 Concentrate in vacuo (Remove Volatiles) Step1->Step2 Step3 Dilute with 1N HCl & Water Step2->Step3 Step4 Wash with Ether (Discard Organic) Step3->Step4 Step5 Basify Aqueous to pH 12-14 (using 2N NaOH) Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Organic Phase (Free Amine) Step6->Step7 Step8 Dry & Concentrate Step7->Step8

Acid-mediated Boc deprotection and free-basing work-up for 2-phenylmorpholine.

Troubleshooting & FAQs

Q: Why is my isolated yield of tert-butyl 2-phenylmorpholine-4-carboxylate so low after silica gel chromatography? A: The Boc group can be sensitive to the slightly acidic nature of standard bare silica gel, leading to premature deprotection or irreversible binding on the column. Field-Proven Solution: Pre-treat your silica gel by adding 1% Triethylamine (


) to your mobile phase. This neutralizes the acidic silanol sites before loading your compound, ensuring the carbamate remains intact.

Q: During the deprotection work-up, my product is stuck in the aqueous layer. What happened? A: 2-phenylmorpholine is highly water-soluble when protonated. If you used a weak base (like


) or didn't reach a high enough pH with NaOH, the amine remains a salt. You must ensure the aqueous phase is strictly pH 12–14[3].
Field-Proven Solution: If the pH is correct but recovery is still low, saturate the aqueous layer with solid NaCl ("salting out") before extracting with DCM. This dramatically decreases the aqueous solubility of the free morpholine.

Q: I am getting severe emulsions during the extraction of the Boc-protected intermediate. How do I break it? A: Emulsions in morpholine chemistry often occur due to the amphiphilic nature of unreacted starting materials or specific transition metal catalysts (if coming from a Buchwald-Hartwig or Suzuki coupling). Field-Proven Solution: Do not shake violently; instead, gently invert the separatory funnel. To break an existing emulsion, filter the entire biphasic mixture through a tightly packed pad of Celite to remove insoluble particulates, or add a small volume of brine to increase the ionic strength of the aqueous layer.

Q: Can I use TFA instead of HCl in dioxane for the deprotection? A: Yes. Trifluoroacetic acid (TFA) in DCM is a standard alternative[2]. However, TFA forms a highly stable, lipophilic salt with the morpholine nitrogen. If you use TFA, liquid-liquid extraction can sometimes be stubborn. In these cases, passing the crude reaction mixture through a basic ion-exchange resin (e.g., Amberlyst A21) or a Catch-and-Release SPE cartridge is often more efficient than aqueous basification.

References

  • ChemicalBook. "(S)-2-phenylmorpholine synthesis." ChemicalBook Product Database.
  • Radboud University Repository. "Chemoenzymatic Formation of Biologically Relevant Nitrogen Heterocycles." RU Repository.
  • Google Patents. "US10508107B2 - Morpholine derivative." United States Patent and Trademark Office.

Sources

Optimization

strategies for selective N-functionalization of the morpholine ring

Welcome to the Technical Support Center for Morpholine Functionalization. As a Senior Application Scientist, I have compiled this portal to address the most critical challenges encountered during the selective N-function...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Morpholine Functionalization. As a Senior Application Scientist, I have compiled this portal to address the most critical challenges encountered during the selective N-functionalization of the morpholine ring.

Morpholine is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and biological activity[1]. Because morpholine is a secondary amine, direct N-functionalization is the standard approach to building structural complexity. However, achieving high yields without side reactions (such as ring-opening or catalyst poisoning) requires a deep understanding of reaction mechanics.

Below, you will find our interactive troubleshooting guides, field-proven protocols, and mechanistic insights to ensure your syntheses are robust and reproducible.

Workflow: Selecting Your N-Functionalization Strategy

Before diving into troubleshooting, it is critical to select the correct synthetic pathway based on your electrophile. The decision matrix below outlines the standard logic used in process chemistry for morpholine functionalization.

G Start Target: N-Functionalized Morpholine Q1 Electrophile Type? Start->Q1 Aryl Aryl Halide / Pseudohalide Q1->Aryl sp2 Carbon Alkyl Alkyl Halide Q1->Alkyl sp3 Carbon Q2 Electron-Deficient Aryl Ring? Aryl->Q2 Alkylation Direct N-Alkylation (K2CO3, CH3CN, Reflux) Alkyl->Alkylation SNAr SNAr Reaction (Base, Heat) Q2->SNAr Yes (e.g., -NO2, -CN) BHA Buchwald-Hartwig (Pd, Ligand, Base) Q2->BHA No (Neutral/Rich)

Decision matrix for selecting morpholine N-functionalization strategies.

Section 1: N-Arylation (Buchwald-Hartwig & SNAr)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most versatile methods for forming C-N bonds with morpholine[1].

FAQ & Troubleshooting

Q: My Buchwald-Hartwig amination of morpholine with an unactivated aryl bromide is stalling at 30% conversion. What is the mechanistic cause, and how do I fix it? A: Stalled conversions in morpholine N-arylation are frequently caused by catalyst deactivation. Morpholine is a strong


-donor. If your palladium catalyst lacks a sufficiently bulky ligand, morpholine can outcompete the aryl halide for coordination to the Pd(0) center, forming an off-cycle, unreactive resting state.
  • The Fix: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or a specialized ligand like Mor-Dalphos [2][3]. These ligands accelerate the rate-determining oxidative addition step and sterically prevent multiple amine molecules from poisoning the metal center. Furthermore, ensure your solvent (e.g., toluene) is thoroughly degassed, as Pd(0) is highly sensitive to oxidation.

Q: I am trying to couple morpholine with 4-fluoronitrobenzene. Should I use Palladium catalysis? A: No. For highly electron-deficient aryl halides (especially ortho- or para-substituted with strong electron-withdrawing groups like -NO


 or -CN), Nucleophilic Aromatic Substitution (SNAr) is the superior choice[1]. Palladium catalysis is unnecessary and overcomplicates the reaction. Simply heating morpholine with the aryl fluoride in the presence of a mild base (like K

CO

or DIPEA) in a polar aprotic solvent (DMF or DMSO) will yield the Meisenheimer complex intermediate, followed by rapid elimination of the halide to give the N-aryl morpholine in near-quantitative yields.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord Morpholine Deprot Deprotonation (Base) AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product

Catalytic cycle of Palladium-catalyzed Buchwald-Hartwig amination.

Standard Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is optimized for neutral to electron-rich aryl bromides.[2]

  • Preparation: In a 2-necked flask under a strict nitrogen atmosphere, charge bis(dibenzylideneacetone)palladium(0) [Pd

    
    (dba)
    
    
    
    ] (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
  • Solvent Addition: Add anhydrous, degassed toluene (5 mL per mmol of substrate). Stir the mixture at room temperature for 5 minutes to pre-form the active Pd(0)-ligand complex.

  • Reagent Addition: Add the aryl bromide (1.0 equiv.) and morpholine (1.5 equiv.) to the reaction mixture.

  • Reaction: Heat the resulting mixture to reflux (approx. 100-110°C) for 6 hours. Monitor progression via TLC or GC-MS.

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Pass the organic layer through a pad of Celite to remove palladium black.

  • Purification: Concentrate under reduced pressure and purify by silica gel column chromatography (eluent: hexane/ethyl acetate).

Section 2: N-Alkylation

The classical S


2 reaction with alkyl halides is a robust and versatile strategy for synthesizing a wide array of N-substituted morpholine derivatives[2].
FAQ & Troubleshooting

Q: My N-alkylation reaction is yielding a complex mixture of products, and NMR suggests ring-opening of the morpholine. What is going wrong? A: Morpholine ring-opening is a known side reaction when subjected to excessively high temperatures or overly harsh basic conditions (e.g., gas-phase reactions above 220°C or prolonged reflux with strong bases like NaOH)[4].

  • The Fix: Lower the temperature and switch to a milder base. The optimal condition for liquid-phase N-alkylation of morpholine utilizes anhydrous potassium carbonate (K

    
    CO
    
    
    
    ) in acetonitrile (CH
    
    
    CN) at a gentle reflux (82°C)[2]. Acetonitrile is polar enough to stabilize the S
    
    
    2 transition state but boils at a low enough temperature to prevent thermal degradation of the morpholine ring.

Q: I am trying to alkylate morpholine with a secondary alkyl halide, but the yield is terrible compared to primary halides. Why? A: This is a classic S


2 vs. E2 competition. Secondary alkyl halides are sterically hindered, which slows down the nucleophilic attack by morpholine. Concurrently, the basic conditions (K

CO

) promote E2 elimination of the secondary halide to form an alkene.
  • The Fix: If you must use a secondary electrophile, consider a reductive amination approach instead. React morpholine with the corresponding ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)

    
    ). This bypasses the S
    
    
    
    2 steric limitations and eliminates the E2 side reaction entirely.
Standard Protocol: Direct N-Alkylation with Alkyl Halides

This protocol utilizes mild basic conditions to prevent ring-opening.[2][5]

  • Setup: To a 250 mL round-bottom flask, add morpholine (1.0 equiv.), anhydrous potassium carbonate (K

    
    CO
    
    
    
    , 2.0 equiv.), and anhydrous acetonitrile (5 mL per mmol).
  • Activation: Stir the suspension at room temperature for 10 minutes.

  • Addition: Add the primary alkyl halide (e.g., benzyl bromide, 1.0 equiv.) dropwise to the stirred suspension to prevent localized exothermic spikes.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) for 4–6 hours.

  • Workup: Cool to room temperature. Filter the mixture to remove the inorganic salts (K

    
    CO
    
    
    
    and KBr). Wash the solid residue with additional acetonitrile.
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude product in ethyl acetate, wash with water and brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.

Quantitative Data Summary

The following table synthesizes the typical reaction parameters and expected yields for the various N-functionalization strategies discussed in this guide. Use this to benchmark your experimental results.

Functionalization StrategyTypical ElectrophileCatalyst / Base SystemOptimal SolventTemp (°C)Expected Yield
Buchwald-Hartwig Aryl Bromide / IodidePd

(dba)

, XPhos, NaOtBu
Toluene100 - 11080 - 95%
Ullmann-Type Aryl IodideCuI, Diamine Ligand, K

PO

DMSO / WaterRT - 9070 - 85%
S

Ar
Activated Aryl FluorideK

CO

or DIPEA
DMF80 - 12085 - 99%
Direct N-Alkylation Primary Alkyl HalideK

CO

Acetonitrile82 (Reflux)75 - 90%

References

1.1 2.2 3.5 4.4 5.3

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Showdown: A Comparative Analysis of (R)- and (S)-2-Phenylmorpholine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of chiral molecules, the spatial arrangement of atoms can lead to profoundly different biological activities. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of chiral molecules, the spatial arrangement of atoms can lead to profoundly different biological activities. This guide provides an in-depth spectroscopic comparison of the enantiomeric pair, (R)- and (S)-2-phenylmorpholine, versatile building blocks in medicinal chemistry.[1][2] While possessing identical chemical formulas and molecular weights, their non-superimposable mirror-image structures necessitate distinct characterization.[1][2] This document details the application of key spectroscopic techniques—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) with chiral solvating agents—to differentiate and characterize these enantiomers.

The Chiroptical Distinction: VCD and ECD Spectroscopy

Enantiomers interact differently with circularly polarized light, a property exploited by VCD and ECD spectroscopy. These techniques measure the differential absorption of left and right circularly polarized light, providing a unique fingerprint for each enantiomer.[3][4][5]

Vibrational Circular Dichroism (VCD)

VCD spectroscopy probes the vibrational transitions of a chiral molecule.[3][4][5] The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining absolute configuration.[4][6] For (R)- and (S)-2-phenylmorpholine, the VCD spectra are expected to be mirror images of each other.

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation: Dissolve a known concentration of the purified (R)- or (S)-2-phenylmorpholine enantiomer in a suitable solvent (e.g., deuterated chloroform, CDCl₃). A relatively high concentration is often required for VCD measurements.[5]

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator to generate circularly polarized light.[3]

  • Data Acquisition: Record the VCD spectrum over the desired infrared region, typically from 4000 to 800 cm⁻¹.

  • Data Processing: The final VCD spectrum is presented as the difference in absorbance between left and right circularly polarized light (ΔA = Aₗ - Aᵣ).[3]

Electronic Circular Dichroism (ECD)

ECD spectroscopy examines the differential absorption of circularly polarized ultraviolet and visible light, arising from electronic transitions within the molecule.[7][8][9] The aromatic phenyl group in 2-phenylmorpholine is the primary chromophore responsible for its ECD signal. Similar to VCD, the ECD spectra of the (R)- and (S)-enantiomers are expected to be mirror images, exhibiting opposite Cotton effects.[7]

Experimental Protocol: ECD Spectroscopy

  • Sample Preparation: Prepare solutions of the (R)- and (S)-2-phenylmorpholine enantiomers in a transparent solvent, such as methanol or acetonitrile, at a concentration suitable for UV-Vis spectroscopy.

  • Instrumentation: Employ a dedicated CD spectrometer.

  • Data Acquisition: Scan the appropriate UV wavelength range (e.g., 200-300 nm) to observe the electronic transitions of the phenyl chromophore.

  • Data Analysis: The ECD spectrum is typically plotted as the difference in molar absorptivity (Δε) versus wavelength. The amplitude of the Cotton effect is proportional to the enantiomeric purity.[7]

Resolving Enantiomers in an Achiral Environment: NMR with Chiral Solvating Agents

Standard NMR spectroscopy is inherently "blind" to chirality, meaning that enantiomers in an achiral solvent will produce identical spectra.[10][11] To overcome this, chiral solvating agents (CSAs) are introduced. These agents form transient diastereomeric complexes with the enantiomers, leading to distinguishable chemical shifts in the NMR spectrum.[10][12][13][14]

Mechanism of Chiral Recognition

The CSA, itself an enantiomerically pure compound, interacts with the (R)- and (S)-2-phenylmorpholine enantiomers through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. These interactions result in the formation of short-lived diastereomeric solvates with distinct magnetic environments, breaking the spectral degeneracy of the enantiomers.[10][12][13][14]

Experimental Protocol: NMR with Chiral Solvating Agents

  • Sample Preparation: In an NMR tube, dissolve the racemic or enantiomerically enriched 2-phenylmorpholine in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Compare the spectra of the racemate with and without the CSA. In the presence of the CSA, distinct signals for the protons of the (R)- and (S)-enantiomers should be observable, allowing for the determination of enantiomeric excess (ee).[15]

Comparative Spectroscopic Data

The following table summarizes the expected key spectroscopic features for the (R)- and (S)-enantiomers of 2-phenylmorpholine.

Spectroscopic Technique(R)-2-Phenylmorpholine(S)-2-PhenylmorpholineKey Differentiating Feature
VCD Positive/Negative Cotton effects at specific vibrational frequenciesNegative/Positive Cotton effects (mirror image of R-enantiomer)Sign of the VCD bands
ECD Positive/Negative Cotton effects in the UV regionNegative/Positive Cotton effects (mirror image of R-enantiomer)Sign of the Cotton effects
¹H NMR (with CSA) Unique set of chemical shifts for diastereomeric complexDistinct set of chemical shifts for diastereomeric complexDifferential chemical shifts (Δδ) for corresponding protons

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of (R)- and (S)-2-phenylmorpholine.

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve enantiomer in CDCl₃ Acq Record spectrum on FTIR-VCD spectrometer Prep->Acq Transfer to cell Proc Calculate ΔA = Aₗ - Aᵣ Acq->Proc Raw data

Caption: VCD Spectroscopy Experimental Workflow.

ECD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Dissolve enantiomer in UV-transparent solvent Acq Scan UV range on CD spectrometer Prep->Acq Transfer to cuvette Proc Plot Δε vs. wavelength Acq->Proc Raw data

Caption: ECD Spectroscopy Experimental Workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Dissolve 2-phenylmorpholine in deuterated solvent Prep2 Add chiral solvating agent Prep1->Prep2 Acq Acquire ¹H NMR spectrum Prep2->Acq Transfer to NMR tube Proc Observe split signals and calculate enantiomeric excess Acq->Proc FID data

Caption: NMR with Chiral Solvating Agent Workflow.

Conclusion

The spectroscopic techniques of VCD, ECD, and NMR with chiral solvating agents provide a powerful and complementary toolkit for the unambiguous differentiation of (R)- and (S)-2-phenylmorpholine. While VCD and ECD offer direct chiroptical signatures, NMR with CSAs allows for the quantification of enantiomeric purity in a routine laboratory setting. The application of these methods is crucial for ensuring the stereochemical integrity of chiral drug candidates and advancing our understanding of structure-activity relationships.

References

  • Bruker. Vibrational circular dichroism (VCD). [Link]

  • Nafie, L. A. (2014). Vibrational circular dichroism spectroscopy of chiral molecules. PubMed. [Link]

  • Wikipedia. (2023). Vibrational circular dichroism. [Link]

  • De la Rosa, M. A., & Juarez, J. (2017). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. PMC. [Link]

  • ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link]

  • University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • ORCA Tutorials. Electronic Circular Dichroism (ECD). [Link]

  • MDPI. (2020). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. [Link]

  • ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]

  • PubMed. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. [Link]

  • ResearchGate. Experimental Electronic Circular Dichroism (ECD) spectra of both enantiomers of (N-Me-IND)2-T4 films. [Link]

  • AIP Publishing. (2021). Electronic circular dichroism spectra using the algebraic diagrammatic construction schemes of the polarization propagator up to third order. [Link]

  • The Royal Society. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. [Link]

  • Google Patents. Phenylmorpholines and analogues thereof.
  • PubChem. 2-Phenylmorpholine. [Link]

  • PubChem. (R)-2-Phenylmorpholine. [Link]

  • PMC. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. [Link]

  • PMC. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. [Link]

  • PubMed. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. [Link]

  • ChemRxiv. (2024). Direct Chiral Discrimination with NMR. [Link]

  • Grokipedia. 2-Phenylmorpholine. [Link]

  • ResearchGate. Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. [Link]

  • PMC. (2019). [1H]/[2H] discriminated bianthryl atropisotopomers: enantiospecific syntheses from BINOL and direct multi-spectroscopic analyses of their isotopic chirality. [Link]

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Comparative

Biological Activity of Substituted 2-Phenylmorpholine Derivatives: A Comparative Guide

Executive Summary The 2-phenylmorpholine scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent monoamine releasing activity. Historically validated by Phenmetrazine (an an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylmorpholine scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent monoamine releasing activity. Historically validated by Phenmetrazine (an anorectic agent withdrawn due to abuse potential), this scaffold remains a critical template for developing norepinephrine-dopamine releasing agents (NDRAs) for obesity, ADHD, and potential cocaine replacement therapies.

This guide provides an objective technical comparison of substituted 2-phenylmorpholine derivatives. Unlike simple reuptake inhibitors (e.g., Methylphenidate), many of these derivatives function as substrate-type releasers , entering the presynaptic neuron to reverse transporter flux. We analyze the Structure-Activity Relationship (SAR) of key halogenated and methylated analogs, supported by experimental protocols and quantitative data.

Structural Logic & Pharmacophore[1]

The core pharmacophore consists of a morpholine ring with a phenyl group at the C2 position. Biological activity is modulated by three primary vectors:

  • Phenyl Ring Substitution: Dictates transporter selectivity (DAT vs. SERT).

  • C3 Methylation: Introduces chirality and metabolic stability (e.g., Phenmetrazine).

  • N-Alkylation: Often converts active compounds into prodrugs (e.g., Phendimetrazine).

Key Derivatives Analyzed
  • Phenmetrazine (PM): The parent scaffold; a balanced NDRA.

  • 3-Fluorophenmetrazine (3-FPM): A halogenated analog with high metabolic stability and retained NDRA profile.

  • 4-Methylphenmetrazine (4-MPM): A para-methyl analog that introduces significant serotonergic (SERT) activity.[1]

  • Phendimetrazine (PDM): The N-methyl prodrug of phenmetrazine.

Comparative Biological Activity

The following data aggregates potency values from radioligand uptake and release assays in HEK293 cells expressing human transporters (hDAT, hNET, hSERT).

Table 1: Comparative Potency Profiles (IC50 / EC50)
CompoundClasshDAT Potency (nM)hNET Potency (nM)hSERT Potency (nM)Selectivity Ratio (DAT/SERT)Primary Mechanism
Phenmetrazine ParentEC50: ~131EC50: ~50> 10,000> 75Substrate Releaser
3-FPM HalogenatedEC50: 43EC50: 302,558~60Substrate Releaser
4-MPM AlkylatedIC50: 1,926IC50: 1,933408 4.7Non-selective Releaser
Methylphenidate Clinical StdIC50: ~200IC50: ~100> 10,000> 50Reuptake Blocker
Bupropion Clinical StdIC50: ~650IC50: ~1,500> 10,000> 15Reuptake Blocker

> Note: "EC50" refers to release assays (measure of efflux), while "IC50" refers to uptake inhibition. Lower numbers indicate higher potency. 4-MPM shows a distinct shift toward SERT affinity, suggesting entactogenic (MDMA-like) potential, unlike the pure stimulant profile of Phenmetrazine and 3-FPM.

Mechanism of Action: Releaser vs. Blocker

Understanding the distinction between a Substrate Releaser (Phenmetrazine derivatives) and a Reuptake Blocker (Methylphenidate) is critical for interpreting the data. Releasers are translocated into the neuron, triggering a reversal of the transporter, which dumps neurotransmitters into the synapse.

MOA cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Vesicular Pool (DA/NE) Cytosol Cytosolic Neurotransmitter Transporter_In Transporter (DAT/NET) Inward Facing Cytosol->Transporter_In Reverse Transport (Efflux) Transporter_In->Cytosol Increases Cytosolic DA Synapse Synaptic Concentration Transporter_In->Synapse Massive Release Synapse->Transporter_In Reuptake Blocked Drug_PM Phenmetrazine (Substrate) Drug_PM->Transporter_In Translocated into cell Drug_MPH Methylphenidate (Blocker) Drug_MPH->Transporter_In Binds & Blocks (No Translocation)

Figure 1: Mechanism of Action. Phenmetrazine derivatives act as substrates, reversing the transporter to release monoamines. Methylphenidate merely blocks the transporter, preventing reuptake.

Experimental Protocols

To replicate the data presented above, the following standardized protocols for synthesis and biological assay are recommended.

A. General Synthesis of 2-Phenylmorpholines

This route utilizes the cyclization of


-haloketones with amino alcohols, a robust method for generating the morpholine core.
  • Bromination: React propiophenone with bromine in glacial acetic acid to yield

    
    -bromopropiophenone.
    
  • Cyclization:

    • Dissolve

      
      -bromopropiophenone (1.0 eq) in toluene.
      
    • Add ethanolamine (2.5 eq) (or

      
      -alkylethanolamine for 
      
      
      
      -substituted derivatives).
    • Reflux for 16 hours with a Dean-Stark trap to remove water.

  • Reduction:

    • Cool the intermediate morpholinol solution.

    • Add Sodium Borohydride (

      
      , 2.0 eq) in methanol at 0°C.
      
    • Stir at room temperature for 4 hours.

  • Isolation: Acid/base extraction yields the cis/trans diastereomers. The trans isomer is typically the thermodynamically stable and bioactive form.

B. Monoamine Uptake Inhibition Assay (In Vitro)

Objective: Determine IC50 values for DAT, NET, and SERT.

Reagents:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands:

    
    Dopamine, 
    
    
    
    Norepinephrine,
    
    
    Serotonin.[2]

Protocol:

  • Cell Preparation: Plate cells in 96-well plates coated with poly-D-lysine. Incubate until 80% confluent.

  • Pre-incubation: Wash cells with Krebs-HEPES buffer. Add test compound (e.g., 3-FPM) at varying concentrations (

    
     to 
    
    
    
    M). Incubate for 10 mins at 25°C.
  • Uptake Initiation: Add radioligand (final conc. 20 nM) and incubate for 5 mins (DAT/SERT) or 10 mins (NET).

  • Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake. Fit to non-linear regression (Sigmoidal dose-response) to calculate IC50.

Experimental Workflow

This diagram outlines the logical progression from chemical synthesis to lead identification.

Workflow cluster_assay Biological Screening Synthesis Chemical Synthesis (Alpha-haloketone route) Purification Chiral Resolution (Isolate Trans-Isomer) Synthesis->Purification Binding Radioligand Binding (Ki Determination) Purification->Binding Uptake Uptake Inhibition (IC50 Determination) Binding->Uptake Release Functional Release Assay (EC50 Determination) Uptake->Release Decision Selectivity Analysis (DAT/NET vs SERT) Release->Decision Lead Candidate Lead Candidate Decision->Lead Candidate High DAT/NET Low SERT Entactogen Entactogen Decision->Entactogen High SERT

Figure 2: Screening Workflow. A systematic approach to filtering derivatives based on selectivity profiles.

References

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology. Link

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM).[3] Drug Testing and Analysis. Link

  • Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link

  • Banks, M. L., et al. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. British Journal of Pharmacology. Link

  • World Health Organization (2020). Critical Review Report: 3-Fluorophenmetrazine. Expert Committee on Drug Dependence. Link

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylmorpholine Analogues as Monoamine Transporter Modulators

For Researchers, Scientists, and Drug Development Professionals The 2-phenylmorpholine scaffold is a cornerstone in the development of centrally acting agents, most notably for its role in modulating monoamine neurotrans...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylmorpholine scaffold is a cornerstone in the development of centrally acting agents, most notably for its role in modulating monoamine neurotransmitter levels. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-phenylmorpholine analogues, offering insights into how structural modifications influence their potency and selectivity as inhibitors or releasing agents at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Understanding these relationships is critical for the rational design of novel therapeutics for a range of neurological and psychiatric disorders, including ADHD, depression, and substance use disorders.[1]

The 2-Phenylmorpholine Core: A Privileged Scaffold

The 2-phenylmorpholine structure, exemplified by the prototypical stimulant phenmetrazine, features a phenyl ring attached to a morpholine heterocycle.[1][2] This arrangement provides a rigid framework that presents key pharmacophoric elements for interaction with monoamine transporters. The secondary amine in the morpholine ring is a crucial site for interaction, while the phenyl ring offers a large surface for various substitutions that can fine-tune the compound's pharmacological profile.

Structure-Activity Relationship (SAR) of 2-Phenylmorpholine Analogues

The biological activity of 2-phenylmorpholine analogues is highly sensitive to substitutions on both the phenyl ring and the morpholine nitrogen. These modifications can dramatically alter a compound's affinity and efficacy at DAT, NET, and SERT, leading to a spectrum of pharmacological effects ranging from potent and selective releasing agents to balanced reuptake inhibitors.

Phenyl Ring Substitutions: Modulating Potency and Selectivity

Substitution on the phenyl ring is a key strategy for tuning the activity of 2-phenylmorpholine analogues. The position and nature of the substituent have a profound impact on transporter interactions.

A systematic comparison of methyl-substituted phenmetrazine isomers reveals a clear SAR. The position of the methyl group on the phenyl ring dictates the potency and selectivity of the resulting compound.

CompoundPhenyl SubstitutionDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DA Release EC50 (nM)NE Release EC50 (nM)5-HT Release EC50 (nM)
PhenmetrazineUnsubstituted1.931.2>1070-13129-50.47,765->10,000
2-MPM2-Methyl6.745.2>10183103>10,000
3-MPM3-Methyl>105.2>102,380138>10,000
4-MPM4-Methyl1.931.81.111359698

Data sourced from Mayer et al. (2018)[3].

Key Observations:

  • Unsubstituted (Phenmetrazine): Exhibits potent activity as a dopamine and norepinephrine reuptake inhibitor and releasing agent, with minimal interaction with the serotonin transporter.[3]

  • ortho-Substitution (2-MPM): Placing a methyl group at the 2-position of the phenyl ring leads to a decrease in potency at both DAT and NET compared to phenmetrazine.[3]

  • meta-Substitution (3-MPM): A methyl group at the 3-position significantly reduces DAT activity while maintaining moderate NET inhibition.[3]

  • para-Substitution (4-MPM): The addition of a methyl group at the 4-position retains the potent DAT and NET inhibition seen in phenmetrazine but dramatically increases SERT inhibition, leading to a more balanced triple reuptake inhibitor profile.[3] This highlights the sensitivity of the SERT binding pocket to substitutions at the para-position.

Halogenation of the phenyl ring is another common strategy to modulate activity. Fluorine and chlorine substitutions can alter the electronic properties and lipophilicity of the molecule, influencing its interaction with the transporters.

CompoundPhenyl SubstitutionDAT Release EC50 (nM)NET Release EC50 (nM)SERT Release EC50 (nM)
PhenmetrazineUnsubstituted87383246
3-FPM3-Fluoro43302558
3-CPM3-Chloro27201284

Data sourced from a patent application[4].

Key Observations:

  • 3-Fluoro (3-FPM) and 3-Chloro (3-CPM): Substitution with electron-withdrawing groups at the 3-position of the phenyl ring generally enhances potency at both DAT and NET compared to the unsubstituted parent compound, phenmetrazine. The more electron-withdrawing chlorine atom in 3-CPM results in a greater potency increase than the fluorine atom in 3-FPM. Both substitutions also lead to a modest increase in potency at SERT, although they remain significantly more selective for the catecholamine transporters.[4]

Morpholine Ring Substitutions: Impact on Activity

Modifications to the morpholine ring, particularly at the nitrogen (N4) and the carbon adjacent to the phenyl group (C3), also play a crucial role in the SAR of this class of compounds.

  • N-Alkylation: The addition of an alkyl group to the morpholine nitrogen can have varied effects. For instance, N-methylation of phenmetrazine to produce phendimetrazine results in a compound that is considered a prodrug, with its primary activity attributed to its in vivo conversion back to phenmetrazine.[4][5][6]

  • C3-Alkylation: The presence and nature of an alkyl group at the C3 position are critical for activity. Phenmetrazine itself possesses a methyl group at this position. The stereochemistry at both the C2 and C3 positions is also a key determinant of pharmacological activity.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the activity of 2-phenylmorpholine analogues at monoamine transporters. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Synthesis of the 2-Phenylmorpholine Scaffold

A common synthetic route to the 2-phenylmorpholine scaffold involves the reaction of an appropriate 2-aminoethanol with an aryl-bromomethyl-ketone. The resulting intermediate hydroxyaminoketone undergoes spontaneous cyclization to form the tetrahydro-1,4-oxazine (morpholine) ring.[7]

Aminoethanol 2-Aminoethanol Intermediate Hydroxyaminoketone Intermediate Aminoethanol->Intermediate Reaction Bromoketone Aryl-bromomethyl-ketone Bromoketone->Intermediate Product 2-Aryl-morpholin-2-ol Intermediate->Product Spontaneous Cyclization

Caption: General synthesis of the 2-phenylmorpholine scaffold.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters. It is a fundamental assay for characterizing the SAR of transporter ligands.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled substrate (e.g., [³H]dopamine) for uptake into cells expressing the target transporter (e.g., DAT). A decrease in the accumulation of the radiolabeled substrate in the presence of the test compound indicates inhibition of the transporter.

Step-by-Step Methodology (using HEK293 cells):

  • Cell Culture:

    • Maintain human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) in appropriate culture medium supplemented with a selection antibiotic to ensure continued transporter expression.

    • Plate the cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay. This ensures a consistent number of transporters per well.

  • Assay Buffer Preparation:

    • Prepare a Krebs-HEPES buffer (KHB) containing: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, and 10 mM HEPES, adjusted to pH 7.4. This buffer mimics the ionic composition of the extracellular fluid.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution in KHB to obtain a range of concentrations to be tested. This allows for the determination of a dose-response curve and calculation of the IC50 value.

  • Uptake Inhibition Assay:

    • Wash the confluent cell monolayer in the 96-well plate with KHB to remove any residual culture medium.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 10-20 minutes) at room temperature or 37°C. This allows the compound to bind to the transporters.

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time is optimized to be within the linear range of uptake for each transporter.

    • Terminate the uptake by rapidly washing the cells with ice-cold KHB. The cold temperature and rapid washing minimize the efflux of the radiolabeled substrate.

    • Lyse the cells with a scintillation-compatible lysis buffer.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor, such as GBR 12909 for DAT, desipramine for NET, or fluoxetine for SERT) from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake.

cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis Culture Culture HEK293 cells expressing transporters Plate Plate cells in 96-well plates Culture->Plate Wash1 Wash cells Plate->Wash1 Preincubate Pre-incubate with test compound Wash1->Preincubate AddSubstrate Add radiolabeled substrate Preincubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Terminate Terminate uptake Incubate->Terminate Lyse Lyse cells Terminate->Lyse Scintillation Scintillation counting Lyse->Scintillation Calculate Calculate specific uptake Scintillation->Calculate Plot Plot dose-response curve Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50

Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.

In Vitro Neurotransmitter Release Assay

This assay is used to determine if a compound acts as a substrate for the transporter, inducing reverse transport or "release" of the neurotransmitter from the cell. This is a key functional assay to differentiate between reuptake inhibitors and releasing agents.

Principle: The assay measures the ability of a test compound to stimulate the efflux of a pre-loaded radiolabeled substrate from cells or synaptosomes expressing the target transporter. An increase in the amount of radioactivity in the extracellular buffer in the presence of the test compound indicates that it is a releasing agent.

Step-by-Step Methodology (using rat brain synaptosomes):

  • Synaptosome Preparation:

    • Isolate synaptosomes from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) using a standard subcellular fractionation protocol involving homogenization and differential centrifugation.[8][9] This provides a preparation enriched in nerve terminals containing the transporters of interest.

    • Resuspend the final synaptosomal pellet in an appropriate physiological buffer.

  • Pre-loading with Radiolabeled Substrate:

    • Incubate the synaptosomes with a radiolabeled substrate (e.g., [³H]dopamine) for a defined period (e.g., 15-30 minutes) at 37°C to allow for uptake and accumulation of the substrate within the nerve terminals.

  • Superfusion or Plate-Based Release Assay:

    • Superfusion Method:

      • Transfer the pre-loaded synaptosomes to a superfusion apparatus.

      • Continuously perfuse the synaptosomes with buffer to establish a stable baseline of spontaneous efflux.

      • Switch to a buffer containing the test compound at various concentrations and collect the perfusate in fractions over time.

    • Plate-Based Method:

      • After pre-loading, wash the synaptosomes to remove excess extracellular radiolabeled substrate.

      • Resuspend the synaptosomes in buffer and add them to a 96-well plate.

      • Add the test compound at various concentrations to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

      • Separate the synaptosomes from the supernatant by centrifugation or filtration.

  • Measurement of Released Radioactivity:

    • For both methods, measure the amount of radioactivity in the collected superfusion fractions or the supernatant using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of release as a percentage of the total radioactivity in the synaptosomes.

    • Plot the percentage of release against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal release.

cluster_0 Preparation cluster_1 Release Assay cluster_2 Data Analysis Isolate Isolate synaptosomes from brain tissue Preload Pre-load with radiolabeled substrate Isolate->Preload Expose Expose to test compound Preload->Expose Collect Collect supernatant/ perfusate Expose->Collect Scintillation Scintillation counting Collect->Scintillation Calculate Calculate % release Scintillation->Calculate Plot Plot dose-response curve Calculate->Plot DetermineEC50 Determine EC50 Plot->DetermineEC50

Caption: Workflow for the in vitro neurotransmitter release assay.

Conclusion

The 2-phenylmorpholine scaffold represents a versatile platform for the design of monoamine transporter modulators. The structure-activity relationship of its analogues is well-defined, with substitutions on the phenyl ring and the morpholine ring providing a means to fine-tune potency and selectivity. This guide provides a framework for understanding these relationships and the experimental methodologies used to elucidate them, serving as a valuable resource for researchers in the field of CNS drug discovery. The data presented herein underscores the importance of a systematic approach to medicinal chemistry, where subtle structural modifications can lead to significant changes in pharmacological activity, ultimately guiding the development of safer and more effective therapeutics.

References

  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1528-1537.
  • Rothman, R. B., et al. (2013). Phenylmorpholines and analogues thereof. U.S.
  • Evans, G. J. O. (2015). Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles. Cold Spring Harbor Protocols, 2015(5), pdb.prot083469.
  • Dunkley, P. R., et al. (1988). A rapid Percoll gradient procedure for preparation of synaptosomes. Brain Research, 441(1-2), 59-71.
  • Banks, M. L., et al. (2014). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Neuropsychopharmacology, 39(2), 442-451.
  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566.
  • Grokipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]

  • Grokipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Nikolakopoulos, A. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Current Topics in Medicinal Chemistry, 2(3), 253-270.
  • Negus, S. S., et al. (2014). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Pharmacology Biochemistry and Behavior, 124, 38-43.
  • Mayer, F. P., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 399.
  • Hondebrink, L., et al. (2017). Measuring Inhibition of Monoamine Reuptake Transporters by New Psychoactive Substances (NPS) in Real-Time Using a High-Throughput, Fluorescence-Based Assay. Toxicology in Vitro, 45(Pt 1), 60-71.
  • ResearchGate. (n.d.). In vitro monoamine transporter reuptake inhibition of (S, S)-CE-158.... Retrieved from [Link]

  • Shergill, J. K., & Azarnia Tehran, D. (2025).
  • Supplemental Material and Methods Synaptosome Preparations. (n.d.). Retrieved from [Link]

  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4- methylphenmetrazine (4-MPM). LJMU Research Online.
  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 678.
  • Rothman, R. B., et al. (2002). Evidence for psychostimulant-like behavioral effects of phendimetrazine. European Journal of Pharmacology, 447(1), 51-57.
  • Kim, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6563-6572.
  • Newman, A. H., et al. (2012). SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues. ACS Medicinal Chemistry Letters, 3(10), 845-849.
  • Aggarwal, S., et al. (2020).
  • E3S Web of Conferences. (2024).
  • Manandhar, S., et al. (2019). Discovery and Development of Monoamine Transporter Ligands.

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Comparative

Beyond the Racemate: A Comparative Guide to Stereochemical Validation of 2-Phenylmorpholine Derivatives

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving and validating chiral centers in early-stage drug discovery. The 2-phenylmorpholine scaffold is a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving and validating chiral centers in early-stage drug discovery. The 2-phenylmorpholine scaffold is a privileged pharmacophore embedded in a wide array of bioactive molecules, ranging from classical monoamine releasing agents (like phenmetrazine) to modern kinase inhibitors and CNS therapeutics[1]. Because the pharmacological efficacy and toxicological profile of these compounds are deeply tied to their stereochemistry, validating the exact (S)- or (R)- configuration is an absolute regulatory imperative.

This guide objectively evaluates the analytical pipelines used to separate and validate the stereochemistry of 2-phenylmorpholine derivatives. We will compare the performance of Chiral Supercritical Fluid Chromatography (SFC) against traditional High-Performance Liquid Chromatography (HPLC) for enantiomeric separation, and Vibrational Circular Dichroism (VCD) against Nuclear Magnetic Resonance (NMR) for absolute configuration determination.

Comparative Analysis: Separation and Configuration Technologies

Enantiomeric Separation: Chiral SFC vs. Chiral HPLC

The historical standard for resolving racemic 2-phenylmorpholine has been normal-phase Chiral HPLC. However, Chiral SFC has rapidly superseded HPLC as the premier technology in pharmaceutical laboratories[2].

The Causality of SFC Superiority: SFC utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase. Supercritical CO₂ possesses approximately one-third the viscosity of typical HPLC solvents like hexane or heptane[3]. This unique physicochemical property drastically increases solute diffusivity, enhancing mass transfer within the porous network of polysaccharide-based chiral stationary phases (e.g., Chiralcel OD or Chiralpak AD). Consequently, SFC allows for flow rates up to three times higher than HPLC without exceeding column backpressure limits, reducing run times from 30+ minutes to under 5 minutes[3]. Furthermore, when polar modifiers (like methanol or ethanol) are introduced into the supercritical fluid, they induce highly dynamic hydrogen-bonding interactions with the chiral selector, often yielding superior enantiomeric selectivity (


) and resolution (

) compared to liquid chromatography[4].
Absolute Configuration: VCD vs. NMR

Once enantiomers are separated, their absolute configuration must be assigned. While X-ray crystallography is the definitive standard, it requires single crystals—a notoriously difficult feat for many morpholine oils or amorphous salts.

Traditionally, NMR utilizing chiral derivatizing agents (e.g., Mosher's acid chloride) was the fallback. However, the secondary amine of the 2-phenylmorpholine ring can be sterically hindered, leading to incomplete derivatization or kinetic resolution artifacts that confound data interpretation[5].

The Causality of VCD Superiority: Vibrational Circular Dichroism (VCD) has emerged as the non-degradative gold standard for absolute configuration[6]. VCD measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. By directly comparing the experimental VCD spectrum of a purified enantiomer against quantum mechanical Density Functional Theory (DFT) calculations, scientists can assign absolute stereochemistry ab initio without the need for crystallization or chemical derivatization[6].

Quantitative Comparison of Stereochemical Validation Techniques

The following table summarizes the operational metrics of these analytical alternatives, derived from field-proven laboratory data:

ParameterChiral SFCChiral HPLCVCD SpectroscopyNMR (Chiral Derivatization)
Primary Utility Enantiomeric Separation & QuantitationEnantiomeric Separation & QuantitationAbsolute ConfigurationRelative/Absolute Configuration
Typical Run Time 3 – 10 minutes15 – 45 minutes2 – 4 hours (Acquisition)1 – 2 hours (Post-Derivatization)
Sample Requirement 0.1 – 1 mg (Analytical)0.1 – 1 mg (Analytical)5 – 10 mg1 – 5 mg
Configuration Yielded Relative (Requires known standard)Relative (Requires known standard)Absolute (Ab initio validation)Absolute (Empirical modeling)
Solvent Waste Very Low (CO₂ evaporates upon depressurization)High (Hexane/Heptane/IPA mixtures)Zero (Non-destructive, solvent recoverable)Low (Deuterated solvents)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, analytical workflows must be designed as self-validating systems. Below are the step-by-step methodologies for the recommended SFC-to-VCD pipeline.

Protocol 1: High-Throughput Chiral SFC Separation

Objective: Isolate the (S)- and (R)- enantiomers of 2-phenylmorpholine from a racemic mixture with baseline resolution (


).
  • System Equilibration & Baseline Establishment: Mount a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm) on an analytical SFC system[4]. Equilibrate with supercritical CO₂ and 10% Methanol at 120 bar backpressure, 35 °C, and a flow rate of 3.0 mL/min.

    • Causality: Maintaining 120 bar ensures the CO₂ remains well above its critical pressure, preventing phase separation and density fluctuations that cause baseline noise and peak broadening.

  • Additive Optimization: Inject 5 µL of 1 mg/mL racemic 2-phenylmorpholine.

    • Causality: Because 2-phenylmorpholine is a secondary amine, it will likely exhibit severe peak tailing due to non-specific interactions with residual acidic silanols on the silica support.

    • Adjustment: Introduce 0.1% Diethylamine (DEA) into the methanol modifier. The basic additive competitively masks the silanol sites, restoring Gaussian peak shapes and maximizing

      
      .
      
  • Preparative Scale-Up & Validation: Transfer the optimized method to a preparative SFC column (e.g., 21 x 250 mm), scaling the flow rate geometrically.

    • Self-Validation: Re-inject the collected, evaporated fractions back onto the analytical SFC system. An enantiomeric excess (ee) of >99% validates the preparative isolation.

Protocol 2: Absolute Configuration via VCD

Objective: Unambiguously assign the absolute configuration of the separated enantiomers without crystallization.

  • Spectral Acquisition: Dissolve 5 mg of the purified enantiomer in 150 µL of a mid-IR transparent solvent (e.g., CDCl₃). Load the sample into a BaF₂ cell (100 µm path length). Acquire IR and VCD spectra using a dual-PEM FT-VCD spectrometer, accumulating scans for 4 hours to achieve a high signal-to-noise ratio.

  • DFT Conformational Search: Perform a molecular mechanics conformational search of the (S)-2-phenylmorpholine model. Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory[6].

    • Causality: The morpholine ring exists in a dynamic chair-chair equilibrium, with the phenyl group strongly preferring the equatorial position to minimize 1,3-diaxial steric interactions[5]. The DFT model must calculate Boltzmann-weighted populations of these conformers to accurately predict the aggregate vibrational modes.

  • Spectral Alignment & Validation: Overlay the Boltzmann-averaged calculated VCD spectrum with the experimental spectrum.

    • Self-Validation: A positive phase match across key vibrational bands (e.g., C-N stretching, N-H bending) confirms the assigned configuration. If the experimental spectrum perfectly mirrors the calculated (S)-spectrum, the physical sample is definitively the (R)-enantiomer.

Stereochemical Validation Workflow

StereochemicalValidation N1 Racemic 2-Phenylmorpholine N2 Chiral SFC Screening (CO2 / Modifier) N1->N2 Sample Prep N3 Enantiomeric Resolution (Rs > 1.5) N2->N3 High-Throughput Separation N4 VCD Spectroscopy (IR / VCD Acquisition) N3->N4 Purified Isomer N5 DFT Computational Modeling N3->N5 3D Coordinates N6 Absolute Configuration (S)- or (R)- Enantiomer N4->N6 Experimental Spectra N5->N6 Calculated Spectra

Workflow for the stereochemical validation of 2-phenylmorpholine derivatives.

References

1.4 - ResearchGate[4] 2. 3 - American Laboratory[3] 3. 2 - LabRulez LCMS[2] 4.5 - Canadian Science Publishing[5] 5. 1 - Wikipedia[1] 6.6 - SciSpace[6]

Sources

Validation

comparison of Boc vs. Cbz protecting groups in morpholine synthesis

Orthogonal Strategies in Morpholine Synthesis: A Comparative Guide to Boc vs. Cbz Protecting Groups Morpholines are privileged, six-membered cyclic amine pharmacophores heavily utilized in modern drug discovery to improv...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Strategies in Morpholine Synthesis: A Comparative Guide to Boc vs. Cbz Protecting Groups

Morpholines are privileged, six-membered cyclic amine pharmacophores heavily utilized in modern drug discovery to improve aqueous solubility and metabolic stability. During the synthesis of complex morpholine derivatives—such as bridged, fused, or spiro-bis-morpholine systems—the secondary nitrogen must be temporarily masked. If left unprotected, the highly nucleophilic nitrogen will participate in unwanted intermolecular alkylations during cyclization steps, leading to oligomerization or the poisoning of transition-metal catalysts[1].

As a Senior Application Scientist, selecting the correct protecting group is not merely a procedural step; it is a strategic decision that dictates the conformational dynamics of the ring closure and the survival of the scaffold during late-stage functionalization. This guide provides an objective, data-driven comparison of the two most prominent amine protecting groups in morpholine synthesis: the tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups.

Mechanistic Causality & Scaffold Compatibility

The choice between Boc and Cbz fundamentally impacts the synthetic route due to their differing steric profiles and orthogonal cleavage mechanisms:

  • Boc (tert-butyloxycarbonyl): The bulky tert-butyl group exerts significant steric hindrance. During the cyclization of diethanolamine precursors, this steric bulk often forces the intermediate into a conformation that favors the thermodynamically stable chair transition state, facilitating efficient ring closure. However, Boc is acid-labile[2]. If the target morpholine is embedded within an acid-sensitive architecture—such as a bis-morpholine spiroacetal—the strong Brønsted acids required for Boc removal (e.g., 3M HCl or TFA) can cause unintended anomerization or complete destruction of the spiroacetal core[3].

  • Cbz (carboxybenzyl): The Cbz group is planar and slightly less sterically demanding. Its primary strategic advantage is its removal via catalytic hydrogenolysis under strictly neutral conditions[2]. This makes Cbz the protecting group of choice for acid-sensitive morpholine derivatives.

Crucially, Boc and Cbz are orthogonal . In the synthesis of complex bis-morpholine scaffolds, researchers strategically protect one morpholine ring with Cbz and the other with Boc. This allows for the selective hydrogenolysis of the Cbz group to functionalize the first ring, followed by the acidic cleavage of the Boc group to functionalize the second, enabling the rapid assembly of highly diverse compound libraries[3].

Quantitative Comparison

The following table summarizes the physicochemical properties and experimental performance of Boc and Cbz specifically within the context of morpholine synthesis.

ParameterBoc (tert-butyloxycarbonyl)Cbz (carboxybenzyl)
Molecular Weight 101.12 g/mol 151.16 g/mol
Introduction Reagent Boc₂O (di-tert-butyl dicarbonate)CbzCl (benzyl chloroformate)
Deprotection Reagent Strong acids (TFA, or 4M HCl/Dioxane)[3],[2]H₂ gas, Pd/C catalyst[2]
Cleavage Byproducts Isobutylene (gas), CO₂ (gas)Toluene (liquid), CO₂ (gas)
Orthogonality Stable to H₂/Pd-C; Cleaved in presence of CbzStable to TFA/HCl; Cleaved in presence of Boc[2]
Morpholine Synthesis Yield 85–98% (isolated as HCl salt)[3]90–99% (isolated as free base)[3],[2]
Scaffold Compatibility Unsuitable for acid-sensitive spiroacetals[3]Ideal for acid-sensitive moieties[3]

Workflow Visualization

G Start Morpholine Precursor (Amino Alcohol) Boc_Prot Boc Protection (Boc2O, Base) Start->Boc_Prot Cbz_Prot Cbz Protection (CbzCl, Base) Start->Cbz_Prot Cyclization1 Ring Closure (Intramolecular SN2) Boc_Prot->Cyclization1 Cyclization2 Ring Closure (Intramolecular SN2) Cbz_Prot->Cyclization2 Boc_Morph N-Boc Morpholine Cyclization1->Boc_Morph Cbz_Morph N-Cbz Morpholine Cyclization2->Cbz_Morph Boc_Deprot Acidic Deprotection (4M HCl/Dioxane) Boc_Morph->Boc_Deprot Cbz_Deprot Hydrogenolysis (H2, Pd/C, MeOH) Cbz_Morph->Cbz_Deprot Product Free Morpholine Scaffold (Ready for Diversification) Boc_Deprot->Product Cbz_Deprot->Product

Orthogonal workflow for N-Boc and N-Cbz protection/deprotection in morpholine synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, utilizing macroscopic and spectroscopic feedback loops to confirm reaction progress.

Protocol A: Acidic Deprotection of N-Boc Morpholine Derivatives
  • Causality: While Trifluoroacetic acid (TFA) is a standard deprotection reagent[2], treating the N-Boc morpholine with 4M HCl in 1,4-dioxane is highly preferred in complex scaffold synthesis[3]. HCl/dioxane directly yields the morpholine hydrochloride salt, which is highly crystalline, easy to isolate via simple filtration, and avoids the hygroscopic, sticky oils often associated with TFA salts.

  • Self-Validating System: The cleavage of the Boc carbamate releases equimolar amounts of carbon dioxide and isobutylene gas. The cessation of effervescence (bubbling) serves as a primary, macroscopic indicator that the deprotection is nearing completion.

Step-by-Step Methodology:

  • Dissolve the N-Boc morpholine derivative (1.0 equiv) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 4M HCl in 1,4-dioxane (10.0 equiv). Caution: Rapid gas evolution will occur immediately upon addition.

  • Remove the ice bath, allowing the reaction to warm to room temperature. Stir vigorously for 2 hours.

  • Validation Check: Monitor the reaction visually. Once gas evolution has completely ceased, pull a 10 µL aliquot, neutralize with triethylamine, and spot on a TLC plate. Stain with ninhydrin (the free secondary morpholine amine will appear as a distinct, colored spot).

  • Concentrate the mixture in vacuo, or precipitate the resulting hydrochloride salt by adding cold diethyl ether. Filter and dry the precipitate to obtain the pure morpholine·HCl salt[3].

Protocol B: Orthogonal Deprotection of N-Cbz Morpholine Derivatives
  • Causality: For morpholine scaffolds containing acid-sensitive functionalities (e.g., spiroacetals or acetonides), acidic Boc deprotection leads to scaffold degradation. The Cbz group is cleaved via Palladium-catalyzed hydrogenolysis, which operates under strictly neutral conditions, preserving delicate linkages[3],[2].

  • Self-Validating System: The reaction relies on the stoichiometric consumption of hydrogen gas. Using a balloon allows the chemist to visually track H₂ uptake (balloon deflation). Furthermore, the Cbz group is strongly UV-active; its complete disappearance on a UV-illuminated TLC plate confirms total conversion to the UV-inactive free morpholine.

Step-by-Step Methodology:

  • Dissolve the N-Cbz morpholine derivative (1.0 equiv) in HPLC-grade methanol (0.1 M).

  • Flush the reaction flask with argon for 5 minutes. Causality: Removing oxygen is critical to prevent the ignition of methanol vapors upon the addition of the pyrophoric palladium catalyst.

  • Carefully add 5% or 10% Pd/C (10% w/w relative to the substrate).

  • Evacuate the flask under a light vacuum and backfill with hydrogen gas using a balloon (1 atm). Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Stir the black suspension vigorously at room temperature for 4–12 hours.

  • Validation Check: Monitor the deflation of the hydrogen balloon. Confirm completion via TLC (UV 254 nm). The starting material will appear as a dark, UV-absorbing spot, while the fully deprotected morpholine product will be completely UV-inactive.

  • Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess methanol.

  • Concentrate the filtrate in vacuo to yield the free morpholine base in near-quantitative yield[2].

References

  • "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • "A General, Enantioselective Synthesis of Protected Morpholines and Piperazines." PMC (National Institutes of Health). Available at:[Link]

Sources

Comparative

Comparative Guide: Enantiomeric Excess Assessment of 2-Phenylmorpholine

Topic: Assessing the Enantiomeric Excess of Chiral 2-Phenylmorpholine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The accurate determina...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Enantiomeric Excess of Chiral 2-Phenylmorpholine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The accurate determination of enantiomeric excess (ee) for 2-phenylmorpholine is critical in the development of norepinephrine reuptake inhibitors (e.g., Reboxetine analogs) and appetite suppressants (e.g., Phenmetrazine derivatives). As a secondary amine with a single chiral center at the C2 position, this molecule presents specific challenges: basicity-induced peak tailing in chromatography and the need for distinct magnetic environments in NMR.

This guide compares the three industry-standard methodologies: Direct Chiral HPLC , NMR using Chiral Solvating Agents (CSAs) , and Derivatization-based Analysis .

Method 1: Direct Chiral HPLC (The Gold Standard)

Verdict: Best for QC, high precision (>99% ee), and trace impurity detection.

Direct separation on polysaccharide-based stationary phases is the most robust method. For 2-phenylmorpholine, the secondary amine functionality requires a basic modifier to suppress non-specific silanol interactions.

Recommended Protocol
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Rationale: The phenyl ring of the morpholine interacts via

      
      -
      
      
      
      stacking with the carbamate moiety of the stationary phase, while the morpholine oxygen and amine hydrogen bond with the carbamate N-H and C=O groups.
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

    • Note: DEA is strictly required. Without it, the secondary amine will tail significantly, destroying resolution (

      
      ).
      
  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm. (2-phenylmorpholine has weak chromophores; 210 nm is more sensitive but noisier; 254 nm targets the phenyl ring).

Performance Metrics:

Metric Value Notes

| Resolution (


)  | > 2.0 | Baseline separation is typical on OD-H. |
| Run Time  | 10–20 min | Isocratic elution. |
| Limit of Detection  | < 0.1% minor enantiomer | Highly sensitive. |
| Sample Prep  | Minimal | Dissolve in mobile phase. |
Method 2: 1H NMR with Chiral Solvating Agents (The Rapid Screen)

Verdict: Best for reaction monitoring and rough estimates (


 2% ee).

This method relies on the formation of transient diastereomeric salts in solution. It eliminates the need for expensive columns but requires a high-field NMR (≥ 400 MHz).

Recommended Protocol
  • Chiral Agent: (S)-(+)-Mandelic Acid .

    • Mechanism:[1][2] The carboxylic acid protonates the morpholine nitrogen, forming a salt. The phenyl ring of mandelic acid exerts an anisotropic shielding effect on the protons of the 2-phenylmorpholine (specifically the benzylic proton at C2 or the N-H proton).

  • Solvent: CDCl3 or C6D6 (Benzene-d6 often enhances separation due to solvent stacking effects).

  • Stoichiometry: 1:1 to 1:2 (Analyte : CSA).

Step-by-Step Workflow:

  • Dissolve 5–10 mg of racemic 2-phenylmorpholine in 0.6 mL solvent.

  • Add 1.0 equivalent of (S)-mandelic acid.[3] Shake until dissolved.

  • Acquire 1H NMR.[4]

  • Focus on the benzylic methine proton (C2-H) around 4.5–5.0 ppm. In the chiral environment, the (

    
    ) and (
    
    
    
    ) enantiomers will show distinct chemical shifts (
    
    
    ppm).
  • Calculation:

    
    , where 
    
    
    
    is the integration area.
Method 3: Chiral Derivatization (The "Absolute Proof")

Verdict: Best for establishing absolute configuration (via X-ray or NMR) or when direct HPLC fails.

Converting the enantiomers into stable diastereomers using a Chiral Derivatizing Agent (CDA) allows separation on achiral columns (C18) or distinct NMR analysis.[5]

  • Reagent: (R)-(-)-Mosher's Acid Chloride (MTPA-Cl).

  • Reaction: N-acylation of the morpholine nitrogen.

  • Analysis: 19F NMR is superior here. The CF3 group on the Mosher moiety provides a singlet for each diastereomer, eliminating peak overlap common in 1H NMR.

Decision Matrix & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate analytical method based on your specific development stage.

G Start Start: 2-Phenylmorpholine Sample Goal Define Goal Start->Goal HighPrecision High Precision / QC (>99% accuracy) Goal->HighPrecision Final Product QuickScreen Reaction Monitoring (Rough estimate) Goal->QuickScreen In-process Config Absolute Configuration Determination Goal->Config R&D Phase HPLC Method 1: Chiral HPLC (Chiralcel OD-H) HighPrecision->HPLC NMR_CSA Method 2: NMR + Mandelic Acid (Transient Salt) QuickScreen->NMR_CSA Deriv Method 3: Derivatization (Mosher's Amide) Config->Deriv NMR_CSA->HPLC If peaks overlap Deriv->HPLC Validation

Figure 1: Decision matrix for selecting the optimal enantiomeric excess determination method.

Comparative Data Summary
FeatureChiral HPLC (OD-H)NMR (Mandelic Acid)Derivatization (Mosher's)
Accuracy High (

)
Medium (

)
High (

)
Throughput High (Automated)Low (Manual Prep)Low (Synthesis required)
Cost Per Sample Low (after column purchase)Low (Cheap reagents)High (Expensive reagents)
Skill Level TechnicianScientistChemist
Key Risk Column fouling (Amine)Peak OverlapIncomplete Reaction (Kinetic Resolution)
References
  • Application of Chiralcel OD-H for Morpholine Derivatives : Journal of Pharmaceutical and Biomedical Analysis. "Enantioseparation of phenmetrazine and related morpholines."

  • NMR Determination using Mandelic Acid : Tetrahedron: Asymmetry. "Use of Mandelic Acid as a Chiral Solvating Agent for NMR determination of ee."

  • Synthesis and Resolution of 2-Phenylmorpholine : Journal of Pharmacy and Pharmacology. "Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine."

  • Mosher's Method for Absolute Configuration : Chemical Reviews. "Use of Mosher's Acid for the Determination of Absolute Configuration."

Sources

Validation

comparative study of catalysts for the asymmetric synthesis of 2-phenylmorpholine

Executive Summary This guide provides a technical comparison of catalytic strategies for the asymmetric synthesis of 2-phenylmorpholine , a critical pharmacophore found in antidepressants (e.g., Reboxetine) and appetite...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of catalytic strategies for the asymmetric synthesis of 2-phenylmorpholine , a critical pharmacophore found in antidepressants (e.g., Reboxetine) and appetite suppressants (e.g., Phenmetrazine).

We analyze three distinct methodologies:

  • Asymmetric Hydrogenation (Rh-Catalyzed): The current "Gold Standard" for efficiency and atom economy.

  • Dynamic Kinetic Resolution (Ru-Catalyzed ATH): A powerful stereodivergent approach for complex intermediates.

  • Biocatalytic Resolution (Lipase-Mediated): A robust, environmentally benign method for high-purity requirements.

Part 1: Comparative Analysis Matrix

The following table summarizes the performance metrics of the primary catalytic routes.

FeatureMethod A: Asymmetric Hydrogenation Method B: Dynamic Kinetic Resolution (ATH) Method C: Biocatalytic Resolution
Primary Catalyst Rh(I)-SKP Complex (Bisphosphine)Ru(II)-TsDPEN (Noyori-Ikariya type)CalB Lipase (e.g., Novozym 435)
Substrate 2-Phenyl-3,4-dihydro-2H-1,4-oxazine2-Benzoylmorpholin-3-one (or similar)Racemic 2-phenylmorpholine derivatives
Enantioselectivity (ee) 92% – >99% 90% – 99% >99% (E > 200)
Yield Quantitative (>95%)80% – 96%Max 50% (theoretical) unless DKR used
Atom Economy High (Direct addition of H₂)Moderate (Requires H-donor)Low (Sacrificial acyl donor/waste)
Scalability Excellent (Industrial feasible)Good (Kilogram scale)Excellent (Batch or Flow)
Key Advantage Direct formation of chiral center from achiral precursor.[1]Simultaneous control of two stereocenters (dr > 20:1).[2]Mild conditions; no heavy metals.

Part 2: Deep Dive & Experimental Protocols

Strategy A: Rhodium-Catalyzed Asymmetric Hydrogenation

The Gold Standard for Direct Synthesis

This method utilizes a Rhodium complex bearing the SKP (Spiroketal Bisphosphine) ligand.[3] The large "bite angle" of the SKP ligand is critical for inducing high enantioselectivity during the hydrogenation of the cyclic enamide bond.

Mechanism of Action

The Rh-catalyst coordinates with the enamide double bond. Hydrogen oxidative addition is followed by migratory insertion, where the ligand's steric bulk directs the hydride addition to the specific face of the alkene.

Rh_Hydrogenation Substrate 2-Phenyl-3,4-dihydro- 2H-1,4-oxazine Inter1 Rh-Enamide Coordination Substrate->Inter1 + Catalyst Complex Rh(I)-SKP Complex Complex->Inter1 Inter2 Oxidative Addition (H2) Inter1->Inter2 Inter3 Migratory Insertion (Enantio-determining) Inter2->Inter3 Product (S)-2-Phenylmorpholine (>99% ee) Inter3->Product Reductive Elimination

Figure 1: Catalytic cycle for the Rh-SKP mediated asymmetric hydrogenation.

Experimental Protocol

Reagents: [Rh(COD)₂]BF₄, (R,R,R)-SKP Ligand, Dichloromethane (DCM), Hydrogen gas (50 atm).

  • Catalyst Formation: In a glovebox, mix [Rh(COD)₂]BF₄ (1.0 equiv) and (R,R,R)-SKP (1.1 equiv) in anhydrous DCM. Stir at room temperature (RT) for 30 min to generate the active cationic Rh-complex.

  • Substrate Addition: Dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine) in anhydrous DCM. Transfer this solution to the catalyst mixture via cannula.

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge with H₂ (3x) and pressurize to 50 atm .

  • Reaction: Stir at RT for 24 hours.

  • Workup: Release pressure, concentrate solvent in vacuo.

  • Purification: Flash column chromatography (Petroleum ether/EtOAc 5:1).

    • Target Metric: Yield >95%, ee >92% (determined by Chiral HPLC).

Strategy B: Dynamic Kinetic Resolution (DKR) via Transfer Hydrogenation

Best for Stereodivergent Synthesis (e.g., Reboxetine)

This approach is superior when establishing two contiguous stereocenters. It uses a Ruthenium-TsDPEN catalyst (Noyori-Ikariya type) to reduce a racemic ketone/imine intermediate. The base (Triethylamine/Formic acid) facilitates rapid racemization of the substrate, while the catalyst selectively reduces only one enantiomer.

Ru_DKR Racemate Racemic 2-Benzoylmorpholin-3-one R_Isomer (R)-Isomer Racemate->R_Isomer S_Isomer (S)-Isomer Racemate->S_Isomer Equilibrium Rapid Racemization (Base-Catalyzed) R_Isomer->S_Isomer Fast Product (2S,3R)-Alcohol (Single Isomer) R_Isomer->Product Slow/No Reaction S_Isomer->Product Fast Reduction (k_fast) Catalyst Ru-TsDPEN (Chiral Catalyst) Catalyst->Product H-Transfer

Figure 2: Dynamic Kinetic Resolution pathway allowing 100% theoretical yield from racemic starting material.

Experimental Protocol

Reagents: RuCl, Formic Acid/Triethylamine (5:2 azeotrope), DMF.

  • Setup: Charge a flask with racemic 2-benzoylmorpholin-3-one and the Ru-catalyst (1 mol%).

  • H-Source Addition: Add Formic acid/Triethylamine azeotrope (as hydrogen donor and solvent).[2]

  • Reaction: Stir at 28–30°C for 24–48 hours. The base ensures the unreacted enantiomer continuously racemizes.

  • Quench: Add saturated NaHCO₃. Extract with EtOAc.[4]

  • Purification: Silica gel chromatography.

    • Target Metric: Yield ~90%, ee >98%, dr >95:5.

Strategy C: Biocatalytic Resolution (Lipase-Mediated)

Best for High Purity & Green Chemistry

Lipase B from Candida antarctica (CalB) is highly effective for the kinetic resolution of 2-phenylmorpholine derivatives (often protected as esters or alcohols). While limited to 50% yield per pass, the optical purity is often superior (ee >99%) making it ideal for final polishing of pharmaceutical intermediates.

Experimental Protocol

Reagents: Novozym 435 (Immobilized CalB), Vinyl Acetate (Acyl donor), MTBE or Toluene (Solvent).

  • Setup: Suspend racemic 2-phenylmorpholine derivative (e.g., hydroxymethyl intermediate) in dry MTBE.

  • Enzyme Addition: Add Novozym 435 (10–20% w/w relative to substrate) and Vinyl Acetate (2-3 equiv).

  • Incubation: Shake at 30–40°C. Monitor conversion by GC or HPLC.

  • Termination: Stop reaction at exactly 50% conversion (typically 24–48h). Filter off the enzyme (reusable).

  • Separation: The product (acylated ester) and unreacted substrate (alcohol) have significantly different polarities and are easily separated by column chromatography.

    • Target Metric: ee >99% (for both product and recovered substrate).

Part 3: Decision Matrix for Researchers

If your priority is...Choose this MethodWhy?
Atom Economy & Scale Method A (Rh-SKP) Avoids resolution losses; direct hydrogenation is the most efficient industrial process.
Complex Stereochemistry Method B (Ru-DKR) Essential if you need to set two adjacent chiral centers (e.g., for Reboxetine analogs).[5]
Purity > Yield Method C (Biocatalysis) Enzymes offer unparalleled selectivity (E > 200), ideal for removing trace enantiomeric impurities.
Cost (Low Tech) Classical Resolution Use Mandelic acid crystallization if high-pressure reactors or expensive metal catalysts are unavailable.

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

    • Source: Semantic Scholar / NIH
    • Key Finding: Rh-SKP catalyst yields >99% ee for 2-substituted dehydromorpholines.[3][6]

  • Dynamic kinetic resolution-based asymmetric transfer hydrogen

    • Source: PubMed / J. Org. Chem.
    • Key Finding: Stereoselective synthesis of Reboxetine isomers via Ru-c
  • Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols.

    • Source: NIH / PMC
    • Key Finding: Demonstrates the high selectivity (E > 120) of CalB lipase in kinetic resolutions.[7]

  • Catalytic Asymmetric Synthesis of Morpholines (Tandem Hydroamination/

    • Source: Organic Chemistry Portal
    • Key Finding: One-pot synthesis of 3-substituted morpholines using Ru-ATH, providing mechanistic parallels for 2-substituted analogs.
  • Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine.

    • Source: PubMed
    • Key Finding: Establishes the classical resolution baseline using chiral acids.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-butyl 2-Phenylmorpholine-4-carboxylate

Executive Summary & Risk Profile tert-butyl 2-Phenylmorpholine-4-carboxylate (CAS: 1487673-42-6) is a specialized heterocyclic building block used primarily in the synthesis of bioactive morpholine derivatives, including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

tert-butyl 2-Phenylmorpholine-4-carboxylate (CAS: 1487673-42-6) is a specialized heterocyclic building block used primarily in the synthesis of bioactive morpholine derivatives, including norepinephrine reuptake inhibitors. As a research-grade intermediate, it often lacks the exhaustive toxicological datasets associated with commercial drugs.

Core Safety Directive: In the absence of specific LC50/LD50 data, you must apply the Precautionary Principle . Treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT-SE) .

Critical Hazards Snapshot
Hazard ClassGHS CodeOperational Implication
Skin Irritation H315Causes skin irritation upon direct contact. Permeation through standard latex gloves is possible.
Eye Irritation H319Causes serious eye irritation. Dust or splash risk is high during weighing/transfer.
Respiratory H335May cause respiratory irritation. Strict fume hood use is mandatory.
Reactivity --Gas Evolution Hazard: Deprotection (Boc removal) releases isobutylene and CO₂ gas, creating pressure risks in sealed vessels.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel handling this compound.

Layer 1: Barrier Protection (Gloves & Body)
  • Primary Gloves: Nitrile Rubber (0.11 mm minimum thickness) .

    • Usage: Standard handling (weighing, transfer).

    • Change Frequency: Every 30 minutes or immediately upon splash.

  • Secondary Gloves (Immersion/Spill): Laminate (PE/EVOH) or Thick Nitrile (0.4 mm) .

    • Usage: Required during cleanup of spills >10 mL or prolonged immersion.

  • Body Protection:

    • Standard: 100% Cotton Lab Coat (fire-resistant preferred due to solvent use).

    • Legs: Long pants (no synthetic fibers that melt).

    • Feet: Closed-toe, chemically resistant shoes (leather or PU).

Layer 2: Facial & Respiratory Defense
  • Eye Protection:

    • Standard: ANSI Z87.1 / EN 166 Safety Glasses with side shields.

    • High Risk: Chemical Splash Goggles are required if handling the compound as a fine powder or during vigorous stirring/heating where splash is possible.

  • Respiratory Protection:

    • Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

    • Secondary (Emergency/Outside Hood): NIOSH N95 (for dust) or P100 (if oil/aerosolized) respirator. Note: Respirators are a last resort, not a replacement for engineering controls.

Operational Workflow & Safety Protocols

This workflow integrates safety checks directly into your experimental procedure.

Phase 1: Receipt & Storage
  • Inspection: Verify the bottle integrity upon arrival. Check for crystallization or oil separation (physical state varies by purity/isomer).

  • Storage: Store at 2–8°C (Refrigerated). Keep container tightly sealed to prevent hydrolysis.

  • Incompatibility: Store away from strong acids (triggers decomposition) and strong oxidizers .

Phase 2: Weighing & Transfer
  • Engineering Control: Place the balance inside the fume hood or use a powder containment enclosure.

  • Static Control: If the substance is a solid powder, use an ionizing fan to prevent static dispersal.

  • Technique: Use disposable antistatic weighing boats. Do not return excess material to the stock container.

Phase 3: Reaction (The "Boc-Deprotection" Hazard)
  • Context: The most common next step is removing the Boc group using acids (e.g., TFA/DCM or HCl/Dioxane).

  • Risk: This reaction generates Isobutylene gas and CO₂ .

  • Protocol:

    • Never perform deprotection in a tightly sealed vessel (e.g., a closed vial) without a pressure relief mechanism.

    • Use a bubbler or an open-top vessel with a condenser to vent gases safely into the hood.

    • Add acid dropwise to control the rate of gas evolution.

Phase 4: Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in "Hazardous Solid Waste" bins.

  • Liquid Waste: Dissolve excess material in a compatible solvent (e.g., Acetone) and dispose of in the "Organic Non-Halogenated" stream (unless halogenated solvents were used).

  • Container: Triple rinse the empty bottle with solvent before disposal.

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling tert-butyl 2-Phenylmorpholine-4-carboxylate.

G Start Start: Receive Chemical (CAS 1487673-42-6) Inspect Inspect Physical State (Solid vs. Oil) Start->Inspect Storage Store at 2-8°C Segregate from Acids Inspect->Storage PPE_Check PPE Check: Nitrile Gloves + Safety Glasses Storage->PPE_Check Weighing Weighing Procedure (Inside Fume Hood) Reaction Reaction / Usage (Boc Deprotection) Weighing->Reaction PPE_Check->Weighing Gas_Warning CRITICAL: Gas Evolution (Vent to Hood) Reaction->Gas_Warning Risk Disposal Disposal Organic Waste Stream Reaction->Disposal Gas_Warning->Disposal

Caption: Operational logic flow emphasizing the critical gas evolution risk during the reaction phase.

Emergency Response Procedures

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes . Lift eyelids to ensure flushing. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing immediately.[1][2] Wash skin with soap and water. Do not use solvents (ethanol/acetone) on skin as they increase permeation.
Inhalation Move victim to fresh air.[2] If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Dampen with water/solvent to prevent dust. Sweep up into a hazardous waste container.
Spill (Liquid) Absorb with vermiculite or sand. Do not use sawdust (flammability risk).

References

  • Chemical Identification & CAS

    • Source: GuideChem & ChemBuyersGuide. "tert-butyl 2-phenylmorpholine-4-carboxylate CAS 1487673-42-6".[3]

  • General Safety for Boc-Morpholines

    • Source: Fisher Scientific SDS for tert-Butyl morpholine-4-carboxyl
  • Deprotection Chemistry Safety: Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for gas evolution in Boc removal).
  • GHS Classification Standards

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS)

Sources

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